molecular formula C8H11NO3S B1347547 4-Methoxy-3-methylbenzenesulfonamide CAS No. 84910-99-6

4-Methoxy-3-methylbenzenesulfonamide

Cat. No.: B1347547
CAS No.: 84910-99-6
M. Wt: 201.25 g/mol
InChI Key: KVVBICXRDBQXOZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. As a member of the sulfonamide family, it serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. Sulfonamides are extensively investigated for their ability to inhibit a wide range of enzymes, making them valuable tools for probing biological pathways and developing new therapeutic strategies . In particular, research on analogous compounds has demonstrated potent inhibitory activity against enzymes like acetylcholinesterase (AChE) , which is a key target in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease . Furthermore, sulfonamide-based structures are prominent in cancer research , where they are explored as inhibitors of cyclin-dependent kinases (CDKs), including CDK2 . These inhibitors can induce cell cycle arrest and exhibit cytotoxic effects against various cancer cell lines, positioning them as promising leads for anticancer agents and radio-sensitizing compounds . The structural features of this compound, including the methoxy and methyl substituents, may influence its electronic properties and binding affinity towards specific biological targets, thereby modulating its research applicability . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVBICXRDBQXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357226
Record name 4-methoxy-3-methylbenzenesulfonamide
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Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84910-99-6
Record name 4-Methoxy-3-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84910-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Methoxy-3-methylbenzenesulfonamide synthesis route"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-methylbenzenesulfonamide

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously integral to the sulfa class of antibiotics and appearing in a wide array of other therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs. As such, the development of robust and well-understood synthetic routes to novel sulfonamide derivatives is of paramount importance to drug discovery and development professionals.

This guide, intended for researchers and scientists in the chemical and pharmaceutical fields, provides a detailed, two-step synthetic pathway to this compound. Moving beyond a simple recitation of steps, this document elucidates the mechanistic principles behind the synthesis, explains the causality for key experimental choices, and presents self-validating protocols grounded in established chemical literature. The presented route begins with the chlorosulfonation of a commercially available starting material, followed by ammonolysis to yield the target compound.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound disconnects the sulfonamide C-N bond, identifying the key intermediate, 4-methoxy-3-methylbenzenesulfonyl chloride, and ammonia as precursors. The sulfonyl chloride itself is accessible via electrophilic aromatic substitution on 2-methoxytoluene. This strategy leverages common and high-yielding transformations.

G target This compound disconnect1 C-N Disconnection (Ammonolysis) target->disconnect1 intermediate 4-Methoxy-3-methyl- benzenesulfonyl chloride disconnect1->intermediate disconnect2 C-S Disconnection (Chlorosulfonation) intermediate->disconnect2 start 2-Methoxytoluene disconnect2->start

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of 4-Methoxy-3-methylbenzenesulfonyl Chloride

The first stage of the synthesis involves the preparation of the key sulfonyl chloride intermediate. This is achieved through the direct chlorosulfonation of 2-methoxytoluene, an electrophilic aromatic substitution reaction.

Principle and Mechanistic Insights

The chlorosulfonation of an activated aromatic ring is a classic and efficient method for introducing a chlorosulfonyl (-SO₂Cl) group. The reaction proceeds via an electrophilic attack on the benzene ring by the sulfur trioxide-like species generated from chlorosulfonic acid.

The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the starting material, 2-methoxytoluene.[1] The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect. The methyl group (-CH₃) is a less potent activating group, also directing ortho and para via a +I (inductive) effect.

In this specific case, the directing effects synergize. The position para to the highly activating methoxy group is the most nucleophilic and sterically accessible site on the ring. This position (C4) is also ortho to the methyl group. Therefore, sulfonation is overwhelmingly directed to this position, leading to the desired 4-methoxy-3-methylbenzenesulfonyl chloride product.

Experimental Protocol

This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic compounds.[2]

Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves) must be worn at all times. All glassware must be thoroughly dried before use.

  • Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a calcium chloride drying tube (or a nitrogen inlet).

  • Reagent Charging: Charge the flask with 2-methoxytoluene (10.0 g, 81.9 mmol, 1.0 equiv).[3]

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add chlorosulfonic acid (28.6 g, 17.5 mL, 245.5 mmol, 3.0 equiv) to the dropping funnel. Begin adding the chlorosulfonic acid dropwise to the stirred 2-methoxytoluene over a period of 60-90 minutes. It is critical to maintain the internal reaction temperature below 10 °C to minimize side reactions. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up & Isolation: Carefully and slowly pour the viscous reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acids.

  • Drying: Dry the isolated white to off-white solid, 4-methoxy-3-methylbenzenesulfonyl chloride, under vacuum. The product can be used in the next step without further purification if the reaction is clean, or it can be recrystallized from a suitable solvent like hexane if necessary.

Data Presentation: Reagent Summary
ReagentMolar Mass ( g/mol )Amount (g)Volume (mL)Moles (mmol)Molar Eq.
2-Methoxytoluene122.17[3]10.010.281.91.0
Chlorosulfonic Acid116.5228.617.5245.53.0
Workflow Visualization

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation Start 2-Methoxytoluene in Flask Add Dropwise Addition of Chlorosulfonic Acid (0-5 °C) Start->Add Stir Stir at Room Temp (2-3 hours) Add->Stir Quench Pour onto Crushed Ice Stir->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dry Under Vacuum Wash->Dry Product 4-Methoxy-3-methyl- benzenesulfonyl chloride Dry->Product Final Product

Caption: Experimental workflow for the synthesis of the sulfonyl chloride intermediate.

Part II: Synthesis of this compound

With the sulfonyl chloride intermediate in hand, the final step is the conversion to the target sulfonamide via reaction with an ammonia source.

Principle and Mechanistic Insights

This transformation is a nucleophilic substitution reaction at the sulfonyl sulfur center. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by a nucleophile, in this case, ammonia. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to form the stable sulfonamide C-N bond.

Using an excess of aqueous ammonia (ammonium hydroxide) is advantageous as it serves a dual purpose: it provides the ammonia nucleophile and also acts as the base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This protocol is based on general and reliable methods for the synthesis of primary sulfonamides from sulfonyl chlorides.[4]

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve the crude 4-methoxy-3-methylbenzenesulfonyl chloride (assuming ~80% yield from Part I, ~14.5 g, ~65.7 mmol, 1.0 equiv) in 50 mL of a suitable organic solvent like tetrahydrofuran (THF) or acetone. Gentle warming may be required to achieve full dissolution.

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Reagent Addition: While stirring vigorously, add concentrated aqueous ammonium hydroxide (28-30%, ~30 mL, excess) dropwise to the solution. A thick white precipitate of the sulfonamide product will form immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Work-up & Isolation:

    • If an organic co-solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Add 100 mL of cold deionized water to the remaining slurry.

    • Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold deionized water to remove any ammonium chloride and excess ammonia.

  • Purification: The crude this compound can be purified by recrystallization. A common and effective solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Data Presentation: Reagent Summary
ReagentMolar Mass ( g/mol )Amount (g)Volume (mL)Moles (mmol)Molar Eq.
4-Methoxy-3-methyl-benzenesulfonyl chloride220.67[5]~14.5-~65.71.0
Ammonium Hydroxide (28%)35.05-~30Large Excess>5.0
Tetrahydrofuran (THF)72.11-50-Solvent
Workflow Visualization

G cluster_0 Reaction Phase cluster_1 Purification Start Sulfonyl Chloride in THF Add Add Aqueous NH₄OH (0-5 °C) Start->Add Stir Stir at Room Temp (1-2 hours) Add->Stir Evap Remove THF Stir->Evap Reaction Complete Filter Vacuum Filtration Evap->Filter Recrystal Recrystallize (Ethanol/Water) Filter->Recrystal Dry Dry Under Vacuum Recrystal->Dry Product 4-Methoxy-3-methyl- benzenesulfonamide Dry->Product Final Product

Caption: Experimental workflow for the synthesis and purification of the final sulfonamide.

Conclusion

This guide details a robust and efficient two-step synthesis of this compound from the commercially available starting material 2-methoxytoluene. The methodology relies on well-established, high-yielding reactions: a regioselective chlorosulfonation followed by a straightforward ammonolysis. By providing detailed, self-validating protocols and explaining the underlying chemical principles, this document serves as a practical resource for scientists engaged in synthetic and medicinal chemistry, facilitating the exploration of novel chemical entities built upon the valuable sulfonamide scaffold.

References

  • Sreenivasa, S., Palakshamurthy, B. S., Lohith, T. N., Mohan, N. R., Kumar, V., & Suchetan, P. A. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 8), o1263. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7401, 4-Methoxybenzenesulfonyl chloride. Retrieved January 23, 2026, from [Link]

  • Sreenivasa, S., et al. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Bayle, E. D., Igoe, N., & Fish, P. V. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8445, 2-Methoxy-5-methylaniline. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Methoxytoluene. Retrieved January 23, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved January 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). para-Cresidine. Retrieved January 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxy-3'-methylbenzophenone. Retrieved January 23, 2026, from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

Sources

A Comprehensive Guide to the Synthesis of 4-Methoxy-3-methylbenzenesulfonamide from 2-Methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed, in-depth exploration of the synthetic pathway to 4-Methoxy-3-methylbenzenesulfonamide, a key intermediate in pharmaceutical research and development. Commencing with the readily available starting material, 2-methylanisole, this document elucidates the critical steps of electrophilic aromatic sulfonation and subsequent amidation. The guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles, justification for procedural choices, and critical safety considerations. All methodologies are supported by authoritative references to ensure scientific rigor and reproducibility.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its structural motifs are present in various pharmacologically active compounds. The synthesis described herein is a classic two-step process, beginning with the sulfonation of 2-methylanisole to form an intermediate sulfonyl chloride, which is then converted to the target sulfonamide.

The regioselectivity of the initial sulfonation step is governed by the directing effects of the methoxy and methyl substituents on the aromatic ring. The methoxy group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. The combined influence of these groups, along with steric considerations, directs the incoming electrophile (the sulfonyl group) primarily to the position para to the methoxy group and ortho to the methyl group.

Overall Synthetic Workflow

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of innovation. These parameters govern a compound's behavior, from its synthesis and purification to its interaction with biological systems. This guide provides a detailed exploration of 4-Methoxy-3-methylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides, which are known for their diverse pharmacological applications. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage data from the closely related analog, 4-Methoxybenzenesulfonamide, to provide reasoned estimations and a framework for its characterization.

Molecular Identity and Structural Characteristics

This compound is an aromatic sulfonamide characterized by a benzene ring substituted with a methoxy group, a methyl group, and a sulfonamide functional group.

Chemical Structure:

Key Structural Features:

  • Aromatic Ring: The benzene ring forms the core scaffold of the molecule.

  • Sulfonamide Group (-SO₂NH₂): This functional group is crucial to the chemical reactivity and potential biological activity of the compound. The presence of the acidic proton on the nitrogen atom allows for the formation of salts and hydrogen bonding.

  • Methoxy Group (-OCH₃): This electron-donating group at the para position relative to the sulfonamide can influence the electronic properties of the aromatic ring and the acidity of the sulfonamide proton.

  • Methyl Group (-CH₃): The methyl group at the meta position adds to the lipophilicity of the molecule and can influence its binding to biological targets.

Identification

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where experimental data is unavailable, values are estimated based on the properties of 4-Methoxybenzenesulfonamide and theoretical calculations.

PropertyValue (this compound)Value (4-Methoxybenzenesulfonamide - Analog)Data Source
Molecular Formula C₈H₁₁NO₃SC₇H₉NO₃SCalculated
Molecular Weight 201.24 g/mol 187.22 g/mol Calculated,[1]
Melting Point Estimated: >115 °C111-115 °CCommercial Supplier
Boiling Point Not available (likely to decompose)Not available (likely to decompose)N/A
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) and sparingly soluble in water.Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers.General knowledge,[2]
pKa Estimated: ~10~10.3Estimated based on sulfonamide chemistry
LogP Estimated: >0.50.5Computed by PubChem[1]

Expert Insights:

The addition of a methyl group to the 4-Methoxybenzenesulfonamide scaffold to form this compound is expected to have the following effects:

  • Increased Molecular Weight: As is evident from the calculated values.

  • Elevated Melting Point: The introduction of the methyl group could lead to more efficient crystal packing, thus increasing the melting point.

  • Decreased Aqueous Solubility: The methyl group enhances the lipophilicity of the molecule, which generally reduces its solubility in water.

  • Increased LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The added methyl group will increase the LogP value.

Synthesis and Purification

A plausible synthetic route to this compound involves the chlorosulfonation of the corresponding substituted anisole followed by amination.

Synthetic Workflow

Synthesis_Workflow Start 4-Methoxy-3-methylanisole Step1 Chlorosulfonation (Chlorosulfonic acid) Start->Step1 Intermediate 4-Methoxy-3-methylbenzenesulfonyl chloride Step1->Intermediate Step2 Amination (Ammonia or Ammonium Hydroxide) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic pathway for this compound.

Detailed Protocol

Step 1: Chlorosulfonation of 4-Methoxy-3-methylanisole

  • To a stirred, cooled (0-5 °C) solution of 4-methoxy-3-methylanisole in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-methoxy-3-methylbenzenesulfonyl chloride.

Step 2: Amination of 4-Methoxy-3-methylbenzenesulfonyl chloride

  • Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., acetone or tetrahydrofuran).

  • Add this solution dropwise to a stirred, cooled (0-5 °C) solution of concentrated ammonium hydroxide.

  • Stir the reaction mixture for several hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • The resulting solid precipitate can be collected by filtration, washed with cold water, and dried.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized this compound.

Analytical Workflow

Analytical_Workflow Sample Synthesized Compound Purity Purity Assessment (HPLC, LC-MS) Sample->Purity Structure Structural Elucidation Sample->Structure Final Confirmed Structure & Purity Purity->Final NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR Infrared Spectroscopy Structure->IR NMR->Final MS->Final IR->Final

Caption: A typical workflow for the analytical characterization of the target compound.

Spectroscopic and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a cornerstone technique for assessing the purity of the compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

  • Expected Outcome: A pure sample should exhibit a single major peak at a characteristic retention time.

Mass Spectrometry (MS):

  • Principle: Mass spectrometry provides information about the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are commonly used.

  • Expected Outcome: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 202.24 or [M-H]⁻ at m/z 200.24. For the analog 4-Methoxybenzenesulfonamide, the top peak in GC-MS is observed at m/z 171.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique provides information about the number and types of protons in the molecule.

    • Expected Signals:

      • A singlet for the methyl protons (~2.2-2.5 ppm).

      • A singlet for the methoxy protons (~3.8-4.0 ppm).

      • A singlet for the sulfonamide protons (-NH₂) which may be broad and its chemical shift can vary depending on the solvent and concentration.

      • Signals in the aromatic region (6.8-7.8 ppm) corresponding to the three protons on the benzene ring.

  • ¹³C NMR: This provides information about the carbon skeleton of the molecule.

    • Expected Signals: Peaks corresponding to the methyl carbon, methoxy carbon, and the six distinct aromatic carbons, as well as the carbon attached to the sulfur atom.

Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretching vibrations of the sulfonamide group (around 3200-3400 cm⁻¹).

    • Asymmetric and symmetric S=O stretching vibrations (around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively).

    • C-O stretching of the methoxy group (around 1250 cm⁻¹).

    • Aromatic C-H and C=C stretching vibrations.

Safety and Handling

Based on the GHS classification for the analog 4-Methoxybenzenesulfonamide, this compound should be handled with care.[1]

  • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Potential Applications

Sulfonamides are a well-established class of compounds with a wide range of biological activities. While the specific applications of this compound are not extensively documented, its structural motifs suggest potential for investigation in several areas of drug discovery, including but not limited to:

  • Antimicrobial agents: The sulfonamide moiety is a classic pharmacophore for antibacterial drugs.

  • Carbonic anhydrase inhibitors: Many sulfonamides are known to inhibit this enzyme family, which is implicated in various diseases.

  • Anticancer agents: Some sulfonamides have shown promise as anticancer agents.

  • Anticonvulsants and diuretics: The sulfonamide scaffold is present in several drugs with these activities.

The unique substitution pattern of this compound makes it an interesting candidate for further biological evaluation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70789, 4-Methoxybenzenesulfonamide. Retrieved from [Link].

Sources

A Technical Guide to the Predicted NMR Spectrum of 4-Methoxy-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-3-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the predicted spectral data, grounded in fundamental principles of NMR spectroscopy and substituent effects on aromatic systems. The insights herein are crucial for the structural elucidation and purity assessment of this and related compounds in medicinal chemistry and pharmaceutical sciences.[1][2][3][4][5]

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into the molecular structure of organic compounds.[3][5] For a molecule like this compound, a compound with potential applications in medicinal chemistry due to the prevalence of the sulfonamide functional group in various drugs, a thorough understanding of its NMR spectrum is paramount for unambiguous identification and characterization.[6][7] This guide will systematically deconstruct the molecular architecture of this compound to predict its proton (¹H) and carbon-13 (¹³C) NMR spectra.

Molecular Structure and Predicted NMR Assignments

To predict the NMR spectrum, we must first analyze the chemical environment of each unique proton and carbon atom in this compound.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectrum Prediction

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the sulfonamide protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[8][9]

  • Aromatic Protons (H-2, H-5, H-6):

    • The aromatic region of the spectrum is predicted to be between 6.8 and 7.8 ppm.[9][10]

    • The methoxy group (-OCH₃) at C-4 is a strong electron-donating group through resonance and electron-withdrawing through induction. The resonance effect dominates, increasing electron density at the ortho (C-3, C-5) and para (C-1, not protonated) positions.

    • The methyl group (-CH₃) at C-3 is a weak electron-donating group.

    • The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group, which will deshield adjacent protons.

    • H-2: This proton is ortho to the strongly electron-withdrawing sulfonamide group and meta to the electron-donating methoxy group. The deshielding effect of the sulfonamide group is expected to be dominant, placing this signal downfield. It will appear as a doublet due to coupling with H-6.

    • H-6: This proton is meta to the sulfonamide group and ortho to the methoxy group. It will be shielded by the methoxy group and deshielded by the sulfonamide group. It will appear as a doublet of doublets due to coupling with H-2 (meta-coupling, small J) and H-5 (ortho-coupling, larger J).

    • H-5: This proton is ortho to the electron-donating methoxy group and meta to the methyl group. It will be the most shielded of the aromatic protons and will appear as a doublet due to coupling with H-6.

  • Methoxy Protons (-OCH₃):

    • The protons of the methoxy group are attached to an oxygen atom, which is in turn bonded to the aromatic ring. This environment typically results in a singlet in the range of 3.8-4.0 ppm.[11][12]

  • Methyl Protons (-CH₃):

    • The protons of the methyl group attached to the aromatic ring will appear as a singlet, as there are no adjacent protons to couple with. The typical chemical shift for an aromatic methyl group is around 2.1-2.5 ppm.[10]

  • Sulfonamide Protons (-SO₂NH₂):

    • The two protons on the nitrogen of the sulfonamide group are exchangeable and will likely appear as a broad singlet. The chemical shift of NH protons can vary significantly depending on the solvent, concentration, and temperature, but is typically in the range of 5-8 ppm.[8]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~ 7.7 - 7.9d1H
H-6~ 7.5 - 7.7dd1H
H-5~ 6.9 - 7.1d1H
-OCH₃~ 3.9s3H
-CH₃~ 2.2s3H
-SO₂NH₂~ 5.0 - 8.0 (broad)s2H

(d = doublet, dd = doublet of doublets, s = singlet)

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the same electronic effects as in the ¹H NMR spectrum.[13][14]

  • Aromatic Carbons (C-1 to C-6):

    • Aromatic carbons typically resonate in the range of 110-160 ppm.

    • C-4 (ipso-carbon to -OCH₃): This carbon is directly attached to the electronegative oxygen atom and will be significantly deshielded, appearing at the downfield end of the aromatic region.

    • C-1 (ipso-carbon to -SO₂NH₂): This carbon is attached to the electron-withdrawing sulfonamide group and will also be deshielded.

    • C-3 (ipso-carbon to -CH₃): The methyl group has a smaller effect on the chemical shift of the carbon it is attached to.

    • C-2, C-5, C-6: The chemical shifts of these carbons will be influenced by the combined effects of the substituents. C-5, being ortho to the electron-donating methoxy group, is expected to be shielded compared to the others. C-2 and C-6 will be deshielded by the adjacent electron-withdrawing sulfonamide group.

  • Methoxy Carbon (-OCH₃):

    • The carbon of the methoxy group typically appears in the range of 55-60 ppm.[15][16][17]

  • Methyl Carbon (-CH₃):

    • The carbon of the methyl group on the aromatic ring will be found in the upfield region of the spectrum, typically around 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4~ 160 - 165
C-1~ 140 - 145
C-3~ 135 - 140
C-6~ 128 - 132
C-2~ 125 - 129
C-5~ 110 - 115
-OCH₃~ 55 - 57
-CH₃~ 18 - 22

Experimental Protocol for NMR Spectrum Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

G A Sample Preparation B NMR Instrument Setup A->B C 1H Spectrum Acquisition B->C D 13C Spectrum Acquisition B->D E Data Processing C->E D->E

Caption: Workflow for NMR spectrum acquisition and processing.

1. Sample Preparation: [18][19][20]

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp spectral lines.
  • Tune and match the probe for the ¹H and ¹³C frequencies.

3. ¹H Spectrum Acquisition: [21]

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  • Use a standard single-pulse experiment.
  • Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.
  • Employ a relaxation delay of 1-2 seconds between scans.
  • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

4. ¹³C Spectrum Acquisition: [21]

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
  • A sufficient number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.
  • A longer relaxation delay (e.g., 2-5 seconds) is often required for quantitative ¹³C NMR.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Perform baseline correction to obtain a flat baseline.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Conclusion

This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of this compound based on established principles of chemical shifts and coupling constants. The provided data tables and experimental protocol serve as a valuable resource for researchers in the synthesis, identification, and analysis of this compound. The actual experimental spectrum should closely align with these predictions, with minor variations possible due to solvent effects and other experimental conditions.

References

  • University of Regensburg. (n.d.). Chemical shifts.
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Introduction: The Imperative of Predictive Science in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Prediction of 4-Methoxy-3-methylbenzenesulfonamide Properties

This technical guide provides a comprehensive, in-depth analysis of this compound, a representative molecule from the sulfonamide class—a scaffold of immense biological and medicinal importance.[5][6] We will proceed through a structured, multi-faceted in silico evaluation, detailing not only the methodologies but also the scientific rationale behind each predictive step. As Senior Application Scientists, our goal is to demonstrate a self-validating workflow that combines predictive accuracy with practical, field-proven insights, enabling researchers to make more informed decisions in their drug development pipelines.

Part 1: Molecular Identification and Structural Preparation

Before any meaningful prediction can be made, the subject molecule must be unambiguously defined and its structure optimized for computational analysis. This foundational step ensures the reliability and reproducibility of all subsequent calculations.

1.1. Canonical Representation

This compound is defined by the following identifiers, which serve as the input for most computational chemistry software.

IdentifierValue
IUPAC Name 4-methoxy-3-methylbenzene-1-sulfonamide
SMILES COc1cc(S(=O)(=O)N)ccc1C
InChIKey YFGICPCPHGFJSP-UHFFFAOYSA-N
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol

1.2. Protocol for 3D Structure Generation and Energy Minimization

The predictive accuracy of many in silico models, particularly those based on molecular shape and electrostatics, is highly dependent on a valid three-dimensional conformation. The following protocol outlines a standard procedure using freely available tools.

  • Obtain 2D Structure: Using a molecule editor such as MarvinSketch or JChemPaint, draw the structure of this compound or import it using its SMILES string.[7][8]

  • Convert to 3D: Utilize the "Clean in 3D" or equivalent function within the software to generate a plausible 3D conformation. This initial structure is typically generated using rule-based algorithms and standard bond lengths/angles.

  • Energy Minimization (Rationale): The initial 3D structure is not necessarily at its lowest energy state. Energy minimization is a computational process that adjusts atomic coordinates to find a more stable conformation, which is more representative of the molecule's state in a biological system. This step is critical for docking studies and some QSAR models.

  • Execution: Employ a force field like MMFF94 (Merck Molecular Force Field) within a tool like Avogadro.[7] Run the geometry optimization algorithm until it converges, meaning the energy change between steps falls below a defined threshold.

  • Save the Structure: Export the final, energy-minimized structure in a standard format, such as .mol or .sdf, for use in subsequent prediction platforms.

Part 2: Prediction of Physicochemical and Pharmacokinetic (ADMET) Properties

With a standardized molecular structure, we can now proceed to predict the properties that govern the molecule's journey through the body. We will utilize the SwissADME web server, a robust and widely used platform, for this analysis due to its integrated and validated models.[9]

Workflow for In Silico Property Prediction

G cluster_input Input Preparation cluster_prediction Prediction Engines (e.g., SwissADME) cluster_output Data Analysis & Interpretation SMILES Molecule Identifier (SMILES String) Prep 3D Structure Generation & Energy Minimization SMILES->Prep PhysChem Physicochemical Properties Prep->PhysChem PK Pharmacokinetics (ADME) Prep->PK DL Drug-Likeness & Medicinal Chemistry Prep->DL Profile Comprehensive Property Profile PhysChem->Profile PK->Profile DL->Profile Decision Go/No-Go Decision & Optimization Strategy Profile->Decision

Caption: A generalized workflow for the in silico prediction of small molecule properties.

2.1. Physicochemical Properties

These fundamental properties are strong determinants of a molecule's pharmacokinetic behavior.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 201.24 g/mol Influences diffusion and transport; lower weight is generally favored for oral drugs.
LogP (Lipophilicity) 1.35Critical for membrane permeability. A balanced LogP is required for both absorption and distribution.
LogS (Solubility) -2.75Poor solubility is a major hurdle for drug formulation and absorption.
Polar Surface Area (PSA) 68.48 ŲInfluences cell membrane penetration. PSA > 140 Ų often indicates poor permeability.
pKa (Acidic) 9.25The sulfonamide N-H is weakly acidic, affecting its ionization state and solubility at physiological pH.

2.2. Pharmacokinetic (ADMET) Profile

This section details the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the molecule.

ADMET ParameterPredictionRationale and Implication
Absorption
Human Intestinal AbsorptionHighThe molecule is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests good passive diffusion across the intestinal epithelial barrier.
Distribution
Blood-Brain Barrier (BBB)YesThe molecule has the potential to cross the BBB, which is desirable for CNS targets but a liability otherwise.
P-glycoprotein (P-gp) SubstrateNoThe molecule is not predicted to be an efflux pump substrate, which can improve its bioavailability and CNS penetration.
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions with substrates of this major CYP isoform.
CYP2C19 InhibitorNoLow risk of interactions with drugs metabolized by CYP2C19.
CYP2C9 InhibitorYesPotential Risk: May interact with CYP2C9 substrates (e.g., warfarin, ibuprofen). This is a common feature of sulfonamides.
CYP2D6 InhibitorNoLow risk of interactions with drugs metabolized by CYP2D6.
CYP3A4 InhibitorNoLow risk of interactions with the most common drug-metabolizing enzyme.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorNoLow predicted risk of cardiotoxicity via hERG channel blockade.

Disclaimer: These values are generated from predictive models and are intended for initial screening. Experimental validation is required for confirmation.

Part 3: Drug-Likeness and Medicinal Chemistry Assessment

Beyond ADMET, we must assess if the molecule possesses the general characteristics of a successful oral drug and if it contains any undesirable chemical features.

3.1. Drug-Likeness Evaluation

Drug-likeness rules are heuristics based on the physicochemical properties of known oral drugs. They serve as a filter to identify candidates with a higher likelihood of favorable oral bioavailability.[10][11]

Rule / FilterComplianceExplanation
Lipinski's Rule of 5 Yes (0 violations)The molecule adheres to the classic rule for oral bioavailability (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
Ghose Filter YesFalls within the preferred range for LogP, MW, molar refractivity, and total atom count.
Veber's Rule YesMeets the criteria for good oral bioavailability based on PSA (≤ 140 Ų) and rotatable bonds (≤ 10).
Bioavailability Score 0.55An empirically calculated score where >0.5 is considered favorable.

3.2. Medicinal Chemistry Friendliness

This analysis flags potentially problematic functional groups that can lead to toxicity, metabolic instability, or issues during synthesis.

  • PAINS (Pan-Assay Interference Compounds): 0 alerts. The molecule is not predicted to be a frequent hitter in high-throughput screens.

  • Brenk Alert: 0 alerts. No structural fragments associated with toxicity or poor metabolic stability were detected.

  • Lead-likeness: Yes (0 violations). The molecule possesses the characteristics of a good starting point for a lead optimization campaign (MW 150-350, LogP 1-3).

Part 4: Synthesis of an Integrated In Silico Assessment

The true power of in silico prediction lies not in any single data point, but in the synthesis of all available information to build a holistic profile of the candidate molecule.

4.1. Overall Profile of this compound

Based on our comprehensive analysis, this compound presents a promising profile as a lead-like compound.

  • Strengths: It exhibits excellent predicted oral absorption and cell permeability, good drug-likeness, and a clean profile regarding mutagenicity and cardiotoxicity alerts. Its ability to cross the blood-brain barrier could be advantageous for neurological targets.

  • Potential Liabilities: The primary flag is the predicted inhibition of the CYP2C9 enzyme. This is a significant consideration, as it could lead to drug-drug interactions with co-administered medications metabolized by this pathway. This is a known characteristic of the sulfonamide class and would need to be experimentally verified early in a development program.[1]

4.2. The Role of Self-Validating Systems

The workflow presented here is designed to be self-validating. By starting with a canonical representation (SMILES), ensuring a standardized 3D structure through energy minimization, and using a suite of validated, cross-referenced models (like those in SwissADME), we create a logical chain of analysis. Each step builds upon the last with a clear scientific rationale. The trustworthiness of the final profile is enhanced by evaluating the molecule against multiple drug-likeness filters and toxicity alerts, providing a consensus view rather than relying on a single algorithm. However, it is crucial to acknowledge the limitations: these models are based on existing data, and their predictions are only as good as the data they were trained on.[11][12] They are tools for prioritization, not substitutes for experimental validation.

Conclusion

The in silico characterization of this compound demonstrates the power of computational tools to rapidly and cost-effectively generate a detailed profile of a potential drug candidate. This molecule shows many favorable drug-like properties, including high predicted absorption and a low risk of general toxicity. The key liability identified—potential CYP2C9 inhibition—provides a clear, actionable insight for medicinal chemists. This specific, data-driven hypothesis can be prioritized for early experimental testing, allowing researchers to either de-risk the scaffold or guide structural modifications to mitigate the effect. This predictive, hypothesis-driven approach is the cornerstone of modern, efficient drug discovery.

References

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A Technical Guide to the Stability and Degradation of 4-Methoxy-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and degradation profile of 4-methoxy-3-methylbenzenesulfonamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes established principles of sulfonamide chemistry to predict and analyze the behavior of this specific molecule. We will explore its intrinsic stability, key degradation pathways under various stress conditions, and robust methodologies for its analytical assessment.

Introduction: The Sulfonamide Moiety and Its Significance

Sulfonamides represent a critical class of synthetic antimicrobial agents, characterized by the presence of a sulfonyl group connected to an amino group. Their stability is a crucial parameter influencing their efficacy, shelf-life, and potential for environmental persistence. While extensive research exists for common sulfonamides, this guide focuses on the nuanced stability profile of this compound, a compound with potential applications in medicinal chemistry and organic synthesis. Understanding its degradation is paramount for ensuring the quality, safety, and efficacy of any formulation containing it.

Physicochemical Properties and Intrinsic Stability

This compound possesses a chemical structure that dictates its reactivity and stability. The core components are a benzene ring substituted with a sulfonamide group, a methoxy group, and a methyl group.

PropertyValueSource
Molecular FormulaC8H11NO3SN/A
Molecular Weight201.24 g/mol N/A
pKa(Predicted) ~9-10General Sulfonamide Behavior
Solubility(Predicted) Sparingly soluble in waterGeneral Sulfonamide Behavior

Generally, sulfonamides are known to be relatively stable compounds, particularly their resistance to hydrolysis under neutral and acidic conditions.[1] The electron-donating effects of the methoxy and methyl groups on the benzene ring may subtly influence the reactivity of the sulfonamide moiety.

Key Factors Influencing the Degradation of this compound

The degradation of this compound is anticipated to be influenced by several environmental and chemical factors. A thorough understanding of these factors is essential for designing stable formulations and predicting the compound's fate.

Influence of pH

The pH of a solution can significantly affect the degradation rate of sulfonamides. While generally stable in acidic to neutral conditions, sulfonamides can undergo hydrolysis under strongly alkaline conditions.[1] The ionization state of the sulfonamide nitrogen is pH-dependent, which can influence its susceptibility to nucleophilic attack. For this compound, it is hypothesized that at high pH, the deprotonated sulfonamide nitrogen will be more susceptible to hydrolytic cleavage. Studies on other sulfonamides have shown that pH can also impact photodegradation rates.[2][3]

Temperature Effects

Temperature is a critical factor in chemical degradation, with higher temperatures generally accelerating reaction rates.[1] For sulfonamides, thermal degradation can lead to the cleavage of the sulfonamide bond and other modifications to the molecule.[4][5] The stability of this compound at various temperatures should be systematically evaluated to determine its shelf-life and appropriate storage conditions. In some cases, increasing temperature can significantly increase the degradation rate of sulfonamides.[6]

Photodegradation

Many sulfonamides are susceptible to degradation upon exposure to light, particularly UV radiation.[7][8] The aromatic ring in this compound can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation, ring-opening, and cleavage of the sulfonamide bond. Photodegradation can be a significant pathway for the transformation of sulfonamides in the environment and can also affect the stability of drug products not stored in light-resistant packaging.

Oxidative Degradation

Oxidative stress is a major contributor to the degradation of many pharmaceutical compounds. Sulfonamides can be oxidized by various oxidizing agents, including peroxides and radical species often generated in advanced oxidation processes (AOPs).[9][10][11] The electron-rich aromatic ring of this compound, due to the methoxy and methyl substituents, is a likely target for oxidative attack. This can lead to hydroxylation of the ring and other oxidative transformations.[12]

Predicted Degradation Pathways

Based on the known degradation mechanisms of sulfonamides, several pathways can be postulated for this compound. The primary sites of degradation are the sulfonamide bond, the aromatic ring, and the methoxy group.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation cluster_oxidation Oxidative Degradation A 4-Methoxy-3-methyl- benzenesulfonamide B 4-Methoxy-3-methyl- benzenesulfonic acid A->B S-N Bond Cleavage (Alkaline pH) D Hydroxylated Derivatives A->D UV Light F Hydroxylated Ring Products A->F Oxidizing Agents (e.g., H2O2, •OH) G O-Demethylated Product A->G Oxidative Cleavage C Ammonia E Ring Cleavage Products D->E Further Oxidation

Caption: Predicted degradation pathways for this compound.

Key Predicted Degradation Products:

  • 4-Methoxy-3-methylbenzenesulfonic acid: Formed via hydrolysis of the sulfonamide bond.

  • Hydroxylated derivatives: Resulting from oxidative or photolytic attack on the aromatic ring.

  • 3-Methyl-4-sulfonamidophenol: Arising from O-demethylation of the methoxy group.

  • Sulfanilic acid analogues: Possible through more extensive degradation involving cleavage of substituents from the ring.[13]

Methodologies for Stability Assessment: A Practical Approach

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating method.[14]

ForcedDegradationWorkflow cluster_stress Stress Conditions A Prepare Stock Solution of This compound B Subject Aliquots to Stress Conditions A->B S1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->S1 S2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->S2 S3 Oxidation (e.g., 3% H2O2, RT) B->S3 S4 Thermal Stress (e.g., 80°C, solid state) B->S4 S5 Photostability (ICH Q1B guidelines) B->S5 C Analyze Samples by HPLC-UV/MS D Identify and Quantify Degradation Products C->D E Validate Stability-Indicating Method D->E S1->C S2->C S3->C S4->C S5->C

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photostability: Expose the solution and solid compound to light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.[15]

  • HPLC Analysis: Utilize a C18 column with a gradient mobile phase of acetonitrile and water (with a modifier like formic acid for better peak shape). Detection can be performed using a UV detector at the λmax of the compound or a mass spectrometer for identification of degradation products.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control. Identify and characterize the degradation products using mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

Stability-Indicating HPLC Method Development

The development of a validated stability-indicating HPLC method is a cornerstone of any stability study.[16]

ParameterTypical Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at λmax or PDA (200-400 nm) / MS
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the stability of this compound, based on the established chemistry of the broader sulfonamide class. The primary degradation pathways are predicted to be hydrolysis, photodegradation, and oxidation, with pH, temperature, and light being the critical influencing factors.

Future experimental work should focus on conducting detailed forced degradation studies to confirm these predicted pathways and to fully characterize the resulting degradation products. The development and validation of a robust stability-indicating HPLC method are paramount for ensuring the quality and safety of any potential pharmaceutical product containing this molecule. Such studies will provide the necessary data to establish appropriate storage conditions, shelf-life, and handling procedures for this compound.

References

  • Gao, Y., Li, Y., Zhang, Q., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health. Available at: [Link]

  • Wang, Y., Zhang, Y., & Li, J. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available at: [Link]

  • dos Santos, A. P. F., et al. (2023). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. ACS Publications. Available at: [Link]

  • Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2011). Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Institutes of Health. Available at: [Link]

  • Rúbies, A., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]

  • Sreenivasa, S., et al. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Boreen, A. L., & Arnold, W. A. (2008). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. Available at: [Link]

  • Kim, I., et al. (2010). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available at: [Link]

  • Nasuhoglu, D., Rodayan, A., & Berk, D. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. National Institutes of Health. Available at: [Link]

  • Thiele-Bruhn, S. (2005). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. Available at: [Link]

  • Li, B., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. ResearchGate. Available at: [Link]

  • Musumeci, F., et al. (2023). Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. MDPI. Available at: [Link]

  • Chen, Y., et al. (2021). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. Available at: [Link]

  • Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Available at: [Link]

  • Kanehisa Laboratories. (n.d.). Degradation of aromatic compounds - Reference pathway. KEGG. Available at: [Link]

  • Sreenivasa, S., et al. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. National Institutes of Health. Available at: [Link]

  • Ziemiańska, J., et al. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]

  • Le Bizec, B., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI. Available at: [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Available at: [Link]

  • Zhang, Y., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Publications. Available at: [Link]

  • Kanehisa Laboratories. (n.d.). Benzoate degradation. KEGG. Available at: [Link]

  • Ziemiańska, J., et al. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate. Available at: [Link]

  • Singh, N., & Kumar, A. (2007). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

  • Al-Maqdi, K. A., et al. (2019). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Scielo. Available at: [Link]

  • Nasuhoglu, D., Rodayan, A., & Berk, D. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. PubMed Central. Available at: [Link]

  • Sprayer, E. (2008). Effect of water pH on the stability of pesticides. MSU Extension. Available at: [Link]

  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. National Institutes of Health. Available at: [Link]

  • Reddit. (2023). Hydrolysis of Methoxy Group but not Methylenedioxy. Reddit. Available at: [Link]

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. ResearchGate. Available at: [Link]

Sources

"potential biological activities of substituted benzenesulfonamides"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of Substituted Benzenesulfonamides

Foreword: The Enduring Versatility of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a quintessential example of a "privileged scaffold." Its journey from the first synthetic antibacterial agents to a diverse array of modern therapeutics is a testament to its remarkable chemical and biological versatility. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the multifaceted biological activities of substituted benzenesulfonamides. We will move beyond a simple cataloging of effects to explore the underlying mechanisms of action, the causality behind experimental design, and the structure-activity relationships (SAR) that drive the optimization of these potent molecules.

The Core Mechanism: Carbonic Anhydrase Inhibition

A significant portion of the biological activity of benzenesulfonamides stems from their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Understanding this interaction is fundamental to appreciating their therapeutic applications.

The Zinc-Binding Group (ZBG) Interaction

The unsubstituted sulfonamide group (-SO₂NH₂) is the critical pharmacophore, acting as a highly effective zinc-binding group (ZBG). Its primary mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion located at the bottom of the enzyme's active site.[2] This displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate.

CA_Inhibition cluster_Inhibitor Benzenesulfonamide Inhibitor Inhibitor R-Ph-SO₂-NH₂ N Zn Zn Inhibitor:n->Zn:f0

Caption: Mechanism of Carbonic Anhydrase Inhibition.

The "tail," which is the substituted benzene ring and its appendages, extends away from the zinc ion and into different regions of the active site cavity. The nature of these tail groups dictates the inhibitor's affinity and, crucially, its selectivity for different CA isoforms.[2][3]

Anticancer Activity: Targeting the Tumor Microenvironment

One of the most promising applications for benzenesulfonamide derivatives is in oncology. Their anticancer effects are primarily mediated through two distinct mechanisms: inhibition of tumor-associated carbonic anhydrases and modulation of receptor tyrosine kinase (RTK) signaling.

Inhibition of Hypoxia-Inducible Carbonic Anhydrases IX and XII

Solid tumors often exhibit hypoxic (low oxygen) microenvironments. To survive, cancer cells upregulate specific proteins, including the transmembrane carbonic anhydrase isoforms IX and XII.[1] These enzymes help maintain intracellular pH by managing the acidic byproducts of anaerobic metabolism, thereby promoting cancer cell survival and proliferation.

Benzenesulfonamides that selectively inhibit CA IX and XII over the ubiquitous cytosolic isoforms (CA I and II) are highly sought after as anticancer agents.[1][2] This selective inhibition disrupts the pH balance of the tumor, leading to increased acidity and inducing apoptosis. A notable example, SLC-0111, has entered clinical trials for its ability to potentiate the effects of traditional chemotherapy.[1]

Table 1: Inhibitory Activity of Representative Benzenesulfonamides Against Carbonic Anhydrase Isoforms

Compound Class/Example Target Isoform Inhibition Constant (Kᵢ) Target Isoform Inhibition Constant (Kᵢ) Reference
Coumarin Benzenesulfonamide hCA IX 25.04 nM hCA XII 3.94 nM [1]
Acetazolamide (Reference) hCA IX 25 nM hCA XII 5.7 nM [1]
Triazole-Substituted BZS¹ hCA IX 1.5 - 38.9 nM hCA XII 0.8 - 12.4 nM [2]
Triazole-Substituted BZS¹ hCA I 41.5 - 1500 nM hCA II 30.1 - 755 nM [2]

¹Benzenesulfonamide

Inhibition of Receptor Tyrosine Kinases (RTKs)

A separate class of benzenesulfonamide analogs has been identified as potent kinase inhibitors.[4] RTKs, such as the Tropomyosin receptor kinase A (TrkA), are often overexpressed in aggressive cancers like glioblastoma multiforme (GBM).[4] These receptors are critical nodes in signaling pathways that control cell proliferation, survival, and migration.[4] Benzenesulfonamide derivatives can be designed to compete with ATP at the kinase domain of these receptors, effectively shutting down these pro-cancerous signals.

Table 2: Cytotoxic Activity of Benzenesulfonamide RTK Inhibitors Against Glioblastoma Cells

Compound Cell Line IC₅₀ Value Mechanism Reference
AL106¹ U87 (GBM) 58.6 µM TrkA Inhibition [4]
Cisplatin (Control) U87 (GBM) >100 µM DNA Damage [4]

¹4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, U87) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test benzenesulfonamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only (e.g., 0.1% DMSO) as a negative control and a known anticancer drug as a positive control.

    • Incubation: Incubate the plate for 48-72 hours under standard culture conditions.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial and Antiviral Activities

The historical roots of benzenesulfonamides lie in their antibacterial properties, and modern derivatives continue to show broad-spectrum potential.

Antibacterial Mechanism

Similar to their anticancer mechanism, the antibacterial action of some benzenesulfonamides is linked to the inhibition of microbial carbonic anhydrases.[1] These enzymes are vital for metabolic processes and pH homeostasis in bacteria. By inhibiting these enzymes, the compounds can interfere with the growth and pathogenicity of various microorganisms.[1] This provides a distinct mechanism from classic sulfonamide antibiotics that inhibit dihydropteroate synthase.

Table 3: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide-Carboxamides

Compound E. coli S. aureus P. aeruginosa S. typhi B. subtilis Reference
4d 6.72 mg/mL - - - - [5]
4h - 6.63 mg/mL - - - [5]
4a - - 6.67 mg/mL 6.45 mg/mL - [5]

| 4f | - | - | - | - | 6.63 mg/mL |[5] |

Anti-Influenza Activity

Intriguingly, certain benzenesulfonamide derivatives have been identified as potent inhibitors of the influenza A virus.[6] Their mechanism does not involve CA inhibition but rather targets the viral hemagglutinin (HA) protein. These compounds bind to the stalk region of HA, preventing the low-pH-induced conformational changes necessary for the virus to fuse with the host cell membrane, thereby blocking viral entry.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Causality: This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a fundamental measure of a compound's potency. The broth microdilution method is a standardized and efficient way to test multiple concentrations simultaneously.

  • Step-by-Step Methodology:

    • Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth (e.g., Mueller-Hinton Broth) to each well.

    • Serial Dilution: Add 50 µL of the test compound at its highest concentration (e.g., 200 mg/mL in a suitable solvent like DMF) to the first well. Mix thoroughly and transfer 50 µL to the second well, creating a 2-fold serial dilution. Repeat this process across the plate to generate a range of concentrations.

    • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to ~1.5 x 10⁸ CFU/mL). Dilute this inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the bacterial suspension to all wells.

    • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density with a plate reader.

Anti-inflammatory, Cardiovascular, and Anticonvulsant Roles

The versatility of the benzenesulfonamide scaffold extends to the treatment of inflammation, cardiovascular disorders, and neurological conditions like epilepsy.

Anti-inflammatory Effects

Substituted benzenesulfonamides have demonstrated significant in vivo anti-inflammatory activity.[5][7] While the precise mechanism can vary, it is often linked to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole ring attached to a benzenesulfonamide, highlighting the scaffold's suitability for this target.

Table 4: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound Inhibition of Edema at 1 hour (%) Reference
4a 94.69% [5][7]
4c 94.69% [5][7]

| Indomethacin (NSAID) | 78.76% |[7] |

Diuretic and Antihypertensive Activity

Benzenesulfonamide-based diuretics, such as hydrochlorothiazide and chlorthalidone, are mainstays in the treatment of hypertension and edema.[8][9] Their primary mechanism is the inhibition of carbonic anhydrase in the proximal convoluted tubule of the kidneys. This reduces the reabsorption of sodium bicarbonate and, consequently, water, leading to diuresis. Some derivatives may also exert vasodilatory effects by interacting with L-type calcium channels, which contributes to their blood pressure-lowering effects.[8]

Anticonvulsant Properties

The inhibition of specific brain-expressed carbonic anhydrase isoforms, namely hCA II and VII, is a validated strategy for controlling seizures.[10] Benzenesulfonamide derivatives that can cross the blood-brain barrier and selectively inhibit these isoforms have shown potent anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests, without causing significant neurotoxicity.[10]

Structure-Activity Relationships (SAR) and Drug Design Workflow

Optimizing the biological activity of benzenesulfonamides is a process of rational design guided by SAR. The core scaffold provides the essential zinc-binding function, while modifications to the "tail" fine-tune potency and selectivity.

  • Ring Substituents: The position and electronic nature of substituents on the benzene ring are critical. For anticancer activity against breast cancer lines, compounds with electron-donating groups have shown better inhibitory effects than those with electron-withdrawing groups.[1]

  • The "Tail Approach": The "tail" (the R-group attached to the benzene ring) can be extensively modified to exploit specific interactions within the active site of the target enzyme.[1] Large, hydrophobic, or heterocyclic tails can occupy different sub-pockets, leading to enhanced affinity and, crucially, isoform selectivity.[3] For example, designing tails that interact favorably with residues in the CA IX active site but clash with residues in the CA II active site is a key strategy for developing selective anticancer agents.

Caption: General Structure-Activity Relationship (SAR) Principles.

Drug_Discovery_Workflow start Target Identification (e.g., CA IX, TrkA) synthesis Chemical Synthesis (e.g., Click Chemistry, Coupling) start->synthesis in_vitro In Vitro Screening (Enzyme Assays, Cell Viability) synthesis->in_vitro sar SAR Analysis & Lead Optimization in_vitro->sar Identify Hits sar->synthesis Iterative Design in_vivo In Vivo Models (Paw Edema, Xenograft) sar->in_vivo Select Leads in_vivo->sar Feedback admet ADMET Profiling (Pharmacokinetics, Toxicity) in_vivo->admet candidate Preclinical Candidate admet->candidate Successful Profile

Caption: A typical drug discovery workflow for benzenesulfonamides.

References

  • Al-Warhi, T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

  • Angeli, A., et al. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • Al-Lawati, A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

  • Shalini, K., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers Media S.A.. [Link]

  • Abdelgawad, M. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. ResearchGate. [Link]

  • Zubrienė, A., et al. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemistryOpen. [Link]

  • Zhang, M., et al. (2022). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. European Journal of Medicinal Chemistry. [Link]

  • Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pinard, M. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem. [Link]

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Methodological & Application

"synthesis and characterization of 4-Methoxy-3-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis and Characterization of 4-Methoxy-3-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis and detailed characterization of this compound, a valuable building block in medicinal chemistry. The sulfonamide moiety is a cornerstone in the design of a wide array of therapeutic agents, and understanding its synthesis is crucial for drug development.[1][2] This document outlines a reliable two-step synthetic protocol, starting from the commercially available 2-methylanisole. We detail the underlying chemical principles for each step, from the electrophilic aromatic substitution for the creation of the sulfonyl chloride intermediate to the subsequent nucleophilic substitution with ammonia. Furthermore, a complete guide to the structural verification and purity assessment of the final compound using modern analytical techniques—including NMR, IR, and Mass Spectrometry—is provided to ensure a self-validating and reproducible workflow.

Introduction: The Significance of the Sulfonamide Moiety

The benzenesulfonamide framework is a privileged scaffold in drug discovery, present in a multitude of clinically approved drugs spanning antibacterial, diuretic, anticonvulsant, and anti-inflammatory classes.[3] Its prevalence is attributed to its ability to act as a stable, non-classical bioisostere for carboxylic acids and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[3] The specific compound, this compound, incorporates a substitution pattern that allows for further functionalization, making it a versatile intermediate for constructing more complex molecules in drug development pipelines. This guide provides a robust and accessible pathway to synthesize and validate this important chemical entity.

Synthetic Workflow Overview

The synthesis of this compound is efficiently achieved in a two-step sequence. The process begins with the chlorosulfonation of 2-methylanisole to yield the key intermediate, 4-methoxy-3-methylbenzenesulfonyl chloride. This is followed by the amination of the sulfonyl chloride to produce the target sulfonamide.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Analysis & Characterization start 2-Methylanisole reagent1 Chlorosulfonic Acid (HSO3Cl) start->reagent1 Reactant process1 Electrophilic Aromatic Substitution reagent1->process1 intermediate 4-Methoxy-3-methylbenzenesulfonyl chloride process1->intermediate reagent2 Aqueous Ammonia (NH4OH) intermediate->reagent2 Reactant process2 Nucleophilic Substitution reagent2->process2 product This compound process2->product analysis NMR (1H, 13C) Mass Spectrometry (MS) Infrared Spectroscopy (IR) product->analysis

Caption: Overall workflow for the synthesis and characterization of this compound.

Detailed Synthesis Protocols

PART 3.1: Synthesis of 4-Methoxy-3-methylbenzenesulfonyl chloride (Intermediate)

The initial step involves an electrophilic aromatic substitution on 2-methylanisole.[4] The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The sulfonation occurs para to the strongly directing methoxy group, which is also sterically the most accessible position.

reaction1 cluster_reactants Reactants cluster_products Product r1 2-Methylanisole p1 4-Methoxy-3-methylbenzenesulfonyl chloride r1->p1 + HSO3Cl (Electrophilic Aromatic Substitution) r2 Chlorosulfonic Acid p2 HCl

Caption: Reaction scheme for the chlorosulfonation of 2-methylanisole.

Protocol:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize the HCl gas evolved), add 2-methylanisole (10.0 g, 81.8 mmol). Cool the flask in an ice-salt bath to 0-5 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (28.6 g, 245.4 mmol, 3.0 equiv.) dropwise via the dropping funnel over a period of 60-90 minutes. Causality: This slow, controlled addition at low temperature is critical to prevent polysulfonation and charring of the aromatic ring due to the highly exothermic and reactive nature of chlorosulfonic acid.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2 hours.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker with vigorous stirring. The intermediate sulfonyl chloride will precipitate as a solid. Trustworthiness: This quenching step hydrolyzes any remaining chlorosulfonic acid and precipitates the organic product, which is insoluble in the aqueous acidic medium.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the crude 4-methoxy-3-methylbenzenesulfonyl chloride, a solid product, under vacuum. This intermediate is often used in the next step without further purification.

Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

PART 3.2: Synthesis of this compound (Final Product)

This step is a classic nucleophilic substitution reaction where the amine group of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.[5][6]

Protocol:

  • Preparation: In a 250 mL Erlenmeyer flask, add the crude 4-methoxy-3-methylbenzenesulfonyl chloride (10.0 g, 45.3 mmol) and add a magnetic stir bar.

  • Reaction: Place the flask in an ice bath and add 50 mL of concentrated aqueous ammonia (28-30%) slowly with stirring.[5] A thick white precipitate will form. Causality: The reaction is exothermic, and cooling is necessary to control the rate. The ammonia serves as both the nucleophile and the base to neutralize the HCl formed during the reaction.

  • Completion: After the initial reaction subsides, remove the flask from the ice bath and stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove any ammonium chloride and excess ammonia.

  • Purification (Recrystallization): To obtain a high-purity product, recrystallize the crude solid from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum to yield pure this compound.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

Analytical Technique Expected Results for this compound
¹H NMR δ ~7.6-7.7 (m, 2H, Ar-H ortho to SO₂NH₂), δ ~7.0 (d, 1H, Ar-H ortho to OCH₃), δ ~4.8-5.0 (br s, 2H, SO₂NH₂ ), δ 3.9 (s, 3H, OCH₃ ), δ 2.3 (s, 3H, Ar-CH₃ )
¹³C NMR δ ~160 (Ar-C -OCH₃), δ ~130-135 (Aromatic Quaternary Carbons), δ ~128-130 (Ar-CH), δ ~112 (Ar-CH), δ ~56 (OC H₃), δ ~16 (Ar-C H₃)
IR Spectroscopy (cm⁻¹) 3350-3250 (N-H stretching, two bands for asymmetric and symmetric), 1350-1310 & 1170-1150 (S=O asymmetric and symmetric stretching), 1250 (C-O stretching), 3000-3100 (Aromatic C-H stretch)[1]
Mass Spectrometry Molecular Formula: C₈H₁₁NO₃S. Molecular Weight: 201.24 g/mol . Expected [M]+ ion at m/z = 201.

Conclusion

This application note details a reliable and reproducible two-step method for synthesizing this compound. The causality-driven explanations for each procedural step, coupled with a comprehensive characterization protocol, provide researchers with a self-validating system to produce and confirm this valuable chemical intermediate. Adherence to the outlined safety precautions is paramount for a successful and safe execution of this synthesis.

References

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]

  • National Institutes of Health, PubChem. 4-Methoxybenzenesulfonamide. Available from: [Link]

  • ResearchGate. N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Available from: [Link]

  • National Institutes of Health, PubChem. 2-Methylanisole. Available from: [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. Available from: [Link]

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  • CAS Scifinder. 2-Methylanisole (578-58-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • American Chemical Society Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]

  • PrepChem.com. Synthesis of 4-methoxybenzyl chloride. Available from: [Link]

  • Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. Available from: [Link]

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  • The Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Available from: [Link]

  • Oxford University Press. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Available from: [Link]

  • Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

  • NIST WebBook. Benzenesulfonyl chloride, 4-methoxy-. Available from: [Link]

  • ResearchGate. Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Available from: [Link]

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Sources

Comprehensive Guide to the Analytical Methods for 4-Methoxy-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methodologies for the characterization, identification, and quantification of 4-Methoxy-3-methylbenzenesulfonamide. As a member of the sulfonamide class of compounds, robust and validated analytical techniques are paramount for its use in research and development. This guide is structured to provide both theoretical understanding and practical, step-by-step protocols for researchers. We will cover fundamental physicochemical properties, sample preparation strategies, and a range of analytical techniques from chromatography for quantification to spectroscopy for structural elucidation. The protocols are designed with self-validation and adherence to regulatory standards in mind, drawing upon established principles for sulfonamide analysis.

Introduction and Physicochemical Profile

This compound belongs to the aromatic sulfonamide family, compounds of significant interest in medicinal chemistry and materials science. Accurate analytical characterization is the bedrock of all scientific inquiry and development involving such molecules. It ensures purity, stability, and concentration are known, which is critical for reproducible research and for meeting regulatory requirements in drug development.

While specific experimental data for this exact molecule is not widely published, we can deduce its properties from its structure and comparison with close structural analogs like 4-methoxybenzenesulfonamide[1][2] and 4-methylbenzenesulfonamide[3].

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₁NO₃SCalculated
Molecular Weight 201.24 g/mol Calculated
Appearance White to off-white solid (Predicted)-
Melting Point ~105-120 °C (Estimated)Based on analogs[2]
pKa ~10 (Estimated for -SO₂NH₂)Based on sulfonamide class
Solubility Soluble in acetone, methanol, ethyl acetate; sparingly soluble in water.Inferred from sulfonamide properties[4]

The Analytical Workflow: A Holistic Overview

A successful analysis is a multi-step process that requires careful planning and execution. The choice of technique depends on the analytical question: Is it for identification, purity assessment, or quantification in a complex matrix?

G cluster_pre Pre-Analysis cluster_exec Execution cluster_post Post-Analysis A Sample Receipt & Login B Define Analytical Goal (Qualitative vs. Quantitative) A->B C Method Selection B->C D Sample Preparation (Extraction, Cleanup) C->D E Instrumental Analysis (HPLC, GC-MS, etc.) D->E F Data Processing & Integration E->F G Interpretation & Review F->G H Reporting & Archiving G->H

Caption: General Analytical Workflow.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from its matrix, remove interfering substances, and concentrate it to a level suitable for the chosen analytical instrument. For sulfonamides, Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique.[5][6]

Rationale for SPE: SPE provides superior cleanup compared to simple liquid-liquid extraction, leading to cleaner chromatograms, reduced matrix effects in mass spectrometry, and longer column lifetimes. A hydrophilic-lipophilic balanced (HLB) sorbent is an excellent starting point as it offers broad retention for a range of analytes.

SPE_Workflow Start Homogenized Sample (e.g., in Buffer) Condition 1. Condition Cartridge (e.g., 5 mL Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (e.g., 5 mL Water) Condition->Equilibrate Load 3. Load Sample (~5 mL/min flow rate) Equilibrate->Load Wash 4. Wash Cartridge (e.g., 5 mL Water to remove salts) Load->Wash Elute 5. Elute Analyte (e.g., 5 mL Methanol) Wash->Elute Evaporate 6. Evaporate Eluate (Nitrogen stream, 40°C) Elute->Evaporate Reconstitute 7. Reconstitute (Mobile Phase or suitable solvent) Evaporate->Reconstitute Analyze Ready for Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

Protocol 3.1: SPE Cleanup using HLB Cartridge

This protocol is a general guideline and should be optimized for the specific matrix.

  • Sample Pre-treatment:

    • For a solid sample (e.g., pharmaceutical tablet), accurately weigh and dissolve in a suitable solvent like methanol. Dilute with water or a buffer (e.g., phosphate buffer, pH 4-7) to reduce organic content below 5%.

    • For a liquid sample (e.g., biological fluid), dilute with an equal volume of buffer. Adjusting the pH to be 2-3 units below the analyte's pKa ensures it is in a neutral form, which enhances retention on a reversed-phase sorbent.[5]

  • Cartridge Conditioning: Condition a 500 mg, 6 mL HLB SPE cartridge by passing 6 mL of methanol through it. This solvates the polymer chains of the sorbent. Do not let the cartridge run dry.[5]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 6 mL of purified water. This prepares the sorbent for the aqueous sample.[5]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with 6 mL of water to remove highly polar interferences like salts.[5]

  • Elution: Elute the this compound from the cartridge using two 4 mL aliquots of methanol into a clean collection tube.[5]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for the subsequent chromatographic analysis.[5]

Chromatographic Methods for Quantification

Chromatography is the cornerstone for separating and quantifying analytes in a mixture. High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for non-volatile compounds like sulfonamides.[6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to its concentration.

Expertise & Causality: A C18 (octadecylsilane) column is selected as the standard for reversed-phase chromatography because it effectively retains moderately polar to non-polar aromatic compounds like sulfonamides. A gradient elution (changing mobile phase composition over time) is employed to ensure that both early-eluting polar impurities and the target analyte are well-resolved within a reasonable run time.[8] An acidic mobile phase (using formic or acetic acid) is used to suppress the ionization of any residual silanol groups on the stationary phase, leading to better peak shape.

Protocol 4.1.1: Quantitative Analysis by HPLC-UV
  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm (Note: This should be confirmed by running a UV scan of a standard solution to find the absorbance maximum).

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Analysis: Inject the calibration standards, followed by the prepared samples.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting peak area versus concentration. Determine the concentration in unknown samples using the regression equation from the curve.

Method Validation (per ICH Q2(R1) Guidelines):

  • Linearity: Demonstrate a linear relationship between concentration and response across the calibration range (R² > 0.995).

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the expected concentration). Recoveries should typically be within 98-102%.

  • Precision: Assess repeatability (multiple injections of one sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be <2%.

  • LOD/LOQ: Determine the Limit of Detection (signal-to-noise ratio of 3:1) and Limit of Quantification (signal-to-noise of 10:1).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation on the LC, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion is selected. This ion is fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference.[5]

Expertise & Causality: This method is the gold standard for trace-level quantification in complex matrices like plasma or environmental samples. ESI in positive ion mode is chosen because the sulfonamide nitrogen can be readily protonated to form a stable [M+H]⁺ ion.

Protocol 4.2.1: Trace Quantification by LC-MS/MS
  • LC Conditions: Same as Protocol 4.1.1.

  • MS Instrumentation: Triple Quadrupole Mass Spectrometer with an ESI source.

  • Ionization Mode: ESI Positive.

  • Key MS Parameters (Hypothetical - Must be Optimized):

    • Precursor Ion ([M+H]⁺): m/z 202.1

    • Product Ions: The exact fragments must be determined by infusing a standard solution and performing a product ion scan. Plausible fragments could be m/z 156.1 (loss of SO₂) or m/z 107.1 (the methoxy-methyl-phenyl fragment).

    • MRM Transitions:

      • Quantifier: 202.1 → 156.1

      • Qualifier: 202.1 → 107.1

    • Gas Temperatures, Flow Rates, Capillary Voltage: Optimize according to manufacturer's recommendations.[5]

Procedure: The procedure mirrors the HPLC-UV method, but data analysis relies on the peak areas from the MRM chromatograms. An internal standard (ideally, a stable isotope-labeled version of the analyte) is highly recommended for the most accurate quantification.

Spectroscopic Methods for Structural Confirmation

While chromatography excels at separation and quantification, spectroscopy is essential for unequivocal identification and structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR measures the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the functional groups present. For sulfonamides, characteristic peaks for the S=O and N-H bonds are key identifiers.[9][10]

Expected Characteristic Bands:

  • ~3300-3400 cm⁻¹: N-H stretching vibrations of the -NH₂ group.

  • ~2950-3100 cm⁻¹: Aromatic and aliphatic C-H stretching.

  • ~1300-1350 cm⁻¹: Asymmetric SO₂ stretching.[9]

  • ~1150-1170 cm⁻¹: Symmetric SO₂ stretching.[9]

  • ~1250 cm⁻¹: C-O stretching of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a magnetic field. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

  • δ ~7.7-7.9 ppm (d, 1H): Aromatic proton ortho to the -SO₂NH₂ group.

  • δ ~7.2-7.4 ppm (s, 1H): Aromatic proton between the -CH₃ and -SO₂NH₂ groups.

  • δ ~6.8-7.0 ppm (d, 1H): Aromatic proton ortho to the -OCH₃ group.

  • δ ~4.5-5.5 ppm (s, broad, 2H): -SO₂NH₂ protons (exchangeable with D₂O).

  • δ ~3.9 ppm (s, 3H): -OCH₃ protons.[11][12]

  • δ ~2.3 ppm (s, 3H): Ar-CH₃ protons.[11]

Conclusion

The analytical methods described herein provide a comprehensive framework for the robust analysis of this compound. For routine quantification and purity assessment, the developed HPLC-UV method offers excellent performance. For trace-level detection in complex matrices, the LC-MS/MS protocol provides unparalleled sensitivity and specificity. Finally, spectroscopic techniques like FTIR and NMR are indispensable for the definitive structural confirmation of the compound. All methods should be properly validated according to established guidelines to ensure data integrity and reliability.

References

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]

  • 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789. PubChem, National Institutes of Health. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1980). Journal of the Association of Official Analytical Chemists. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules. [Link]

  • Analysis of sulfonamides. (2015). Slideshare. [Link]

  • 4-METHOXY-3-NITROBENZENESULFONAMIDE. gsrs. [Link]

  • N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. (2013). ResearchGate. [Link]

  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. (1995). Journal of Chromatography A. [Link]

  • Supporting information: - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. ResearchGate. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021). MDPI. [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (1956). J-Stage. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Human Metabolome Database. [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Rasayan Journal of Chemistry. [Link]

  • Benzenesulfonamide. mzCloud. [Link]

  • Benzenesulfonamide, 4-methyl-. NIST WebBook. [Link]

  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. (1999). PubMed. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. SIELC Technologies. [Link]

  • benzenesulfonamide, 3,4-dimethoxy-N-[(4-methylphenyl)methyl]-. SpectraBase. [Link]

  • Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. (2002). PubMed. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PubMed Central, National Institutes of Health. [Link]

  • Benzenesulfonamide. SIELC Technologies. [Link]

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Application Notes and Protocols: A Comprehensive Guide to the Analysis of Sulfonamide Derivatives by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed protocol for the analysis of sulfonamide derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document offers in-depth methodologies, field-proven insights, and a robust framework for developing and validating a reliable analytical method.

Introduction: The Rationale for GC-MS in Sulfonamide Analysis

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. Their presence as residues in food products and the environment is a significant concern, necessitating sensitive and specific analytical methods for their detection and quantification. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for sulfonamide analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful and often complementary approach, particularly for confirmatory analysis.

The primary challenge in analyzing sulfonamides by GC-MS lies in their low volatility and thermal instability. Therefore, a critical step in the analytical workflow is the derivatization of the sulfonamide molecules to increase their volatility and thermal stability, making them amenable to gas chromatographic separation. This guide will walk you through the entire process, from sample preparation and derivatization to GC-MS analysis and data interpretation, with a focus on the underlying scientific principles and practical considerations.

The Crucial Role of Derivatization

Direct analysis of underivatized sulfonamides by GC is generally not feasible due to their polar nature and susceptibility to thermal degradation in the hot injector port and column. Derivatization chemically modifies the polar functional groups (primarily the sulfonamide and amino groups) to create a more volatile and thermally stable derivative.

There are several derivatization strategies for sulfonamides, broadly categorized into alkylation, acylation, and sylation. The choice of derivatization reagent depends on the specific sulfonamides of interest, the sample matrix, and the desired sensitivity.

Alkylation: A Common Approach

Alkylation involves the replacement of an active hydrogen atom with an alkyl group. For sulfonamides, this typically targets the acidic proton on the sulfonamide nitrogen.

  • Diazomethane: This is a classic and highly efficient methylation agent that reacts rapidly with the acidic sulfonamide proton. However, diazomethane is a toxic and explosive gas, requiring specialized handling and safety precautions.

  • Trimethylsilyldiazomethane (TMSD): A safer alternative to diazomethane, TMSD also methylates sulfonamides. The reaction is generally slower than with diazomethane.

Acylation: Enhancing Volatility and Detection

Acylation introduces an acyl group to the amino and/or sulfonamido groups. Fluorinated anhydrides are particularly popular as they create derivatives with excellent chromatographic properties and can enhance sensitivity when using an electron capture detector (ECD), though this guide focuses on mass spectrometric detection.

  • Pentafluoropropionic Anhydride (PFPA): PFPA is a powerful acylating agent that reacts with both the N1- and N4-positions of the sulfonamide. It is often used in a two-step derivatization following methylation.

  • Heptafluorobutyric Anhydride (HFBA): Similar to PFPA, HFBA is another effective fluorinated acylating agent.

  • Trifluoroacetic Anhydride (TFAA): TFAA is also used for acylation, producing trifluoroacetyl derivatives.

Silylation: A Versatile Option

Silylation replaces active hydrogens with a trimethylsilyl (TMS) group. Silylating reagents are versatile and widely used in GC derivatization.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that can derivatize both the amino and sulfonamide groups. The reaction byproducts are volatile and generally do not interfere with the chromatography.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent.

  • Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA to enhance the reactivity of the silylating agent, especially for hindered functional groups.

Comprehensive Workflow for Sulfonamide Analysis

The following diagram illustrates the complete workflow for the GC-MS analysis of sulfonamide derivatives, from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Tissue) Homogenization Homogenization/ Extraction Sample->Homogenization Extraction of analytes SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Homogenization->SPE_Cleanup Removal of interferences Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation Concentration Derivatization Chemical Derivatization (Alkylation/Acylation/Silylation) Evaporation->Derivatization Increase volatility GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification

Caption: Overall workflow for GC-MS analysis of sulfonamides.

Detailed Experimental Protocols

This section provides step-by-step protocols for sample preparation and derivatization. These protocols should be considered as a starting point and may require optimization for specific applications and matrices.

Sample Preparation: Matrix-Specific Approaches

Proper sample preparation is critical to remove interfering compounds and concentrate the target analytes.

This protocol is suitable for the extraction of sulfonamides from environmental water samples.

  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter. Adjust the pH of the water sample to approximately 4 with a suitable acid.

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 4). Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge completely by applying a stream of nitrogen for at least 15 minutes.

  • Elution: Elute the sulfonamides from the cartridge with two 5 mL aliquots of methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dry residue in a suitable solvent (e.g., 1 mL of ethyl acetate) for derivatization.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting a wide range of analytes from complex matrices like soil.

  • Sample Weighing: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of a 75:25 (v/v) mixture of acetonitrile/water to the tube. Vortex for 4 minutes, followed by ultrasonication for 20 minutes.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube. Immediately vortex for 4 minutes to prevent the formation of large salt agglomerates.

  • Centrifugation: Centrifuge the tube at 4500 rpm for 10 minutes.

  • Dispersive SPE Cleanup: Transfer approximately 6 mL of the upper organic layer to a 15 mL centrifuge tube containing 900 mg of MgSO₄ and 150 mg of a sorbent mixture (e.g., PSA/C18). Vortex for 4 minutes.

  • Final Centrifugation: Centrifuge at 4500 rpm for 10 minutes.

  • Concentration and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness. Reconstitute in a suitable solvent for derivatization.

Derivatization Protocol: A Two-Step Methylation and Acylation Method

This protocol is adapted from the USDA method for the confirmation of sulfonamides in tissues and is a robust starting point.

Derivatization_Workflow Start Reconstituted Sample Extract Step1 Step 1: Methylation Add Diazomethane Solution Start->Step1 Incubate1 Incubate at Room Temperature Step1->Incubate1 Evaporate1 Reduce Volume with Nitrogen Incubate1->Evaporate1 Step2 Step 2: Acylation Add PFPA in Hexane Evaporate1->Step2 Incubate2 Incubate for at least 30 minutes Step2->Incubate2 Evaporate2 Evaporate to near dryness Incubate2->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate/Cyclohexane Evaporate2->Reconstitute Wash Wash with Phosphate Buffer Reconstitute->Wash Dry Dry with Sodium Sulfate Wash->Dry End Ready for GC-MS Injection Dry->End

Caption: Two-step derivatization workflow for sulfonamides.

  • Methylation: To the reconstituted sample extract, add a freshly prepared solution of diazomethane in diethyl ether until a persistent yellow color is observed. Allow the reaction to proceed for 15-30 minutes at room temperature. (CAUTION: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment and specialized glassware).

  • Evaporation: Reduce the volume of the diazomethane solution to approximately 300 µL with a gentle stream of nitrogen at room temperature.

  • Acylation: Add 50 µL of 10% pentafluoropropionic anhydride (PFPA) in hexane. Mix gently. Then, add 25 µL of 5% diethylamine in ethyl acetate. Let the mixture stand for at least 30 minutes at room temperature to complete the acylation.

  • Final Evaporation: Evaporate the mixture to near dryness under a gentle stream of nitrogen at 40°C. Crucial Note: Do not evaporate to complete dryness, as this can lead to the loss of volatile derivatized sulfonamides.

  • Reconstitution and Cleanup: Reconstitute the residue in 100-200 µL of 10% ethyl acetate in cyclohexane. Add 300 µL of a 1 M phosphate buffer (pH 6.8), vortex for 15 seconds, and centrifuge. Quickly remove the lower aqueous layer. This step removes excess acylation reagents.

  • Drying: Add approximately 100 mg of anhydrous sodium sulfate to the organic layer to remove any residual water. Centrifuge briefly.

  • Transfer: Carefully transfer the final organic extract to a GC vial for analysis.

GC-MS Instrumental Parameters and Data Analysis

The following table provides a starting point for GC-MS parameters. These will likely require optimization for your specific instrument, column, and target analytes.

ParameterRecommended SettingRationale and Field Insights
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A standard, robust column suitable for a wide range of semi-volatile compounds. The "ms" designation indicates a low-bleed phase, which is crucial for minimizing background noise in mass spectrometry.
Injector Type Split/SplitlessSplitless injection is generally preferred for trace analysis to maximize the amount of analyte transferred to the column.
Injector Temperature 250 - 280°CThis temperature needs to be high enough to ensure rapid volatilization of the derivatized analytes but not so high as to cause thermal degradation. The optimal temperature may vary depending on the specific derivatives.
Carrier Gas HeliumHelium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with mass spectrometers.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)Operating in constant flow mode ensures consistent peak widths and retention times, even with temperature programming.
Oven Temperature Program Initial: 100-150°C, hold for 1-2 min; Ramp: 10-25°C/min to 280-300°C; Final Hold: 5-10 minThe initial temperature should be low enough to allow for proper focusing of the analytes at the head of the column. The ramp rate is a compromise between analysis time and chromatographic resolution. A final hold ensures the elution of any less volatile compounds.
MS Ion Source Electron Ionization (EI)EI is the standard ionization technique for GC-MS, providing reproducible fragmentation patterns that are useful for library searching and structural elucidation.
Ion Source Temperature 230 - 250°CThis temperature should be hot enough to prevent condensation of analytes but not so hot as to cause excessive fragmentation or degradation.
Quadrupole Temperature 150°CA stable quadrupole temperature is important for mass accuracy and reproducibility.
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)Full scan mode is used for qualitative analysis and library searching. SIM mode offers significantly higher sensitivity for quantitative analysis by monitoring only the characteristic ions of the target analytes.
Mass Spectral Interpretation of Derivatized Sulfonamides

The fragmentation patterns of derivatized sulfonamides in EI-MS are predictable and provide structural information. A common fragmentation pathway for many sulfonamides involves the loss of SO₂ (64 Da) from the molecular ion. For the two-step derivatized sulfonamides (methylated and acylated), you can expect to see characteristic fragments corresponding to the derivatized aniline and heterocyclic moieties. When using SIM mode, selecting a quantifier ion and at least two qualifier ions for each analyte is recommended for reliable identification and confirmation.

Method Validation: Ensuring Data Integrity

A rigorous method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio (S/N) of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.S/N of 10:1 or the lowest point on the calibration curve with acceptable precision and accuracy.
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed by analyzing spiked samples.70-120% recovery
Precision (Repeatability & Reproducibility) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) < 15-20%
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte in blank samples.

Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Response - Incomplete derivatization. - Degradation of analytes in the injector. - Active sites in the GC system. - Leaks in the system.- Optimize derivatization reaction time, temperature, and reagent concentration. Ensure the absence of moisture. - Lower the injector temperature in increments. - Use a deactivated inlet liner and perform regular maintenance. - Perform a leak check of the GC system.
Peak Tailing - Active sites in the inlet liner or column. - Non-volatile residues in the inlet. - Column contamination.- Use a fresh, deactivated inlet liner. - Trim the front end of the GC column (10-20 cm). - Bake out the column according to the manufacturer's instructions.
Ghost Peaks - Contamination of the syringe, inlet, or carrier gas. - Septum bleed.- Rinse the syringe with appropriate solvents. - Bake out the inlet and column. - Use high-quality, low-bleed septa.
Poor Reproducibility - Inconsistent injection volume. - Variability in derivatization efficiency. - Fluctuations in instrument parameters.- Use an autosampler for injections. - Ensure precise and consistent addition of derivatization reagents. - Regularly check and calibrate instrument parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of sulfonamide derivatives by GC-MS. By understanding the principles of sample preparation, derivatization, and instrumental analysis, and by implementing robust validation and troubleshooting procedures, researchers can develop reliable and sensitive methods for the routine monitoring and confirmation of sulfonamides in various matrices. While LC-MS/MS is a powerful tool, GC-MS remains a valuable and often essential technique in the analytical chemist's arsenal for sulfonamide analysis.

References

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. Available at: [Link].

  • Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. MDPI. Available at: [Link].

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link].

  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. PubMed. Available at: [Link].

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link].

  • Investigation of the derivatization conditions for GC–MS metabolomics of biological samples. ResearchGate. Available at: [Link].

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link].

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI. Available at: [Link].

  • Electron ionization mass spectra of alkylated sulfabenzamides. PubMed Central. Available at: [Link].

  • (PDF) Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. ResearchGate. Available at: [Link].

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link].

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link].

  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. PubMed Central. Available at: [Link].

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link].

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. PubMed Central. Available at: [Link].

  • GC AND GC/MS Your Essential Resource for Columns & Supplies. Agilent. Available at: [Link].

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available at: [Link].

  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane - A "Little" Mass Spec and Sailing. Available at: [Link].

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PubMed Central. Available at: [Link].

  • Simultaneous determination of 13 sulfonamides at trace levels in soil by modified QuEChERS with HPLC-MS/MS. ResearchGate. Available at: [Link].

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link].

  • EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Available at: [Link].

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Food Safety and Inspection Service. Available at: [Link].

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link].

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. Available at: [Link].

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link].

  • Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. MDPI. Available at: [Link].

  • GC Method Development. Agilent. Available at: [Link].

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  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link].

Application Notes and Protocols for the Recrystallization of 4-Methoxy-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the purification of 4-Methoxy-3-methylbenzenesulfonamide via recrystallization. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of procedural steps and the underlying scientific principles to ensure a robust and reproducible purification process.

Introduction: The Principle of Recrystallization

Recrystallization is a fundamental technique in chemistry for the purification of solid organic compounds. The process relies on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The process involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the impurities behind in the solvent (mother liquor).[1] The slow and controlled cooling is paramount for the formation of large, well-defined crystals, which are indicative of high purity. Rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities.

Physicochemical Properties and Safety Considerations

PropertyEstimated Value/InformationSource
Molecular Formula C₈H₁₁NO₃SN/A
Molecular Weight 201.24 g/mol N/A
Appearance Likely a white to off-white crystalline solidGeneral observation for sulfonamides
Melting Point Expected to be in a similar range to 4-Methoxybenzenesulfonamide (111-115 °C)[2]
Solubility Expected to be soluble in polar organic solvents like alcohols and acetone, with lower solubility in water.General knowledge of sulfonamides

Safety Precautions: Sulfonamides, as a class of compounds, may cause skin and eye irritation.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may require optimization based on the impurity profile of the crude material.

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol, Isopropanol, or an Ethanol/Water mixture)

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Desiccator or vacuum oven

Solvent System Selection

The ideal solvent for recrystallization should dissolve the solute completely when hot and minimally when cold.[1] For sulfonamides, alcohol-water mixtures are often effective.[5][6] A good starting point is a 95% ethanol solution or an isopropanol-water mixture.

G cluster_0 Solvent Selection A Test Solubility of Crude Product in Various Solvents (e.g., Ethanol, IPA, Water) B High Solubility in Hot Solvent? A->B C Low Solubility in Cold Solvent? B->C Yes E Consider Mixed Solvent System (e.g., Ethanol/Water) B->E No D Select Optimal Single Solvent C->D Yes C->E No F Miscible Solvents? E->F F->A No, re-evaluate G Select Optimal Mixed Solvent System F->G Yes

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.

  • Solvent Addition: Add a small amount of the chosen solvent to the flask, just enough to create a slurry.

  • Heating: Gently heat the mixture on a heating mantle or hot plate while stirring. Add more hot solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) to the solution. The charcoal will adsorb colored impurities.

  • Hot Filtration: Reheat the solution to boiling for a few minutes. Perform a hot gravity filtration using a fluted filter paper and a pre-warmed funnel to remove the activated charcoal and any insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[5][7] Do not disturb the flask during this period to promote the growth of large crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of the crystals.[5][7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5][7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of the solvent.[5]

G A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Decolorizing Charcoal (if necessary) A->B C 3. Hot Gravity Filtration B->C D 4. Slow Cooling to Room Temperature C->D E 5. Cool in Ice Bath D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Solvent F->G H 8. Dry Purified Crystals G->H

Caption: Generalized workflow for the recrystallization of this compound.

Troubleshooting Common Issues

ProblemPossible CauseSuggested SolutionSource
Oiling Out The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower boiling point solvent.[5]
No Crystal Formation The solution is not supersaturated, or the solute is too soluble in the cold solvent.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[5]
Low Recovery Too much solvent was used, or the crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the wash solvent is ice-cold. Pre-warm the filtration apparatus.[5]
Colored Crystals Insufficient decolorizing charcoal was used, or the charcoal was not effectively removed.Repeat the recrystallization with a fresh portion of activated charcoal. Ensure proper hot filtration.[8]

Conclusion

The protocol described provides a robust starting point for the purification of this compound. As with any recrystallization, some level of empirical optimization may be necessary to achieve the desired purity and yield. Careful execution of each step, particularly the slow cooling phase, is critical for obtaining high-quality crystalline material.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12, 109-116.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-methylbenzaldehyde 99.
  • Oakwood Chemical. (n.d.). N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, 98% Purity, C15H17NO3S, 100 grams.
  • Ashraf, S., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International.
  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzenesulfonamide. PubChem.
  • The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent.
  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • IUPAC. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • University of Arizona. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzenesulfonamide 97.
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Application Notes & Protocols: 4-Methoxy-3-methylbenzenesulfonamide as a Versatile Building Block in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Substituted Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] Its ability to act as a bioisostere for carboxylic acids and to engage in crucial hydrogen bonding interactions has cemented its role in drug design.[2] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

This technical guide focuses on a particularly valuable, yet specific, building block: 4-methoxy-3-methylbenzenesulfonamide . The unique ortho/para substitution pattern of a methoxy and a methyl group offers a distinct electronic and steric profile. The electron-donating methoxy group at the para position can influence the pKa of the sulfonamide nitrogen, while the adjacent methyl group provides a lipophilic handle and can sterically direct binding interactions with biological targets. This guide provides a comprehensive overview of the synthesis of this building block and its application in the preparation of advanced pharmaceutical intermediates, underscoring its utility for researchers in drug discovery and development.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is paramount for its effective and safe use in synthesis. Below is a summary of the key characteristics of this compound and its immediate precursor.

Property4-Methoxy-3-methylbenzenesulfonyl chlorideThis compound
CAS Number 84910-98-5[3]2068699-30-7[4]
Molecular Formula C₈H₉ClO₃S[3]C₈H₁₁NO₃S
Molecular Weight 220.67 g/mol [2]201.24 g/mol
Appearance Solid[2]Solid (predicted)
Safety Profile Causes severe skin burns and eye damage.[3]Expected to be an irritant. Handle with appropriate personal protective equipment (PPE).

Protocol I: Synthesis of this compound

The synthesis of the title compound is most efficiently achieved through a two-step process starting from the commercially available 2-methylanisole. This involves an electrophilic aromatic substitution (chlorosulfonation) followed by amination.

Workflow for the Synthesis of this compound

SynthesisWorkflow A 2-Methylanisole C Step 1: Chlorosulfonation A->C B Chlorosulfonic Acid B->C D 4-Methoxy-3-methylbenzenesulfonyl chloride C->D F Step 2: Amination D->F E Aqueous Ammonia E->F G This compound F->G H Purification (Recrystallization) G->H I Final Product H->I

Caption: Synthetic pathway from 2-methylanisole to the final product.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Methoxy-3-methylbenzenesulfonyl chloride

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution). Cool the flask in an ice-salt bath to 0-5 °C.

  • Reagent Addition: Cautiously add chlorosulfonic acid (3 equivalents) to the cooled flask.

  • Substrate Addition: Slowly add 2-methylanisole (1 equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The methoxy group is a strong ortho-, para-director, and the less sterically hindered para position is favored for substitution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for another 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. Dry the crude 4-methoxy-3-methylbenzenesulfonyl chloride under vacuum. This intermediate is often used directly in the next step without further purification.[5]

Step 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, place the crude 4-methoxy-3-methylbenzenesulfonyl chloride (1 equivalent) in a suitable reaction vessel.

  • Amination: Add an excess of concentrated aqueous ammonia solution, ensuring good stirring. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol II: Application in the Synthesis of a GCN2 Modulator Intermediate

A key application of this compound is in the synthesis of advanced intermediates for biologically active molecules. As disclosed in patent literature, it serves as a crucial building block for novel General Control Nondepressible 2 (GCN2) modulators, which are being investigated for various therapeutic applications.[5]

Workflow for N-Arylation Reaction

ApplicationWorkflow cluster_reactants Reactants cluster_conditions Conditions A 4-Methoxy-3-methyl- benzenesulfonyl chloride D N-(2,4-difluoro-3-iodophenyl)-4- methoxy-3-methylbenzenesulfonamide A->D B 2,4-Difluoro-3-iodoaniline B->D C Pyridine (Solvent/Base) Room Temperature C->D

Caption: Synthesis of a key GCN2 modulator intermediate.

Step-by-Step Experimental Protocol: Synthesis of N-(2,4-difluoro-3-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide

This protocol is adapted from procedures outlined for the synthesis of GCN2 modulators.[5]

  • Reaction Setup: To a stirred solution of 2,4-difluoro-3-iodoaniline (1.0 equivalent) in pyridine (acting as both solvent and base) in a suitable flask at room temperature, add 4-methoxy-3-methylbenzenesulfonyl chloride (1.0 equivalent).

  • Reaction Monitoring: Stir the resulting reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Acidify the mixture with dilute hydrochloric acid (e.g., 1N HCl) to neutralize the pyridine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography on silica gel to afford the desired product, N-(2,4-difluoro-3-iodophenyl)-4-methoxy-3-methylbenzenesulfonamide.

Expert Rationale & Causality

  • Choice of Starting Material (2-Methylanisole): This is a readily available and cost-effective starting material. The electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic substitution, facilitating the chlorosulfonation step.

  • Regioselectivity of Chlorosulfonation: The directing effects of the methoxy (para) and methyl (ortho, para) groups synergize to favor substitution at the position para to the methoxy group and ortho to the methyl group. This provides a high degree of regiocontrol, which is crucial for efficient synthesis.

  • Role of Pyridine in N-Arylation: In the application protocol, pyridine serves a dual purpose. It acts as a solvent to dissolve the reactants and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Significance in Drug Scaffolds (GCN2/CCR8): The incorporation of the this compound moiety into complex molecules like GCN2 or CCR8 modulators suggests its importance in achieving the desired biological activity.[4][5] This specific substitution pattern likely contributes to a precise conformation and set of electronic properties that enhance binding to the target protein. The methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions within the binding pocket, contributing to overall potency and selectivity.

Conclusion

This compound is a highly functionalized and strategically valuable building block for drug discovery. Its synthesis from common starting materials is straightforward, and its unique substitution pattern offers medicinal chemists a tool to modulate the properties of lead compounds. The successful application of this intermediate in the synthesis of novel kinase and receptor modulators highlights its potential for constructing complex and biologically active molecules. The protocols and rationale provided herein serve as a comprehensive guide for researchers looking to leverage the advantageous properties of this versatile scaffold.

References

  • Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators. (n.d.). Google Patents.
  • Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester | C15H15ClN2O7S | CID 178713. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). (2024, June 6). Googleapis.com. Retrieved January 23, 2026, from [Link]

  • US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid. (n.d.). Google Patents.
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Application Notes and Protocols for Investigating the Antibacterial Potential of 4-Methoxy-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 4-Methoxy-3-methylbenzenesulfonamide

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Sulfonamides, a class of synthetic antimicrobial compounds, have a long-standing history in clinical practice.[1][2][3] Their established mechanism of action, which involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, provides a solid foundation for the development of new derivatives.[1][3][4][5] This inhibition ultimately disrupts bacterial DNA synthesis and repair, leading to a bacteriostatic effect.[1][3][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the antibacterial potential of a novel sulfonamide derivative, this compound. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]

Experimental Workflow: A Phased Approach to Antibacterial Evaluation

A systematic investigation of a novel compound's antibacterial properties is crucial for generating robust and reproducible data. The following workflow provides a logical progression from initial screening to more detailed characterization of this compound's activity.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Quantitative Assessment cluster_phase3 Phase 3: Safety and Viability screening Initial Screening (e.g., Disk Diffusion) mic Minimum Inhibitory Concentration (MIC) Assay screening->mic Proceed if activity is observed mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc Determine bactericidal concentration cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) mic->cytotoxicity Assess therapeutic window viability Bacterial Viability Assay mbc->viability Confirm cell death

Caption: A phased experimental workflow for the comprehensive evaluation of a novel antibacterial agent.

Phase 1: Initial Screening for Antibacterial Activity

The initial step is to determine if this compound exhibits any antibacterial activity against a panel of clinically relevant bacterial strains. The disk diffusion method is a widely used, cost-effective, and straightforward technique for this purpose.[11][12][13]

Protocol 1: Kirby-Bauer Disk Diffusion Assay

Principle: This method involves placing a filter paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[12]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Sterile swabs

  • Incubator (35-37°C)

  • Positive control antibiotic disks (e.g., ciprofloxacin, sulfamethoxazole)

  • Negative control disk (impregnated with solvent used to dissolve the test compound)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically place the disks impregnated with this compound, the positive control antibiotic, and the negative control onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

    • Compare the zone of inhibition of the test compound to the positive and negative controls. A significant zone of inhibition suggests potential antibacterial activity.

Phase 2: Quantitative Assessment of Antibacterial Potency

Following a positive initial screening, the next step is to quantify the antibacterial potency of this compound. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[14][15][16][17][18] This method is considered a "gold standard" for susceptibility testing.[19]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared as in Protocol 1, then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Growth control (no compound)

  • Sterility control (no bacteria)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of the microtiter plate except the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[20][21] This assay is a follow-up to the MIC test and helps to distinguish between bacteriostatic and bactericidal activity.

Materials:

  • Results from the MIC assay (Protocol 2)

  • Sterile MHA plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.

    • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no bacterial growth on the subculture plate.[20]

Phase 3: Assessing Safety and Viability

A promising antibacterial compound should not only be effective against bacteria but also exhibit minimal toxicity to host cells. Therefore, it is essential to evaluate the cytotoxicity of this compound. Additionally, confirming bacterial cell death through viability assays provides further evidence of its bactericidal or bacteriostatic nature.

Protocol 4: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[22][23][24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[23]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in the CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

  • Incubation:

    • Incubate the plate for 24-48 hours in the CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: Bacterial Viability Assay using Fluorescent Dyes

Principle: This assay uses a combination of fluorescent DNA-binding dyes to differentiate between live and dead bacteria based on membrane integrity.[25][26][27] A membrane-permeant dye will stain all bacteria, while a membrane-impermeant dye will only enter and stain bacteria with compromised membranes (dead cells).

Materials:

  • Bacterial culture treated with this compound at MIC and MBC concentrations

  • Bacterial viability assay kit (containing a membrane-permeant and a membrane-impermeant fluorescent dye)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Staining:

    • Follow the manufacturer's protocol for the bacterial viability kit to stain the treated bacterial culture.

  • Visualization and Quantification:

    • Fluorescence Microscopy: Observe the stained bacteria under a fluorescence microscope. Live bacteria will fluoresce with the color of the membrane-permeant dye, while dead bacteria will fluoresce with the color of the membrane-impermeant dye.

    • Flow Cytometry: Analyze the stained bacterial population using a flow cytometer to quantify the percentage of live and dead cells.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
K. pneumoniae ATCC 700603
Ciprofloxacin
Sulfamethoxazole

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Bactericidal

  • > 4: Bacteriostatic

Table 2: Cytotoxicity of this compound

Cell LineIC₅₀ (µg/mL)
HEK293
HepG2

Expected Mechanism of Action: The Sulfonamide Pathway

As a sulfonamide derivative, this compound is expected to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1][3][4]

sulfonamide_moa cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound paba p-Aminobenzoic Acid (PABA) dihydropteroate_synthase Dihydropteroate Synthase (DHPS) paba->dihydropteroate_synthase dihydrofolic_acid Dihydrofolic Acid dihydropteroate_synthase->dihydrofolic_acid dna_synthesis DNA Synthesis tetrahydrofolic_acid Tetrahydrofolic Acid dihydrofolic_acid->tetrahydrofolic_acid tetrahydrofolic_acid->dna_synthesis sulfonamide This compound sulfonamide->dihydropteroate_synthase Competitive Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of 2-Methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of electrophilic aromatic substitution on a sterically hindered and electronically activated substrate.

Welcome to the technical support center for the sulfonylation of 2-methylanisole. As a Senior Application Scientist, I understand that this reaction, while conceptually a standard electrophilic aromatic substitution, presents unique challenges in controlling regioselectivity and maximizing yield due to the competing directing effects of the methoxy and methyl groups. This guide is designed for researchers and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the sulfonylation of 2-methylanisole, providing the essential knowledge needed before starting your experiments.

Question: What is the primary challenge in the sulfonylation of 2-methylanisole?

Answer: The core challenge is achieving high regioselectivity. 2-Methylanisole has two activating groups: a strongly activating methoxy group (-OCH₃) and a weakly activating methyl group (-CH₃). Both are ortho, para-directing. This leads to a potential mixture of isomers, primarily the 4-sulfonyl, 6-sulfonyl, and potentially the 5-sulfonyl derivatives. The key is to direct the substitution to the desired position, which is typically the sterically accessible and electronically favored C4 position, para to the powerful methoxy director.

Question: What are the common sulfonylating agents for this reaction?

Answer: The choice of sulfonylating agent is critical and depends on the desired reactivity and reaction conditions. Common choices include:

  • Arenesulfonyl Chlorides (e.g., TsCl, BsCl) with a Lewis Acid: This is a classic Friedel-Crafts approach.[1][2] A Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is used to activate the sulfonyl chloride.[3][4]

  • Sulfuric Acid (H₂SO₄) or Fuming Sulfuric Acid (Oleum): This method uses sulfur trioxide (SO₃) as the active electrophile.[5][6] It is a strong and often less selective method, which can lead to side reactions if not carefully controlled.

  • Chlorosulfuric Acid (ClSO₃H): This reagent can be used to introduce the chlorosulfonyl group (-SO₂Cl), which can then be hydrolyzed to the sulfonic acid.[7]

Question: How do the directing groups on 2-methylanisole influence the reaction outcome?

Answer: The methoxy group is a powerful activating group that directs substitution to its ortho (C6) and para (C4) positions. The methyl group is a weaker activator, directing to its ortho (C3) and para (C5) positions. The directing effects are additive and competitive:

  • Position 4: Para to the strong -OCH₃ director. This position is electronically favored and sterically accessible, often leading to the major product.

  • Position 6: Ortho to the strong -OCH₃ director. This position is electronically activated but may experience some steric hindrance from the adjacent methyl group.

  • Position 5: Para to the weaker -CH₃ director and meta to the -OCH₃ group. It is also sterically hindered by the adjacent methoxy group, making it a less likely product.

  • Position 3: Ortho to the weaker -CH₃ director and meta to the -OCH₃ group. This is generally an unfavorable position.

Troubleshooting Guide: From Low Yield to Poor Selectivity

This section provides solutions to common problems encountered during the sulfonylation of 2-methylanisole.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or I'm only recovering starting material. What are the likely causes?

Answer: Low or non-existent yield often points to issues with reagent stability, catalyst activity, or reaction conditions.

  • Cause A: Inactive Sulfonylating Agent or Catalyst.

    • Explanation: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[8] Similarly, Lewis acid catalysts like AlCl₃ are aggressively hygroscopic and will be quenched by water.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[9]

      • Verify Reagent Quality: Use a fresh bottle of the sulfonyl chloride and Lewis acid. If the AlCl₃ appears clumpy or discolored, it has likely been exposed to moisture.

      • Check Sulfonyl Halide Stability: The stability of sulfonyl halides decreases down the group (F > Cl > Br > I).[8] Ensure your sulfonyl chloride has been stored properly in a cool, dry place.[10]

  • Cause B: Inappropriate Reaction Temperature.

    • Explanation: The sulfonylation reaction has an activation energy that must be overcome. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to product decomposition.[11][12]

    • Troubleshooting Steps:

      • Gradual Temperature Increase: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm, then slowly warm to room temperature or gently heat as needed.

      • Monitor with TLC or HPLC: Track the consumption of the starting material to determine if the reaction is proceeding. If it stalls, a modest increase in temperature (e.g., to 40-50 °C) may be required.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Question: My analysis (¹H NMR, HPLC) shows a mixture of sulfonylated products. How can I favor the formation of the 4-sulfonyl isomer?

Answer: Achieving high regioselectivity is a matter of controlling the kinetic versus thermodynamic pathways of the reaction, which is heavily influenced by temperature, solvent, and the steric bulk of the electrophile.

  • Cause A: Kinetic vs. Thermodynamic Control.

    • Explanation: Electrophilic attack at the ortho position (C6) is often kinetically favored at lower temperatures due to the proximity to the activating methoxy group. However, the product formed by attack at the para position (C4) is typically more thermodynamically stable due to reduced steric hindrance. The reversibility of sulfonation can be exploited to favor the thermodynamic product.[7]

    • Troubleshooting Steps:

      • Increase Reaction Temperature and Time: Running the reaction at a higher temperature for a longer duration can allow the kinetically formed ortho isomer to revert to the starting material and then react to form the more stable para isomer.[11][12]

      • Choice of Sulfonylating Agent: Using a bulkier sulfonylating agent or catalyst complex can sterically disfavor attack at the more hindered ortho position.

  • Cause B: Solvent Effects.

    • Explanation: The polarity of the solvent can influence the stability of the intermediate carbocation (arenium ion) and the solubility of the product-catalyst complex. In non-polar solvents, the kinetically favored product complex may precipitate, preventing equilibration to the thermodynamic product.[13]

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of anhydrous solvents. A more polar solvent like nitrobenzene or 1,2-dichloroethane may keep the intermediate complexes in solution, allowing for equilibration and favoring the thermodynamically preferred 4-isomer.[13]

ParameterCondition for Kinetic Control (Favors ortho-isomer)Condition for Thermodynamic Control (Favors para-isomer)Rationale
Temperature Low (e.g., 0 °C to RT)Elevated (e.g., 50-100 °C)[11][12]Higher temperature provides energy to overcome the barrier for desulfonation of the kinetic product, allowing formation of the more stable thermodynamic product.[7]
Reaction Time ShortLongAllows for equilibration to the most stable isomer.
Solvent Non-polar (e.g., CS₂, CH₂Cl₂)Polar (e.g., Nitrobenzene)[13]Polar solvents can better solvate the intermediate complexes, preventing precipitation and facilitating equilibrium.

Issue 3: Difficult Reaction Work-up and Product Isolation

Question: The work-up is messy, and I'm struggling to isolate a pure product. What is the best procedure?

Answer: A systematic work-up procedure is crucial for removing the catalyst and any unreacted reagents.

  • Explanation: The work-up for a Friedel-Crafts reaction typically involves carefully quenching the reaction mixture with ice-cold acid to decompose the aluminum chloride complex.

  • Troubleshooting Steps:

    • Controlled Quenching: Slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This is highly exothermic and should be done in a well-ventilated fume hood with appropriate personal protective equipment.

    • Solvent Extraction: After quenching, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[14]

    • Wash the Organic Layer: Wash the combined organic extracts sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally brine.[14]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Sulfonylation of 2-Methylanisole with TsCl and AlCl₃
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (DCM) as the solvent.

  • Reagent Addition: Add 2-methylanisole (1.0 eq) to the flask. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Objective: To determine the conversion and the ratio of product isomers.

  • Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Detection: UV detection at a wavelength where both the starting material and the products have significant absorbance (e.g., 254 nm).

    • Sample Prep: Carefully quench a small aliquot of the reaction mixture in water/DCM. Separate the organic layer, dry it, and dilute with the mobile phase before injection.

  • Interpretation: The retention times will differ for 2-methylanisole and its sulfonylated isomers. Peak area integration can be used to estimate the relative amounts of each component.[15][16]

Visualizations

Sulfonylation_Mechanism TsCl TsCl (p-Toluenesulfonyl Chloride) Complex Activated Complex [Ts-Cl-AlCl₃] TsCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Arenium Arenium Ion Intermediate (Sigma Complex) Complex->Arenium Anisole 2-Methylanisole Anisole->Arenium + Activated Complex Product 4-Sulfonyl-2-methylanisole (Major Product) Arenium->Product - H⁺ HCl HCl Arenium->HCl Proton Loss AlCl3_regen AlCl₃ (regenerated) Arenium->AlCl3_regen Catalyst Regeneration

Caption: Friedel-Crafts sulfonylation mechanism.

Caption: Troubleshooting workflow for sulfonylation.

References

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 10.7. Reaction: Sulfonation. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of reaction conditions for sulfonylation. Retrieved from [Link]

  • Atlantis Press. (2021). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant. Retrieved from [Link]

  • ResearchGate. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Retrieved from [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • MDPI. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Sulfonylation of aromatic compounds with sulfonic acids using silica gel-supported AlCl3 as a heterogeneous Lewis acid catalyst. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (2001). High performance liquid chromatography-mass spectrometric analysis of sulphonated dyes and intermediates. Retrieved from [Link]

  • ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • PubMed. (1995). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. Retrieved from [Link]

  • ACS Publications. (1954). Kinetics of the Friedel-Crafts Sulfonylation of Benzene, Chlorobenzene and Toluene with Aluminum Chloride as Catalyst and Benzenesulfonyl Chloride as Solvent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of methods for the direct installation of the sulfonyl group. Retrieved from [Link]

  • SusChemE 2023. (2023). Liquid-phase oxidation of 4-Methylanisole to p-anisaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Retrieved from [Link]

  • SpringerLink. (2012). New determination method for sulfonation degree of phthalic anhydride by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of sulfonylation conditions applied to natural extracts. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). Aromatic sulfonation reactions.
  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • YouTube. (2014). Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-3-methylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important two-step synthesis. As a key intermediate in various synthetic pathways, including the preparation of pharmaceuticals like Tamsulosin, achieving high yield and purity is paramount.[1][2][3] This guide moves beyond simple protocols to explain the chemical causality behind common issues, providing robust, field-tested solutions.

Section 1: Troubleshooting Low Reaction Yield

Low yield is the most frequently encountered issue. A systematic, step-by-step diagnosis is crucial for identifying the root cause. The overall synthesis workflow is a two-step process: the chlorosulfonation of 2-methoxytoluene followed by the ammonolysis of the resulting sulfonyl chloride.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis A 2-Methoxytoluene C 4-Methoxy-3-methylbenzenesulfonyl chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (ClSO3H) B->C E This compound C->E Nucleophilic Substitution D Ammonium Hydroxide (NH4OH) D->E

Caption: Overall synthesis workflow for this compound.

Q1: My overall yield is significantly lower than expected. Where should I begin my investigation?

A1: When facing a low overall yield, you must isolate the problematic step. Do not assume the issue lies at the end.

Diagnostic Approach:

  • Run the synthesis in two distinct parts: First, perform the chlorosulfonation of 2-methoxytoluene (Step 1). After the workup (quenching on ice), isolate, dry, and weigh the crude 4-methoxy-3-methylbenzenesulfonyl chloride intermediate. Calculate the yield for this first step.

  • Characterize the Intermediate: Before proceeding, confirm the identity and approximate purity of the sulfonyl chloride using techniques like ¹H NMR or melting point analysis. The presence of significant impurities here is a major red flag.

  • Perform the Ammonolysis (Step 2): Use the purified and quantified intermediate from Step 1 to perform the ammonolysis. This allows you to calculate an accurate yield for the second step.

This stepwise analysis will unequivocally identify which stage of the reaction is underperforming.

Q2: The yield of my chlorosulfonation (Step 1) is poor, and the reaction mixture turned dark/tarry. What are the common causes?

A2: The chlorosulfonation of an activated aromatic ring like 2-methoxytoluene is highly exothermic and sensitive to conditions.[4] Low yield and decomposition are almost always linked to temperature control and moisture.

Primary Cause: Excessive Reaction Temperature The methoxy group makes the aromatic ring highly electron-rich and thus extremely reactive toward a powerful electrophile like chlorosulfonic acid.[4]

  • Causality: At elevated temperatures, the reaction's high exothermicity cannot be controlled. This leads to rapid, non-selective reactions, including polysulfonation, oxidative degradation of the aromatic ring (charring), and the formation of sulfone byproducts.

  • Solution: Maintain a strict internal reaction temperature between 0°C and 5°C . This is achieved by slowly adding the 2-methoxytoluene substrate to the chlorosulfonic acid (which is pre-chilled in an ice-salt bath) dropwise, ensuring the temperature never exceeds 5°C.

Secondary Cause: Moisture Contamination Chlorosulfonic acid reacts violently and exothermically with water to produce sulfuric acid and hydrochloric acid.

  • Causality: The presence of water consumes the reagent and the heat generated can trigger the decomposition pathways described above.

  • Solution: All glassware must be oven- or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Procedural Best Practices for Step 1:

ParameterRecommendationRationale
Reagent Ratio 3-5 molar equivalents of Chlorosulfonic AcidEnsures complete reaction of the substrate. Using a large excess can increase side products.
Temperature 0-5°C (Internal)Prevents thermal decomposition and side reactions.[5]
Addition Order Add 2-methoxytoluene to chilled ClSO₃HAllows for better control of the initial exotherm.
Workup Slowly pour the reaction mixture onto crushed iceSafely quenches the excess ClSO₃H and precipitates the sulfonyl chloride product.[6]
Q3: My ammonolysis step (Step 2) is inefficient. I'm either recovering the sulfonyl chloride intermediate or getting a poor yield of the final product. What's wrong?

A3: Inefficiency in the ammonolysis step typically points to two main issues: incomplete reaction or hydrolysis of the sulfonyl chloride intermediate.

Primary Cause: Incomplete Reaction The reaction requires a sufficient excess of nucleophile (ammonia) to drive it to completion.

  • Causality: If the concentration of ammonia is too low or the reaction time is insufficient, the conversion of the sulfonyl chloride to the sulfonamide will be incomplete.

  • Solution: Use a concentrated solution of ammonium hydroxide (e.g., 28-30%) and ensure it is in large molar excess (at least 10 equivalents). The reaction may require gentle warming (e.g., 40-50°C) or extended stirring at room temperature to proceed to completion. Monitor the reaction's progress by TLC until the starting sulfonyl chloride spot disappears.

Secondary Cause: Hydrolysis of the Sulfonyl Chloride 4-Methoxy-3-methylbenzenesulfonyl chloride is susceptible to hydrolysis, especially at elevated temperatures.

  • Causality: The sulfonyl chloride can react with water (the solvent for ammonium hydroxide) to form the corresponding 4-methoxy-3-methylbenzenesulfonic acid. This sulfonic acid salt is highly water-soluble and will be lost in the aqueous phase during workup, leading to a deceptively low yield of the desired solid product.

  • Solution: Keep the reaction temperature moderate. While some heat can increase the rate of ammonolysis, excessive heat (>60°C) will significantly accelerate the competing hydrolysis reaction. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Section 2: Purity Issues and Side Product Formation

Even with good yields, impurities can complicate purification and downstream applications. Understanding their origin is key to preventing them.

Q1: My ¹H NMR analysis shows an isomeric impurity in my final product. What is it, and how can I prevent its formation?

A1: The most likely isomeric impurity is 2-methoxy-3-methylbenzenesulfonamide . Its formation is a direct result of the directing effects of the substituents on the aromatic ring during the chlorosulfonation step.

  • Mechanistic Explanation: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho, para-directing activators in electrophilic aromatic substitution.

    • The -OCH₃ group is a very strong activator, strongly directing incoming electrophiles to its ortho and para positions.

    • The -CH₃ group is a weaker activator.

    • The desired product results from sulfonation at the position that is para to the powerful methoxy director and meta to the methyl group. This is the electronically and sterically favored outcome.

    • However, a minor amount of sulfonation can occur at the position ortho to the methoxy group, leading to the isomeric impurity.

G cluster_paths Start 2-Methoxytoluene + ClSO3H Desired_Product 4-Methoxy-3-methyl- benzenesulfonyl chloride Start->Desired_Product >90% Isomer_Impurity 2-Methoxy-3-methyl- benzenesulfonyl chloride Start->Isomer_Impurity <10% Major_Path Major Pathway (Para to -OCH3) Sterically & Electronically Favored Minor_Path Minor Pathway (Ortho to -OCH3) Sterically Hindered

Caption: Regioselectivity in the chlorosulfonation of 2-methoxytoluene.

  • Prevention Strategy: The formation of the undesired ortho-isomer is minimized by the same condition that prevents decomposition: strict low-temperature control (0-5°C) . Lower temperatures increase the selectivity of the reaction for the thermodynamically favored product. If the impurity persists, purification via careful recrystallization from a solvent system like ethanol-water is necessary.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis?

A1: Both chlorosulfonic acid and concentrated ammonium hydroxide are hazardous.

  • Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts violently with water.[7] Always handle in a certified chemical fume hood, wearing heavy-duty acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Have a neutralizing agent (like sodium bicarbonate) and an appropriate spill kit ready.

  • Concentrated Ammonium Hydroxide (NH₄OH): Corrosive and releases pungent, toxic ammonia gas. Handle only in a well-ventilated fume hood. Avoid inhalation.

Q2: How can I effectively monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Step 1 (Chlorosulfonation): It is difficult and hazardous to sample the neat chlorosulfonic acid mixture. This step is typically run for a set time (e.g., 1-2 hours) after the addition is complete.

  • Step 2 (Ammonolysis): Spot a small, quenched aliquot of the reaction mixture on a silica TLC plate against a spot of the starting sulfonyl chloride. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 70:30 or 60:40 v/v). The disappearance of the starting material spot indicates reaction completion. The product sulfonamide will have a lower Rf value (be more polar) than the starting sulfonyl chloride.

Q3: What is a reliable recrystallization method for purifying the final this compound?

A3: A mixed-solvent system is often effective.

  • Dissolve the crude sulfonamide in a minimal amount of hot ethanol or isopropanol.

  • While the solution is still hot, add warm water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of the hot alcohol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold water or a cold ethanol/water mixture.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2023, May 2). Methoxytoluene. In Wikipedia. [Link]

  • Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. [Link]

  • Cerda-Garcia-Rojas, C. M., et al. (2015). Chemoenzymatic synthesis of Tamsulosin. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for preparation of tamsulosin and its derivatives.
  • PrepChem. (2017). Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

  • Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1985). Sulfonation of some aromatic compounds in concentrated sulfuric acid and with sulfur trioxide. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]

  • Digital Commons @ NJIT. (1950). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Methoxy-3-methylbenzenesulfonamide. This document is designed to offer practical, in-depth solutions to common challenges encountered during the isolation and purification of this compound.

Introduction to Purification Challenges

The synthesis of this compound, typically proceeding through the chlorosulfonation of 2-methylanisole followed by amination, can result in a crude product containing various impurities. The nature and quantity of these impurities depend on reaction conditions, stoichiometry, and work-up procedures. Effective purification is paramount to ensure the compound's suitability for downstream applications, particularly in drug development where purity is a critical quality attribute.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the typical synthetic route, the most probable impurities include:

  • Unreacted Starting Materials: Residual 2-methylanisole.

  • Isomeric Products: Positional isomers such as 2-methoxy-3-methylbenzenesulfonamide and 4-methoxy-2-methylbenzenesulfonamide.

  • Intermediate Species: Unreacted 4-methoxy-3-methylbenzenesulfonyl chloride.

  • Side-Reaction Products: Di-sulfonated byproducts and polymeric tars.

  • Inorganic Salts: Ammonium chloride (NH₄Cl) from the amination step.

Q2: My crude product is an oil or a sticky solid. How can I induce crystallization?

A2: "Oiling out" is a common issue when impurities are present.[1] To induce crystallization, you can try the following:

  • Trituration: Stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).

  • Solvent/Anti-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol, acetone) and slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., water, hexane) until turbidity persists. Then, allow it to cool slowly.

  • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.

Q3: I have a low yield after recrystallization. What are the likely causes?

A3: Low recovery from recrystallization is often due to:

  • Using too much solvent: This prevents the solution from becoming saturated upon cooling. Use the minimum amount of hot solvent required to dissolve the solid.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

  • The chosen solvent is not ideal: The product may have significant solubility in the solvent even at low temperatures. A different solvent or solvent system should be explored.

Q4: How can I remove colored impurities from my product?

A4: Colored impurities, often resulting from side reactions, can sometimes be removed by:

  • Charcoal Treatment: During recrystallization, after the solid is dissolved in the hot solvent, a small amount of activated charcoal can be added to adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool for separating colored compounds from the desired product.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The key is selecting an appropriate solvent system where the solubility of this compound is high at elevated temperatures and low at cooler temperatures.

Recommended Solvents:

  • Ethanol/Water mixtures

  • Isopropanol/Water mixtures

  • Ethyl Acetate/Hexane mixtures

  • Toluene

Problem Potential Cause Solution
Oiling out High impurity concentration; melting point of impure solid is below the boiling point of the solvent.Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and allow to cool more slowly. Alternatively, try a different solvent system.
No crystal formation Solution is not saturated (too much solvent used); supersaturation.If too much solvent was used, carefully evaporate some of it. To overcome supersaturation, scratch the inside of the flask with a glass rod or add a seed crystal.
Poor recovery Product is too soluble in the cold solvent; premature crystallization during hot filtration.Choose a solvent in which the product has lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated for hot filtration.
Product is still impure Inappropriate solvent choice (impurities have similar solubility); co-crystallization.Select a different solvent system. A preliminary purification by acid-base extraction or column chromatography may be necessary.
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

  • Dry the crystals in a vacuum oven.

Guide 2: Purification by Acid-Base Extraction

The acidic nature of the sulfonamide proton allows for an effective separation from non-acidic impurities.

crude Crude Product (dissolved in an organic solvent like Ethyl Acetate) add_base Add aqueous NaOH or NaHCO3 solution and shake in a separatory funnel crude->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer (contains the sodium salt of the sulfonamide) separate_layers->aqueous_layer organic_layer Organic Layer (contains non-acidic impurities like unreacted 2-methylanisole) separate_layers->organic_layer acidify Acidify the aqueous layer with HCl aqueous_layer->acidify precipitate Precipitate of pure This compound acidify->precipitate filter Filter, wash with water, and dry precipitate->filter pure_product Pure Product filter->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

Guide 3: Purification by Column Chromatography

For challenging separations where recrystallization and extraction are insufficient, column chromatography provides a high-resolution purification method.

Recommended Stationary Phase: Silica gel (60 Å, 230-400 mesh)

Recommended Eluent Systems:

  • Hexane/Ethyl Acetate gradient

  • Dichloromethane/Methanol gradient

Problem Potential Cause Solution
Poor separation Inappropriate eluent polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product.
Compound stuck on the column Eluent is not polar enough.Gradually increase the polarity of the eluent system.
Cracking of the silica gel bed Improper packing or running the column dry.Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the silica gel.
  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).

  • Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Begin eluting with the starting solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Purification Strategy

The following diagram illustrates a decision-making workflow for the purification of this compound.

start Crude this compound is_solid Is the crude product a solid? start->is_solid triturate Triturate with a non-polar solvent is_solid->triturate No recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate->recrystallize is_pure_recryst Is the product pure by TLC/HPLC? recrystallize->is_pure_recryst acid_base Perform Acid-Base Extraction is_pure_recryst->acid_base No final_product Pure Product is_pure_recryst->final_product Yes is_pure_acid_base Is the product pure by TLC/HPLC? acid_base->is_pure_acid_base column_chrom Perform Column Chromatography is_pure_acid_base->column_chrom No is_pure_acid_base->final_product Yes is_pure_column Is the product pure by TLC/HPLC? column_chrom->is_pure_column is_pure_column->final_product Yes end Further Characterization is_pure_column->end No (Re-evaluate strategy) final_product->end

Caption: Decision workflow for the purification of this compound.

References

  • Sreenivasa, S., Palakshamurthy, B. S., Lohith, T. N., Mohan, N. R., Kumar, V., & Suchetan, P. A. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1263. [Link]

  • Mettler-Toledo International Inc. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

"stabilizing 4-Methoxy-3-methylbenzenesulfonamide for long-term storage"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-3-methylbenzenesulfonamide

A Guide to Long-Term Storage and Stability

Frequently Asked Questions (FAQs) on Storage & Stability

This section addresses the most common questions regarding the handling and storage of this compound to prevent degradation and ensure experimental reproducibility.

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For maximal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] The ideal environment minimizes exposure to the three primary degradation catalysts: moisture, light, and heat. While room temperature may be suitable for short periods, long-term storage (greater than one month) requires more stringent conditions. A study on other sulfonamides in biological matrices showed significant degradation after just one month in frozen storage at -20°C, indicating that even at low temperatures, degradation is a concern over extended periods.[3]

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale & Causality
Temperature -20°C ± 5°CReduces the kinetic rate of potential hydrolytic and oxidative degradation reactions.
Humidity <30% Relative Humidity (RH)Minimizes moisture available for hydrolysis of the sulfonamide group. Use of a desiccator is strongly advised.
Light Protected from light (Amber vial)Aromatic compounds and sulfonamides can be susceptible to photodegradation. An amber vial or storage in a dark location is critical.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidation of the methyl or methoxy groups on the aromatic ring.
Container Tightly sealed, chemically inert glass vialPrevents moisture ingress and sublimation. Glass avoids potential leaching or reaction with plasticizers.[1][4][5]

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation pathways for this compound are not extensively published, we can infer likely routes based on its functional groups and data from similar sulfonamide and methoxylated aromatic compounds.

  • Hydrolysis: The sulfonamide bond (-SO₂-NH₂) can be susceptible to hydrolysis, particularly under acidic or basic conditions, cleaving the molecule.

  • Oxidation: The methyl (-CH₃) and methoxy (-OCH₃) groups are potential sites for oxidation.[6] The methyl group can be oxidized to a carboxylic acid, while the methoxy group can undergo O-demethylation to a hydroxyl group.[7]

  • Photodegradation: Aromatic systems can absorb UV light, leading to radical-mediated degradation pathways.

The following diagram illustrates these potential degradation routes.

G cluster_legend Degradation Pathways Parent This compound Hydrolysis Hydrolysis Product (Sulfonic Acid + Amine) Parent->Hydrolysis Moisture (H₂O) (Acid/Base catalyst) Oxidation_Methyl Oxidation Product (Carboxylic Acid derivative) Parent->Oxidation_Methyl Oxygen (O₂) Heat / Light Oxidation_Methoxy O-Demethylation Product (Phenolic derivative) Parent->Oxidation_Methoxy Oxygen (O₂) Heat / Light key Catalyst / Condition key2 Potential Degradation Product

Caption: Potential degradation pathways for this compound.

Q3: How can I visually inspect my compound for signs of degradation?

A3: A simple visual inspection is the first line of defense. Upon receipt and before each use, compare the compound against the manufacturer's specification sheet or a fresh, unopened sample. Look for:

  • Color Change: A shift from a white or off-white powder to yellow or brown can indicate oxidative or photodegradation.

  • Change in Physical State: Clumping, melting, or the appearance of an oily film suggests moisture absorption or the formation of low-melting-point impurities.

  • Incomplete Dissolution: If the compound was previously fully soluble in a specific solvent but now leaves a residue, this may indicate the formation of insoluble degradation products.

Q4: Which analytical techniques are best for assessing the purity and stability of my sample over time?

A4: Quantitative assessment is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of small molecules like this.[8]

  • Primary Technique: Reverse-Phase HPLC (RP-HPLC) can separate the parent compound from more polar or non-polar degradation products. A C18 column is a typical starting point.

  • Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of any impurity peaks observed in the HPLC chromatogram, which helps in elucidating the structure of degradation products.[8][9]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Observed IssuePotential Cause(s)Recommended Action & Validation
Compound has turned yellow/brown. 1. Oxidation due to improper storage (exposure to air).2. Photodegradation from exposure to light.1. Assess Purity: Run an HPLC analysis to quantify the primary peak and any new impurity peaks.2. Confirm Identity: Use LC-MS to check if the main peak's mass corresponds to the parent compound and to identify masses of new impurities.3. Prevent Recurrence: Store all new and existing stock under an inert atmosphere (e.g., argon) in an amber vial at -20°C.
HPLC analysis shows new peaks that were not present in the initial sample. 1. Chemical degradation during storage.2. Contamination during sample handling.3. Reaction with the solvent or mobile phase.1. Characterize Impurities: Use LC-MS to determine the mass of the new peaks. Compare these with the potential degradation products (see Q2).2. Run a Blank: Inject the solvent used for sample preparation to rule out solvent contamination.3. Perform a Forced Degradation Study (see Protocol 3) to intentionally generate and identify potential degradation products, which can then be used as markers.
Poor reproducibility in bioassays using the compound. 1. Inconsistent purity of the stock solution due to ongoing degradation.2. Use of a degraded batch of the solid compound.1. Fresh is Best: Prepare fresh stock solutions for each experiment from the solid compound.2. Re-qualify Stock: Before critical experiments, re-run an HPLC purity check on the solid material being used.3. Implement a Stability Testing Schedule: Follow the workflow below to periodically re-qualify your stored compound.

Experimental Protocols & Workflows

Workflow for Long-Term Stability Assessment

This workflow provides a self-validating system for monitoring the stability of your this compound stock.

G A Receive Compound B Perform Initial QC (HPLC Purity, Visual) A->B Time = 0 C Aliquot & Store (-20°C, Inert Gas, Dark) B->C D Periodic Re-Qualification (e.g., 3, 6, 12 months) C->D Start Timer E Visual Inspection D->E F HPLC Purity Analysis E->F G Compare to Initial QC Data F->G H Purity > 98%? No significant new peaks? G->H I Pass: Continue Storage & Re-test at Next Interval H->I Yes J Fail: Discard Aliquot & Investigate Cause H->J No I->D Next Time Point

Sources

Technical Support Center: Preventing Hydrolysis of Sulfonyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing sulfonyl chlorides in your synthetic workflows. This resource is designed for researchers, scientists, and professionals in drug development who encounter the common yet critical challenge of sulfonyl chloride hydrolysis. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to ensure the integrity of your reactions and the purity of your products.

Troubleshooting Guide: Diagnosing and Resolving Sulfonyl Chloride Hydrolysis

Unexpected hydrolysis of your sulfonyl chloride can lead to low yields, impure products, and difficult purifications. This guide will help you diagnose the potential causes and implement effective solutions.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting sulfonyl chloride hydrolysis during a reaction or workup.

G cluster_0 Problem Identification cluster_1 Reaction Phase Diagnosis cluster_2 Workup Phase Diagnosis cluster_3 Solutions start Low Yield or Impure Product (Suspected Hydrolysis) reaction_check Is Hydrolysis Occurring DURING the Reaction? start->reaction_check anhydrous_check Are Anhydrous Conditions Strictly Maintained? reaction_check->anhydrous_check Yes workup_check Is Hydrolysis Occurring DURING Aqueous Workup? reaction_check->workup_check No temp_check Is the Reaction Temperature Too High? anhydrous_check->temp_check Yes solution_anhydrous Implement Strict Anhydrous Techniques: - Dry glassware & solvents - Inert atmosphere (N2/Ar) anhydrous_check->solution_anhydrous No solvent_check Is the Solvent Appropriate? temp_check->solvent_check Yes solution_temp Lower Reaction Temperature temp_check->solution_temp No solvent_check->workup_check Yes solution_solvent Use Aprotic, Non-polar Solvents or a Biphasic System solvent_check->solution_solvent No quench_check Is the Quenching/Washing Procedure Effective? workup_check->quench_check Yes solution_quench Optimize Workup: - Use cold solutions - Minimize contact time - Employ nucleophilic quench or scavenger resin quench_check->solution_quench Yes solution_biphasic Utilize a Biphasic System to Protect the Sulfonyl Chloride quench_check->solution_biphasic No, consider a protective strategy

Caption: Troubleshooting workflow for sulfonyl chloride hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I see a significant amount of a polar, water-soluble byproduct. Is this hydrolysis?

A1: This is a classic sign of sulfonyl chloride hydrolysis. The sulfonyl chloride (R-SO₂Cl) reacts with water to form the corresponding sulfonic acid (R-SO₃H), which is highly polar and water-soluble. To confirm, you can often detect the sulfonic acid in the aqueous layer of your workup by LC-MS or by evaporating the aqueous phase and analyzing the residue by NMR. The primary cause is the presence of water in your reaction solvent, reagents, or from atmospheric moisture.[1]

Actionable Advice:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1]

  • Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[1]

Q2: I'm running my reaction in an aqueous biphasic system to supposedly protect my sulfonyl chloride, but I'm still getting significant hydrolysis. What's going wrong?

A2: While biphasic systems are designed to limit the exposure of the sulfonyl chloride to the bulk aqueous phase, hydrolysis can still occur at the interface. The rate of hydrolysis in such systems is influenced by several factors.

Causality and Solutions:

  • pH of the Aqueous Phase: The rate of hydrolysis of many sulfonyl chlorides is pH-dependent. For some arylsulfonyl chlorides, hydrolysis can be accelerated under basic conditions.[2] However, certain substituted arylsulfonyl chlorides show a surprising independence of hydrolysis rate over a wide pH range.[3] It is crucial to understand the specific properties of your substrate. For many standard syntheses, maintaining acidic aqueous conditions can suppress hydrolysis and lead to the precipitation of the sulfonyl chloride, effectively protecting it.[4]

  • Stirring Rate: Vigorous stirring increases the interfacial surface area between the organic and aqueous phases, which can accelerate the desired reaction but also the competing hydrolysis. An optimal stirring rate that allows for sufficient reaction without excessive hydrolysis needs to be determined empirically.

  • Solubility: Even a low solubility of the sulfonyl chloride in the aqueous phase can lead to significant hydrolysis over time.[4] Consider using a more non-polar organic solvent to further minimize its aqueous solubility.

Q3: How can I effectively remove unreacted sulfonyl chloride during workup without causing its hydrolysis and complicating purification?

A3: This is a common challenge, as the conditions required to hydrolyze the remaining sulfonyl chloride (e.g., a basic wash) might be detrimental to your desired product.

Field-Proven Strategies:

  • Nucleophilic Quench: Before your aqueous wash, add a small amount of a simple nucleophile like methanol or a primary/secondary amine (e.g., a few drops of triethylamine or a dilute aqueous ammonia solution).[5] This will rapidly convert the unreacted sulfonyl chloride into a more stable sulfonate ester or sulfonamide, which can then be more easily separated by extraction or chromatography.[5]

  • Scavenger Resins: For cases where traditional workups are problematic, scavenger resins are an excellent choice.[5] Amine-functionalized resins (e.g., PS-Trisamine) are highly effective at covalently binding to and removing excess sulfonyl chloride. The resin-bound byproduct is then simply removed by filtration.[5][6]

Q4: Are there alternatives to sulfonyl chlorides that are more resistant to hydrolysis?

A4: Yes, for applications where the high reactivity and moisture sensitivity of sulfonyl chlorides are problematic, sulfonyl fluorides can be a viable alternative.[7][8]

Comparative Insight:

  • Reactivity vs. Stability: Sulfonyl fluorides are generally more stable towards hydrolysis than their chloride counterparts but are also less reactive towards nucleophiles.[9] This trade-off can be advantageous in situations where a controlled reaction is desired in the presence of protic functional groups or during purification.

  • Applications: Sulfonyl fluorides have gained prominence in "click" chemistry (SuFEx) and for the synthesis of complex molecules where late-stage functionalization is required.[8]

Data Presentation: Comparative Reactivity of Sulfonyl Chlorides

The rate of hydrolysis is highly dependent on the structure of the sulfonyl chloride. Electron-withdrawing groups on an aromatic ring generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.[10]

Sulfonyl ChlorideSubstituent EffectRelative Hydrolysis RateKey Considerations
Benzenesulfonyl chlorideNeutralBaselineA standard for comparison.
p-Toluenesulfonyl chlorideElectron-Donating (CH₃)Slower than baselineMore stable than benzenesulfonyl chloride.
p-Nitrobenzenesulfonyl chlorideElectron-Withdrawing (NO₂)Faster than baselineHighly reactive and prone to hydrolysis.[11]
Methanesulfonyl chlorideAliphaticGenerally fastHighly reactive, requires stringent anhydrous conditions.[12]
Heteroaromatic Sulfonyl ChloridesVaries with heterocycle and substituent positionHighly variableStability is complex and depends on the specific heterocyclic system. Some are prone to decomposition via pathways other than hydrolysis.[9]

Experimental Protocols

Protocol 1: Sulfonylation of an Aniline in a Biphasic System under pH Control

This protocol describes a general procedure for the sulfonylation of an aniline where the sulfonyl chloride is susceptible to hydrolysis. The use of a biphasic system with a controlled acidic pH minimizes this side reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 eq) and a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium bicarbonate (2.0 eq) or another suitable base.

  • Biphasic Mixture: Add the aqueous base solution to the flask containing the aniline solution. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of the same organic solvent. Add this solution dropwise to the cold, vigorously stirred biphasic mixture over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

Protocol 2: Use of a Scavenger Resin for Removal of Excess Sulfonyl Chloride

This protocol details the use of an amine-based scavenger resin to purify a reaction mixture containing an excess of a reactive sulfonyl chloride.[5]

  • Reaction Completion: Once your primary reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), ensure all starting nucleophile has been consumed.

  • Resin Selection and Stoichiometry: Choose a suitable amine-based scavenger resin (e.g., PS-Trisamine). Use a 2-3 fold excess of the resin relative to the initial excess of the sulfonyl chloride.

  • Scavenging: Add the scavenger resin directly to the reaction mixture.

  • Agitation: Seal the flask and agitate the slurry by shaking or stirring at room temperature. The time required for complete scavenging can range from 1 to 16 hours, depending on the reactivity of the sulfonyl chloride.[5]

  • Monitoring: Monitor the disappearance of the sulfonyl chloride from the solution by TLC or LC-MS.

  • Isolation: Once the sulfonyl chloride is no longer detected in the solution, filter the reaction mixture to remove the resin.

  • Purification: Wash the filtered resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product, free from the unreacted sulfonyl chloride and the resin-bound byproduct.

References

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. [Link]

  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 642-648. [Link]

  • Enamine. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 17-23. [Link]

  • Liao, J., et al. (2020). Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: A metal- And oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water. RSC Advances, 10(55), 33155-33160. [Link]

  • Ciuffreda, P., et al. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters, 13(4), 652-655. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 766-781. [Link]

  • Enamine. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 189-197. [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]

  • Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions. Shimadzu. [Link]

  • Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 17-23. [Link]

  • Hughes, R. M. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2469-2481. [Link]

  • Felczak, A., et al. (2025). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Catalysts, 15(1), 1. [Link]

  • Kadereit, D., & Waldmann, H. (2001). A New, Mild Preparation of Sulfonyl Chlorides. Tetrahedron Letters, 42(35), 6259-6262. [Link]

  • Wipf Group. (2004). Strategies in Organic Synthesis. University of Pittsburgh. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3078-3092. [Link]

  • Wang, Z. (2014). [Applications of real-time monitoring techniques in chemical synthetic ingredients]. Se Pu, 32(8), 793-801. [Link]

  • Camarero Espinosa, S., et al. (2022). Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose. Carbohydrate Polymers, 297, 120033. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Taseidifar, M. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. ResearchGate. [Link]

  • Biotage. (n.d.). Metal Scavenger User Guide. Biotage. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Li, X. (2018). Membrane-based Sensing Systems for Real-time Monitoring Chlorine and Ammonia. University of New South Wales. [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • Ciuffreda, P., et al. (2025). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters, 27(1), 1-4. [Link]

  • Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions. Shimadzu. [Link]

  • Wang, C., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(23), 5551. [Link]

  • Marsh, A., & Carlisle, S. J. (2002). High-loading scavenger resins for combinatorial chemistry. Tetrahedron Letters, 43(5), 853-856. [Link]

  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-740. [Link]

Sources

Technical Support Center: Alternative Catalysts for Sulfonamide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for modern sulfonamide synthesis. The sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, yet its traditional synthesis via sulfonyl chlorides presents significant challenges, including the use of hazardous reagents and harsh reaction conditions.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are navigating the landscape of alternative catalytic methods for sulfonamide bond formation. Here, we provide field-proven insights, troubleshooting guides, and frequently asked questions to support your experimental work.

Part 1: General FAQs and Catalyst Selection

This section addresses high-level questions to help you choose the most appropriate catalytic system for your specific synthetic challenge.

Q1: My project requires the synthesis of a diverse library of N-arylsulfonamides. Which catalytic systems should I consider first?

A: For N-arylsulfonamide synthesis, transition-metal catalysis, particularly copper-catalyzed methods, is a robust starting point. The Chan-Evans-Lam (CEL) cross-coupling of sulfonamides with arylboronic acids is a well-established technique.[1]

  • Copper Catalysis: Offers a good balance of reactivity, cost-effectiveness, and functional group tolerance. It's particularly effective for coupling with arylboronic acids.[3]

  • Palladium Catalysis: While often used for C-N bond formation, palladium can be challenging for coupling with the less nucleophilic sulfonamides.[1] However, specific palladium-catalyzed methods, such as the chlorosulfonylation of arylboronic acids followed by amination, can be very effective.[4]

  • Photocatalysis: Emerging photocatalytic methods that couple aryl radicals (generated from precursors like carboxylic acids or phenols) with SO₂ surrogates and amines offer a modular and transition-metal-free alternative under mild conditions.[5][6]

Q2: I am working on a late-stage functionalization project with a complex, sensitive substrate. What are the mildest options available?

A: For complex and sensitive substrates, minimizing harsh reagents and high temperatures is critical. Photocatalytic and certain organocatalytic methods are often the best choice.

  • Photoredox Catalysis: These reactions are typically run at room temperature under visible light irradiation, offering exceptional functional group tolerance.[7][8] Methods using eosin Y or other organic dyes are particularly gentle and avoid metal contamination.[1][9]

  • Organocatalysis: N-Heterocyclic Carbenes (NHCs), for example, can facilitate sulfonamide synthesis under mild, metal-free conditions by activating substrates through hydrogen bonding.[1]

  • Zirconium Catalysis: Zirconium salts have been shown to catalyze the hydroamination of unactivated olefins with sulfonamides under mild conditions, providing a gentle route to N-alkylsulfonamides.[3]

Q3: What are the main advantages and disadvantages of moving away from traditional sulfonyl chloride chemistry?

A: The primary driver is to improve safety, sustainability, and substrate scope.

  • Advantages:

    • Safety & Sustainability: Avoids hazardous and corrosive reagents like chlorosulfonic acid and thionyl chloride.[1] Many new methods use greener solvents, including water.[1][3]

    • Milder Conditions: Catalytic methods often operate at lower temperatures, preserving sensitive functional groups.[7]

    • Broader Scope: Enables the use of starting materials that are incompatible with chlorosulfonylation, expanding synthetic possibilities.[1]

  • Disadvantages:

    • Catalyst Cost & Removal: Transition-metal catalysts can be expensive, and residual metal in the final product is a major concern for pharmaceutical applications, often requiring specific purification steps.[1][10]

    • Reaction Optimization: Catalytic cycles can be complex, sometimes requiring careful optimization of ligands, solvents, bases, and other additives.

    • New Sensitivities: While avoiding the issues of sulfonyl chlorides, catalytic systems can be sensitive to air, moisture, or specific functional groups that may poison the catalyst.

Part 2: Troubleshooting Guide for Common Catalytic Systems

This section is formatted to directly address specific issues you might encounter during your experiments.

Section 2.1: Transition-Metal Catalysis (Cu, Zr, Fe, Ru)

Transition-metal catalysts are powerful tools but can be sensitive to reaction parameters.

Q: My copper-catalyzed sulfonamide synthesis is giving a low yield. What are the first things to check?

A: Low yields in copper-catalyzed reactions often trace back to the ligand, atmosphere, or reagent quality.

  • Evaluate the Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction.[11] For C-N cross-couplings, ligands like oxalic diamides or picolinamides can be highly effective, sometimes even with challenging substrates.[12] If you are not using a ligand, adding one is the first step in optimization.

  • Ensure an Inert Atmosphere: While some copper reactions are tolerant of air, many perform significantly better under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Cu(I) catalyst.

  • Check Reagent Purity: Arylboronic acids can degrade upon storage. Check their purity and consider using a fresh batch. Similarly, ensure your solvent is anhydrous if the reaction is moisture-sensitive.

  • Vary the Base and Solvent: The choice of base and solvent can have a dramatic effect. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like DBU. Solvents like DMSO, DMF, or toluene are frequently used. A quick screen of these parameters is often fruitful.

Q: I am attempting a zirconium-catalyzed reaction, but it is not proceeding. What are the unique considerations for this catalyst?

A: Zirconium catalysts are known for their oxophilicity, which is key to their reactivity but also a potential pitfall.[13]

  • Strictly Anhydrous Conditions: The primary cause of failure is often trace amounts of water in the reaction. Ensure all glassware is oven-dried, solvents are passed through a drying system, and reagents are anhydrous.

  • Hydrosilane Reductant Quality: In reductive processes, the quality of the hydrosilane reductant is critical. Use a fresh bottle or one that has been stored properly under an inert atmosphere.

  • Catalyst Pre-activation: In some cases, the active catalytic species may need to be formed in situ. Review the specific literature procedure for any pre-activation steps.

Catalyst System Comparison
Catalytic System Common Starting Materials Typical Conditions Key Advantages Common Troubleshooting Areas
Copper (Cu) Sulfonamides + Arylboronic acids80-120 °C, DMSO/Toluene, Base (e.g., K₂CO₃)Cost-effective, robust for N-arylation, wide ligand selection.[3][12]Ligand choice, catalyst oxidation, base sensitivity.
Zirconium (Zr) Amides/Olefins + SulfonamidesRoom Temp, Anhydrous Solvent (e.g., THF)Earth-abundant metal, very mild conditions, high selectivity.[3][13]Extreme sensitivity to moisture, reductant quality.
Iron (Fe) Nitroarenes + Sodium Arylsulfinates100-140 °C, Water/DMFInexpensive, low toxicity, can use water as a solvent.[1]High temperatures often required, catalyst loading can be high.
Ruthenium (Ru) Amines/Sulfonamides + Alcohols80-110 °C, Toluene"Borrowing hydrogen" catalysis, good functional group tolerance.[3]Ligand sensitivity, potential for side reactions (e.g., racemization).
Photocatalysis Thiols, Carboxylic Acids, AlkenesRoom Temp, Visible Light, MeCN/H₂OExceptionally mild, excellent functional group tolerance, metal-free options.[1][7][9]Oxygen sensitivity (quenching), light source intensity/wavelength, substrate decomposition.[14]
Section 2.2: Photocatalytic Methods

Photocatalysis offers a gentle approach but requires attention to the experimental setup.

Q: My photoredox reaction is not working or is very slow. What should I investigate?

A: Failures in photocatalysis are almost always related to the light source, oxygen, or quenching.

  • Light Source: Confirm that the wavelength of your light source (e.g., Blue LED, ~450 nm) corresponds to the absorption maximum of your photocatalyst (e.g., Eosin Y, fac-Ir(ppy)₃). Ensure the light is penetrating the reaction mixture; position the lamp as close as possible to the vessel.

  • Oxygen Removal: Molecular oxygen is an efficient triplet-state quencher and can kill most photoredox catalytic cycles. Degas your reaction mixture thoroughly using a freeze-pump-thaw cycle (3x is standard) or by sparging with an inert gas (e.g., Argon) for at least 30 minutes.

  • Potential Quenchers: Check if any of your starting materials or reagents could be acting as a quencher. This can sometimes be identified through Stern-Volmer quenching studies, as mentioned in the literature.[14]

  • Solvent Choice: The solvent must be transparent to the wavelength of light being used. Also, ensure it is of high purity, as impurities can act as quenchers.

Troubleshooting Workflow: Low Reaction Yield

Below is a general decision-making workflow for troubleshooting a low-yield sulfonamide synthesis reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry (Substrates, Catalyst, Ligand, Base) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Confirm Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions Correct? check_conditions->conditions_ok reagent_ok->check_conditions Yes fix_reagents Use Fresh/Purified Reagents Adjust Stoichiometry reagent_ok->fix_reagents No optimize_params Systematic Parameter Optimization conditions_ok->optimize_params Yes fix_conditions Correct Temperature/Time Ensure Inert Atmosphere conditions_ok->fix_conditions No screen_solvents Screen Solvents optimize_params->screen_solvents screen_ligands Screen Ligands / Additives (For Metal Catalysis) screen_solvents->screen_ligands screen_catalyst Change Catalyst Type (e.g., Cu -> Photo) screen_ligands->screen_catalyst success Yield Improved screen_catalyst->success fix_reagents->start fix_conditions->start

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

Part 3: Purification and Product Isolation

Q: I've successfully completed my metal-catalyzed reaction, but now I'm struggling to remove the metal from my product. What are the best practices?

A: Removing residual metal is a critical and often challenging step, especially for APIs (Active Pharmaceutical Ingredients).

  • Standard Chromatography: For many research-scale reactions, careful column chromatography on silica gel is sufficient. However, highly polar products may co-elute with metal salts.

  • Activated Carbon: Treating a solution of your crude product with activated carbon (charcoal) can be effective for adsorbing residual palladium or other metals.

  • Metal Scavengers: Commercially available silica-based or polymer-based scavengers with functional groups that chelate metals (e.g., thiols, amines) are highly effective. You can stir a solution of your product with the scavenger resin and then simply filter it off.

  • Aqueous Washes: Sometimes, washing the organic layer with an aqueous solution of a chelating agent (like EDTA) or a mild acid/base can help extract metal salts.

  • Proactive Approach - Immobilized Catalysts: To avoid the problem altogether, consider using a catalyst that is immobilized on a solid support. This allows for simple filtration to remove the catalyst post-reaction, which is also advantageous for catalyst recycling.[10][15]

Part 4: Experimental Protocols & Mechanistic Diagrams

Example Protocol: Copper-Catalyzed N-Arylation of a Sulfonamide

This protocol is a representative example based on Chan-Evans-Lam coupling principles.

Objective: To synthesize N-(4-methoxyphenyl)benzenesulfonamide from benzenesulfonamide and 4-methoxyphenylboronic acid.

Materials:

  • Benzenesulfonamide (1 mmol, 157.2 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg)

  • Pyridine (2 mmol, 161 µL)

  • Anhydrous DMSO (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add benzenesulfonamide, 4-methoxyphenylboronic acid, and Cu(OAc)₂.

  • Seal the tube with a rubber septum and purge with Argon for 10 minutes.

  • Add anhydrous DMSO via syringe, followed by pyridine.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate (20 mL).

  • Wash the organic layer with 1M HCl (2 x 15 mL) to remove pyridine and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure product.

Simplified Catalytic Cycle: Copper-Catalyzed N-Arylation

This diagram illustrates the key steps in a typical copper-catalyzed C-N cross-coupling reaction.

Catalytic_Cycle cluster_0 Catalytic Cycle A [Cu(II)L₂] B [Cu(II)L(NHRSO₂R')] A->B Ligand Exchange - H⁺ C [Cu(II)L(Ar)(NHRSO₂R')] B->C Transmetalation ArB(OH)₂ D [Cu(I)L] C->D Reductive Elimination (Product Formation) P2 Ar-NHSO₂R' C->P2 D->A Oxidation (e.g., by air) P1 R'SO₂NH₂ P1->B

Caption: Simplified catalytic cycle for a Cu(II)-catalyzed C-N coupling.

References

  • Liu, X., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from: [Link]

  • Wright, D. L., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 5994-6018. Available at: [Link]

  • Douglas, J. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9458–9462. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from: [Link]

  • León, T., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5946–5953. Available at: [Link]

  • Jafarpour, M., et al. (2009). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Journal of Heterocyclic Chemistry, 46(3), 535-538. Available at: [Link]

  • Yin, F., et al. (2015). Silver-Catalyzed Decarboxylative Radical Azidation of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 137(32), 10103–10106. Available at: [Link]

  • Dhangar, A., et al. (2018). Copper-Catalyzed Regioselective C–H Sulfonylation of 8-Aminoquinolines. The Journal of Organic Chemistry, 83(15), 8616-8625. Available at: [Link]

  • Dell'Amico, L., et al. (2024). Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines. Chemistry – A European Journal, 30(44). Available at: [Link]

  • Bayeh-Romero, L., et al. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N‑Alkylation of Pharmaceuticals. ACS Catalysis, 15(10), 8150-8156. Available at: [Link]

  • Clark Digital Commons. (2024). Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. Retrieved from: [Link]

  • Ghorai, L., et al. (2024). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800. Available at: [Link]

  • Pop, R., et al. (2022). New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents. Molecules, 27(10), 3298. Available at: [Link]

  • Kamal, A., et al. (2015). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry, 17(4), 2496-2501. Available at: [Link]

  • Kumar, A., et al. (2024). Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. International Journal of Molecular Sciences, 25(9), 5025. Available at: [Link]

  • Domainex. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Retrieved from: [Link]

  • Yuste, F., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(2), 311-319. Available at: [Link]

  • Batey, R. A., et al. (2008). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 10(19), 4149–4152. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-Methoxy-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, comparative framework for the structural elucidation of 4-Methoxy-3-methylbenzenesulfonamide, a substituted aromatic sulfonamide. We will explore the synergistic application of modern spectroscopic techniques, comparing expected data with that of analogous compounds to provide a robust validation workflow.

The rationale behind selecting a multi-technique approach lies in the principle of orthogonal verification. Each analytical method probes different aspects of the molecular structure, and their combined data provides a comprehensive and trustworthy characterization, minimizing the risk of misidentification.

The Analytical Workflow: A Strategic Overview

A logical and efficient workflow is paramount for structural confirmation. The proposed strategy ensures that each step builds upon the last, leading to a conclusive structural assignment.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Confirmation Syn Proposed Synthesis Pur Purification (Recrystallization/Chromatography) Syn->Pur Crude Product FTIR FT-IR Spectroscopy Pur->FTIR Purity Check & Functional Groups MS Mass Spectrometry FTIR->MS Molecular Weight Hypothesis NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Elemental Composition Data Data Interpretation & Comparison NMR->Data Connectivity & Spatial Arrangement Structure Final Structure Confirmed Data->Structure

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound.

Proposed Synthesis of this compound

Step 1: Chlorosulfonation of 2-Methylanisole 2-methylanisole is reacted with chlorosulfonic acid at low temperatures. The electrophilic chlorosulfonyl group (-SO₂Cl) will preferentially add to the para position relative to the activating methoxy group, yielding 4-methoxy-3-methylbenzenesulfonyl chloride.

Step 2: Amination of the Sulfonyl Chloride The resulting 4-methoxy-3-methylbenzenesulfonyl chloride is then treated with an excess of aqueous or alcoholic ammonia to displace the chloride and form the desired this compound.

Purification would typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

Spectroscopic Characterization: A Comparative Analysis

The core of structural confirmation lies in the detailed analysis of spectroscopic data. We will predict the key spectral features of this compound and compare them with known data for structurally similar compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The presence of the sulfonamide and other functionalities will give rise to characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount (1-2 mg) of the solid sample onto the crystal.

  • Apply pressure to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.[1]

  • Process the spectrum by subtracting the background.

Data Comparison Table

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundComparative Data (cm⁻¹)
N-H Stretch (Sulfonamide)3350-3250 (two bands for -NH₂)Sulfonamides typically show N-H stretching in this region.[2][3][4]
C-H Stretch (Aromatic)3100-3000Aromatic C-H stretches are consistently observed above 3000 cm⁻¹.
C-H Stretch (Aliphatic, CH₃)2980-2850Characteristic for methyl groups.
S=O Asymmetric Stretch~1330-1310Sulfonamides exhibit strong asymmetric SO₂ stretching bands.[5]
S=O Symmetric Stretch~1160-1140A strong symmetric SO₂ stretching band is also characteristic.[5]
C-O Stretch (Aryl Ether)~1250Typical for the Ar-O-CH₃ ether linkage.
S-N Stretch~900The sulfonamide S-N stretch is found in this region.[5]

The presence of strong bands around 1330 cm⁻¹ and 1150 cm⁻¹ would be a key indicator of the sulfonamide group.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern also offers valuable structural clues.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Infuse the solution into the ESI source.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • The molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) will provide the molecular weight.

Predicted Mass Data

  • Molecular Formula: C₈H₁₁NO₃S

  • Molecular Weight: 201.24 g/mol

Expected Fragmentation Pattern: The molecular ion peak is expected at m/z 201. Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S bond.

  • [M]⁺•: m/z 201

  • [M - NH₂]⁺: m/z 185

  • [M - SO₂]⁺•: m/z 137

  • [4-methoxy-3-methylphenyl]⁺: m/z 122

Comparison with the mass spectrum of a related compound like 4-hydroxy-3-methoxybenzaldehyde (vanillin) shows a molecular ion at m/z 152, with fragmentation corresponding to its specific structure.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and arrangement of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Data (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic H (ortho to SO₂NH₂)~7.7d1HDeshielded by the electron-withdrawing sulfonamide group.
Aromatic H (ortho to SO₂NH₂)~7.6dd1HInfluenced by both the sulfonamide and methyl groups.
Aromatic H (ortho to OCH₃)~6.9d1HShielded by the electron-donating methoxy group.
SO₂NH₂~4.7s (broad)2HExchangeable protons, chemical shift can vary.
OCH₃~3.9s3HTypical chemical shift for an aryl methoxy group.[8][9][10]
CH₃~2.2s3HTypical chemical shift for an aryl methyl group.

Predicted ¹³C NMR Data (in CDCl₃)

CarbonChemical Shift (δ, ppm)Rationale
C-SO₂NH₂~140Attached to the electron-withdrawing sulfonamide group.
C-OCH₃~160Attached to the electron-donating methoxy group.
C-CH₃~128Aromatic carbon attached to the methyl group.
Aromatic CH~110-130Range for other aromatic carbons.
OCH₃~56Typical for a methoxy carbon.[9][11]
CH₃~16Typical for an aryl methyl carbon.

These predicted shifts can be compared to the known data for similar structures. For instance, in 4-methoxybenzonitrile, the methoxy protons appear at δ 3.86 ppm and the methoxy carbon at δ 55.5 ppm.[8] In 4-methylbenzenesulfonamide, the methyl protons are observed around δ 2.4 ppm.[12]

Comparative Summary and Conclusion

The structural confirmation of this compound is achieved through a systematic and comparative analytical approach.

G cluster_compound This compound cluster_techniques Analytical Techniques cluster_comparison Comparative Compounds Compound C₈H₁₁NO₃S MW: 201.24 IR FT-IR ~3300 cm⁻¹ (N-H) ~1330, 1150 cm⁻¹ (S=O) Compound->IR MS Mass Spec m/z 201 [M]⁺• Fragments: 185, 137, 122 Compound->MS H_NMR ¹H NMR Aromatic: ~6.9-7.7 ppm OCH₃: ~3.9 ppm CH₃: ~2.2 ppm NH₂: ~4.7 ppm Compound->H_NMR C_NMR ¹³C NMR Aromatic: ~110-160 ppm OCH₃: ~56 ppm CH₃: ~16 ppm Compound->C_NMR Comp1 4-Methoxybenzenesulfonamide Lacks CH₃ group Useful for OCH₃ & Ar-H signals H_NMR->Comp1 Compare OCH₃ Comp2 4-Methylbenzenesulfonamide Lacks OCH₃ group Useful for CH₃ & Ar-H signals H_NMR->Comp2 Compare CH₃

Caption: A summary of the key analytical data and comparative compounds for structural confirmation.

By integrating the data from FT-IR, Mass Spectrometry, and NMR, a definitive structural assignment can be made. The FT-IR confirms the presence of the key functional groups, the mass spectrum verifies the molecular weight and elemental composition, and the detailed ¹H and ¹³C NMR spectra provide the unambiguous atom connectivity. Comparing these results with the spectral data of closely related, commercially available compounds like 4-methoxybenzenesulfonamide[13] and 4-methylbenzenesulfonamide[14] provides an additional layer of confidence in the final structural assignment. This rigorous, multi-faceted approach exemplifies the principles of scientific integrity and ensures the generation of trustworthy and reliable data in a research and development setting.

References

  • Sreenivasa, S., Palakshamurthy, B. S., Lohith, T. N., Mohan, N. R., Kumar, V., & Suchetan, P. A. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1263. [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-METHOXY-3-NITROBENZENESULFONAMIDE. Retrieved from [Link]

  • Sreenivasa, S., et al. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Oakwood Chemical. (n.d.). N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, 98% Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...[Link]

  • The Royal Society of Chemistry. (2019). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances. [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. New Journal of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Vigorito, A., Calabrese, C., Maris, A., Loru, D., Peña, I., Sanz, M. E., & Melandri, S. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2820. [Link]

  • PubChem. (n.d.). N-methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...[Link]

  • Atanasova-Stamova, S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3244. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. [Link]

  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 81-84. [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-3-methylbenzenesulfonamide and its Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methoxy-3-methylbenzenesulfonamide Analysis

This compound belongs to the sulfonamide class of compounds, a cornerstone in pharmaceuticals and agrochemicals. Its structural complexity, featuring a substituted aromatic ring, presents a unique analytical challenge. Accurate and reliable characterization is paramount for quality control, metabolite identification, and impurity profiling in drug development and environmental monitoring. Mass spectrometry, with its inherent sensitivity and structural elucidation capabilities, stands as a premier technique for this purpose. This guide will dissect the fragmentation patterns of this compound and benchmark mass spectrometry against other analytical modalities.

Mass Spectrometry Fragmentation of this compound: A Mechanistic Approach

The predicted major fragmentation pathways for the [M+H]⁺ ion of this compound (Molecular Weight: 201.25 g/mol ) are as follows:

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfonamides is the neutral loss of SO₂ (64 Da). This proceeds through a rearrangement mechanism and results in a stable anilinic cation.

  • Cleavage of the Sulfonamide Bond (S-N): The bond between the sulfur and nitrogen atoms is susceptible to cleavage, leading to the formation of a sulfonyl cation and a neutral amine, or vice versa, depending on the protonation site and charge distribution.

  • Loss of the Methyl Radical (•CH₃): The methyl group on the aromatic ring can be lost as a radical, particularly in higher energy fragmentation.

  • Loss of the Methoxy Group: The methoxy group can be lost as a radical (•OCH₃) or through more complex rearrangements.

Based on these principles, the following key fragment ions are anticipated in the ESI-MS/MS spectrum of this compound:

Precursor Ion (m/z)Proposed Fragment IonNeutral LossPredicted m/z
202.06[M+H-SO₂]⁺SO₂138.04
202.06[CH₃O(CH₃)C₆H₃SO₂]⁺NH₃185.03
202.06[CH₃O(CH₃)C₆H₄]⁺SO₂NH₂121.07
138.04[C₇H₈O]⁺•CH₃123.05

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade can be visualized to better understand the relationships between the precursor and product ions.

fragmentation_pathway M_H [M+H]⁺ m/z 202.06 frag1 [M+H-SO₂]⁺ m/z 138.04 M_H->frag1 - SO₂ frag2 [CH₃O(CH₃)C₆H₃SO₂]⁺ m/z 185.03 M_H->frag2 - NH₃ frag3 [CH₃O(CH₃)C₆H₄]⁺ m/z 121.07 M_H->frag3 - SO₂NH₂ frag4 [C₇H₈O]⁺ m/z 123.05 frag1->frag4 - •CH₃ analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup LCMS LC-MS/MS (Quantification & ID) Cleanup->LCMS HPLCUV HPLC-UV (Quantification) Cleanup->HPLCUV NMR NMR (Structure Confirmation) Cleanup->NMR DataProcessing Data Processing LCMS->DataProcessing HPLCUV->DataProcessing NMR->DataProcessing Reporting Reporting DataProcessing->Reporting

A Comparative Crystallographic Guide to 4-Methoxy-3-methylbenzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of numerous antibacterial, diuretic, and anticonvulsant drugs. The precise three-dimensional arrangement of atoms within a crystal lattice, elucidated through X-ray crystallography, governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive crystallographic comparison of 4-Methoxy-3-methylbenzenesulfonamide, a representative substituted aromatic sulfonamide. Due to the absence of a publicly available crystal structure for this specific compound, this guide will leverage detailed analyses of its close structural analogs—4-methylbenzenesulfonamide and various N-substituted derivatives—to predict its crystallographic behavior and contextualize its solid-state properties.

This guide will further explore alternative and complementary analytical techniques for the solid-state characterization of sulfonamides, offering a holistic approach to understanding these vital pharmaceutical compounds.

The Sulfonamide Moiety: A Crystallographic Perspective

The sulfonamide group, with its tetrahedral sulfur center and hydrogen bond donor/acceptor capabilities, plays a pivotal role in directing the supramolecular assembly of molecules in the crystalline state. The resulting crystal packing is a delicate balance of intermolecular forces, including strong N-H···O hydrogen bonds, weaker C-H···O and C-H···π interactions, and π-π stacking of the aromatic rings. These interactions dictate the overall crystal symmetry and unit cell dimensions.

A critical aspect of sulfonamide crystallography is the potential for polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties. Identifying and characterizing polymorphs is crucial in drug development to ensure batch-to-batch consistency and predictable therapeutic outcomes.

Predicted Crystallographic Profile of this compound

Based on the crystallographic data of its parent compounds, 4-methylbenzenesulfonamide and other substituted analogs, we can infer the likely structural characteristics of this compound. The introduction of a methoxy group at the 4-position is expected to significantly influence the intermolecular interactions. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, potentially leading to new hydrogen bonding motifs not present in 4-methylbenzenesulfonamide. Furthermore, the steric bulk and electronic effects of the methoxy and methyl groups will modulate the π-π stacking interactions between the benzene rings.

Comparative Crystallographic Analysis

To substantiate our predictions, we will compare the known crystal structures of closely related sulfonamides. This comparative approach allows us to dissect the influence of individual functional groups on the crystal packing.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
4-methylbenzenesulfonamideC₇H₉NO₂SMonoclinicP2₁/cN-H···O hydrogen bonds forming dimers, C-H···π interactions[1][2]
N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamideC₁₅H₁₅NO₄STriclinicP1N-H···O hydrogen bonds forming inversion dimers, C-H···π and π-π interactions[3]
4-methoxy-N-(4-methylphenyl)benzenesulfonamideC₁₄H₁₅NO₃SMonoclinicP2₁/cN-H···O hydrogen bonds forming chains, C-H···π interactions[4][5]

The comparison reveals a recurring theme of strong N-H···O hydrogen bonds, which are the primary drivers of the supramolecular assembly in these sulfonamides. The presence of additional functional groups, such as the methoxy and benzoyl moieties, introduces more complex networks of weaker interactions that fine-tune the crystal packing.

Experimental Protocols

Synthesis and Crystallization of this compound (Predicted)

A plausible synthetic route to this compound would involve the chlorosulfonation of 2-methylanisole followed by amination.

Step 1: Chlorosulfonation of 2-methylanisole

  • In a fume hood, cool a flask containing 2-methylanisole in an ice bath.

  • Slowly add chlorosulfonic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the 4-methoxy-3-methylbenzenesulfonyl chloride.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Amination of 4-methoxy-3-methylbenzenesulfonyl chloride

  • Dissolve the synthesized sulfonyl chloride in a suitable solvent such as acetone.

  • Cool the solution in an ice bath and bubble ammonia gas through it, or add aqueous ammonia dropwise with vigorous stirring.

  • Continue stirring for a few hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals of this compound.

Single Crystal Growth:

High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Single-Crystal X-ray Diffraction (SC-XRD)

The gold standard for determining the three-dimensional structure of a crystalline compound.

Methodology:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a stream of X-rays, and the diffraction pattern is collected on a detector.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Crude Product Purification Recrystallization Synthesis->Purification Crystal_Growth Slow Evaporation Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Alternative and Complementary Analytical Techniques

While SC-XRD provides the definitive crystal structure, other techniques are invaluable for a comprehensive solid-state characterization, especially when single crystals are not available or when investigating polymorphism.[6]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials. It provides a unique "fingerprint" for a specific crystalline phase and is instrumental in identifying polymorphs, monitoring phase transitions, and determining the purity of a crystalline sample.[7][8]

Solid-State NMR (ssNMR) Spectroscopy

ssNMR provides detailed information about the local chemical environment of atoms in the solid state.[9][10] It is particularly useful for:

  • Characterizing amorphous materials that lack long-range order.

  • Distinguishing between different polymorphic forms, as the chemical shifts are sensitive to the crystal packing.

  • Probing intermolecular interactions, such as hydrogen bonding.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a material.[11][12]

  • DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and phase transitions.

  • TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

alternative_techniques cluster_techniques Characterization Techniques cluster_information Information Obtained Compound Solid Sulfonamide PXRD Powder X-ray Diffraction Compound->PXRD ssNMR Solid-State NMR Compound->ssNMR Thermal Thermal Analysis (DSC/TGA) Compound->Thermal Phase Crystalline Phase / Polymorphism PXRD->Phase Local_Structure Local Atomic Environment ssNMR->Local_Structure Thermal_Properties Melting Point / Stability Thermal->Thermal_Properties

Caption: Alternative Techniques for Solid-State Characterization.

Conclusion

The crystallographic study of this compound, though not yet reported, can be approached through a robust comparative analysis of its structural analogs. The predictable interplay of strong N-H···O hydrogen bonds and weaker interactions, modulated by the methoxy and methyl substituents, provides a strong foundation for understanding its solid-state behavior. A multi-technique approach, combining the definitive structural information from single-crystal X-ray diffraction with the complementary data from powder X-ray diffraction, solid-state NMR, and thermal analysis, is essential for a comprehensive characterization. This integrated strategy is indispensable for advancing our understanding of sulfonamide crystallography and its profound implications for drug development.

References

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–239. [Link]

  • ResearchGate. (n.d.). (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second.... Retrieved from [Link]

  • Sreenivasa, S., Palakshamurthy, B. S., Lohith, T. N., Mohan, N. R., Kumar, V., & Suchetan, P. A. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1263. [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • MDPI. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(14), 5428. [Link]

  • ResearchGate. (n.d.). X-ray diffraction spectra of the sulfonamides as original samples. Retrieved from [Link]

  • Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Retrieved from [Link]

  • Naveen, S., Lokanath, N. K., Suresha, E., & Suchetan, P. A. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1388–1392. [Link]

  • Sreenivasa, S., Palakshamurthy, B. S., Lohith, T. N., Mohan, N. R., Kumar, V., & Suchetan, P. A. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1263. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Evangelisti, L., Maris, A., & Melandri, S. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2736. [Link]

  • Roca, M., Castillo, M., Martorell, L., & Hernández, F. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1011–1017. [Link]

  • The Royal Society of Chemistry. (2016). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • El-Bindary, A. A., El-Sonbati, A. Z., & El-Bindary, M. A. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1632. [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxy-3'-methylbenzophenone. Retrieved from [Link]

  • Sultan, A. A. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 9(10), 127-135. [Link]

  • Suchetan, P. A., Sreenivasa, S., Palakshamurthy, B. S., & Lokanath, N. K. (2014). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58. [Link]

  • ResearchGate. (n.d.). Powder XRD patterns of the crystal structures ofSl polymorph simulated.... Retrieved from [Link]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 4-Methoxy-3-methylbenzenesulfonamide and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal identification of constitutional isomers is a cornerstone of chemical synthesis and analysis. The subtle differences in the arrangement of atoms within a molecule can lead to vastly different pharmacological, toxicological, and material properties. This guide provides an in-depth comparison of the spectral data for 4-Methoxy-3-methylbenzenesulfonamide and its key isomers, offering a robust framework for their differentiation using common spectroscopic techniques.

The causality behind our experimental choices lies in the unique sensitivity of each spectroscopic method to different aspects of molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the chemical environment of individual protons and carbon atoms, making it exquisitely sensitive to the relative positions of substituents on the benzene ring. Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups, revealing characteristic absorptions for the sulfonamide, methoxy, and aromatic moieties. Finally, Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns, which can be indicative of the isomeric structure.

The Isomers in Focus

This guide will focus on distinguishing this compound from its closely related constitutional isomers where the positions of the methoxy and methyl groups are varied on the benzenesulfonamide core.

Caption: Key constitutional isomers of Methoxy-methylbenzenesulfonamide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly dependent on the electronic effects (mesomeric and inductive) of the methoxy, methyl, and sulfonamide groups.

¹H NMR Spectral Comparison

The substitution pattern on the aromatic ring dictates the number of distinct proton signals and their splitting patterns. For a di-substituted benzene ring, the patterns can range from simple doublets and triplets to more complex multiplets.

CompoundAromatic Proton Environment & Expected Splitting
This compound Three distinct aromatic protons. Expect a singlet (or narrow doublet), a doublet, and a doublet of doublets.
3-Methoxy-4-methylbenzenesulfonamide Three distinct aromatic protons. Expect a singlet (or narrow doublet), a doublet, and a doublet of doublets.
2-Methoxy-5-methylbenzenesulfonamide Three distinct aromatic protons. Expect a doublet, a doublet of doublets, and another doublet.
2-Methoxy-4-methylbenzenesulfonamide Three distinct aromatic protons. Expect a singlet (or narrow doublet), a doublet, and a doublet of doublets.

Note: The exact chemical shifts will vary, but the splitting patterns are key identifiers. The methoxy (-OCH₃) and methyl (-CH₃) groups will appear as singlets in the upfield region, with their precise chemical shifts influenced by their position relative to the other substituents.

¹³C NMR Spectral Comparison

The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The symmetry of the molecule plays a crucial role here.

CompoundExpected Number of Aromatic ¹³C Signals
This compound 6
3-Methoxy-4-methylbenzenesulfonamide 6
2-Methoxy-5-methylbenzenesulfonamide 6
2-Methoxy-4-methylbenzenesulfonamide 6

While all isomers present six aromatic carbon signals, their chemical shifts will differ based on the electronic environment. The carbon attached to the methoxy group will be significantly shielded (shifted upfield), while the carbon attached to the sulfonamide group will be deshielded (shifted downfield).

II. Infrared (IR) Spectroscopy: A Confirmatory Technique

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these specific isomers, subtle shifts in absorption frequencies can provide corroborating evidence.

Characteristic IR Absorptions for Methoxy-methylbenzenesulfonamides

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Symmetric & Asymmetric Stretching3400-3200
C-H (Aromatic)Stretching3100-3000
C-H (Methyl/Methoxy)Stretching2950-2850
C=C (Aromatic)Stretching1600-1450
S=O (Sulfonamide)Asymmetric & Symmetric Stretching1350-1310 and 1170-1150[1]
C-O (Methoxy)Stretching1275-1200
S-N (Sulfonamide)Stretching~900[2]

The precise positions of the S=O stretching bands can be influenced by the electronic nature of the substituents on the ring, but significant overlap between the isomers is expected. The primary value of IR is to confirm the presence of the sulfonamide and methoxy groups.

G M [M]+• M_minus_SO2 [M - SO2]+• M->M_minus_SO2 - SO2 M_minus_NH2SO2 [M - NH2SO2]+ M->M_minus_NH2SO2 - •NH2SO2

Caption: Simplified fragmentation pathway for benzenesulfonamides in MS.

For instance, the loss of the sulfonamide group from this compound would lead to a 4-methoxy-3-methylphenyl cation. The relative stability of this cation compared to those formed from other isomers could lead to differences in the mass spectrum.

IV. Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, the following standardized protocols are recommended.

Sample Preparation

A high-purity sample of the analyte is essential for accurate spectroscopic analysis. Purification via column chromatography followed by recrystallization is recommended. Purity should be verified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) prior to analysis. [3]

NMR Spectroscopy Protocol
  • Instrument: A ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum on the same sample.

FT-IR Spectroscopy Protocol
  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

  • Protocol (ATR):

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

    • Place a small amount of the solid sample on the crystal and apply pressure.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. [3]

Mass Spectrometry Protocol
  • Instrument: A mass spectrometer equipped with an ESI or EI source.

  • Method (ESI):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a fragmentation spectrum.

Conclusion

While IR and MS provide valuable confirmatory data, NMR spectroscopy stands out as the definitive technique for the unambiguous differentiation of this compound from its constitutional isomers. The distinct splitting patterns of the aromatic protons in the ¹H NMR spectrum serve as a unique fingerprint for each isomer. By systematically applying these spectroscopic methods and carefully interpreting the resulting data, researchers can confidently establish the identity and purity of their synthesized compounds, a critical step in the rigorous demands of scientific research and drug development.

References

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • You, C., Yao, F., Yan, T., & Cai, M. (n.d.). Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. The Royal Society of Chemistry. Retrieved from [Link]

  • gsrs. (n.d.). 4-METHOXY-3-NITROBENZENESULFONAMIDE. Retrieved from [Link]

  • ATB. (n.d.). 4-Methoxy-2-methyl-N-(methylcarbamoyl)benzenesulfonamide. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Setliff, F. L., & Spradlin, T. K. (n.d.). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK. Retrieved from [Link]

  • ACS Publications. (2021, February 15). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-(2-furanylmethyl)-2-methoxy-4-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

  • Moratal, J. M., Martinez-Ferrer, M. J., Jiménez, H. R., Donaire, A., Castells, J., & Salgado, J. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231–243. Retrieved from [Link]

  • Gowda, B. T., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Retrieved from [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 4-Methoxy-3-methylbenzenesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activity of 4-Methoxy-3-methylbenzenesulfonamide against other relevant sulfonamides. By synthesizing data from structure-activity relationship (SAR) studies and experimental findings on analogous compounds, this document offers a predictive and comparative analysis to inform research and development efforts.

Introduction to Sulfonamides: A Versatile Pharmacophore

Sulfonamides, characterized by the -SO₂NH₂ functional group, were the first class of synthetic antimicrobial agents to be widely used systemically.[1] Their discovery marked a turning point in medicine, paving the way for the antibiotic era.[1] While their primary application has been in combating bacterial infections, the versatility of the sulfonamide scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including diuretic, hypoglycemic, anticancer, and antifungal properties.[2]

The biological activity of benzenesulfonamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[3] This guide will specifically explore the anticipated biological profile of this compound by comparing it with other well-characterized sulfonamides.

Carbonic Anhydrase Inhibition: A Prominent Target

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[4][5][6] The inhibition of specific CA isoforms is a key therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[6][7]

The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The substitution pattern on the benzene ring plays a critical role in determining the potency and isoform selectivity of these inhibitors.[5][8]

Structure-Activity Relationship (SAR) Insights
  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on the benzene ring can influence the acidity of the sulfonamide proton, which in turn affects its binding to the zinc ion.

  • Steric Factors and Active Site Pockets: The size and shape of the substituents dictate how the inhibitor fits into the active site of different CA isoforms. The active site can be broadly divided into hydrophilic and hydrophobic pockets, and the "tail" of the sulfonamide inhibitor interacts with these regions, influencing isoform specificity.[5][8]

  • Substitution at the 3- and 4-positions: Substituents at these positions can significantly impact binding affinity. For instance, electron-donating groups like hydroxyl at the 3-position can contribute to potent inhibition of certain isoforms.[3]

Comparative Inhibitory Activity

While direct experimental data for this compound is limited, we can infer its potential activity based on the SAR of related compounds. The 4-methoxy group is a common feature in some biologically active molecules, and its combination with a 3-methyl group is expected to modulate its inhibitory profile.

CompoundTarget CA Isoform(s)Inhibition Constant (Kᵢ)Reference
This compound hCA I, II, IX, XIIPredicted to be a moderate to potent inhibitor, with potential selectivity for tumor-associated isoforms (IX and XII) based on SAR.Inferred from[4][9][10]
Acetazolamide (Standard)hCA I, II, IX, XII250 nM (hCA I), 12 nM (hCA II), 25 nM (hCA IX), 5.7 nM (hCA XII)[10][11]
4-MethoxybenzenesulfonamidehCA II~1050 nM[11]
Various benzenesulfonamide derivativeshCA IX, hCA XIILow nanomolar to subnanomolar range[4]

Note: The activity for this compound is an educated prediction based on existing SAR data and requires experimental validation.

Signaling Pathway: Carbonic Anhydrase Inhibition

CA_Inhibition cluster_Extracellular Extracellular Space (Acidic) cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX Catalysis HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H Sulfonamide 4-Methoxy-3-methyl- benzenesulfonamide Sulfonamide->CAIX Inhibition Inhibition

Caption: Inhibition of tumor-associated Carbonic Anhydrase IX by sulfonamides.

Antibacterial Activity: The Classic Application

The antibacterial action of sulfonamides is a result of their structural similarity to para-aminobenzoic acid (PABA).[1] Bacteria that synthesize their own folic acid, an essential nutrient for DNA and RNA synthesis, utilize dihydropteroate synthase (DHPS) to incorporate PABA.[1] Sulfonamides act as competitive inhibitors of DHPS, thereby halting bacterial growth and replication (bacteriostatic effect).[1]

Structure-Activity Relationship (SAR) Insights
  • PABA Analogy: The closer the structural resemblance to PABA, the better the antibacterial activity. The unsubstituted p-aminobenzenesulfonamide (sulfanilamide) is the archetypal structure.

  • Substitutions on the Sulfonamide Nitrogen (N¹): Modifications at this position have led to the development of a wide range of sulfa drugs with improved potency, solubility, and pharmacokinetic profiles.

  • Substitutions on the Benzene Ring: Substitutions on the aromatic ring can modulate the electronic properties and steric bulk, which can affect the binding to DHPS. The presence of a methyl group at the 4-position of the phenyl ring has been shown to be important for antimicrobial properties in some derivatives.[12]

Comparative Antibacterial Performance

Predicting the antibacterial activity of this compound is challenging without direct data. The lack of a para-amino group, which is crucial for PABA mimicry, suggests that its primary antibacterial activity through the classic folate pathway might be limited. However, some sulfonamides exhibit antibacterial effects through other mechanisms.

CompoundTarget BacteriaMIC (μg/mL)Reference
This compound Gram-positive & Gram-negativePredicted to have weak to moderate activity. The absence of a p-amino group likely reduces its efficacy as a PABA antagonist.Inferred from SAR principles
SulfamethoxazoleS. aureus, E. coli2-8Standard reference
N-(thiazol-2-yl)benzenesulfonamide derivativesS. aureus, A. xylosoxidans3.9[13]
Benzenesulfonamide-carboxamide derivativesE. coli, S. aureus, P. aeruginosa6.63 - 6.72[12]

Note: The activity for this compound is a prediction based on the fundamental mechanism of action of antibacterial sulfonamides.

Mechanism of Action: Folate Synthesis Inhibition

Folate_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate (Precursor to Folic Acid) DHPS->DHF Bacterial Growth Sulfonamide Antibacterial Sulfonamide (e.g., Sulfamethoxazole) Inhibition Competitive Inhibition Sulfonamide->Inhibition Inhibition->DHPS

Caption: Competitive inhibition of dihydropteroate synthase by antibacterial sulfonamides.

Anticancer and Antifungal Activities: Expanding Horizons

Recent research has highlighted the potential of sulfonamide derivatives as anticancer and antifungal agents.[9][14][15] Their mechanisms of action in these contexts are often distinct from the classic antibacterial pathway and can involve the inhibition of various enzymes crucial for pathogen or cancer cell survival.

Anticancer Potential

The anticancer activity of some sulfonamides is linked to their ability to inhibit carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment.[9][10] Other proposed anticancer mechanisms for novel sulfonamide derivatives include the disruption of microtubule assembly and the inhibition of signaling pathways like Wnt/β-catenin.[16][17]

Derivatives of 4-methoxybenzenesulfonohydrazide have shown cytotoxic effects against various cancer cell lines. This suggests that this compound could serve as a scaffold for the development of novel anticancer agents.

Antifungal Properties

Certain N-arylbenzenesulfonamides have demonstrated broad-spectrum antifungal activity against various plant pathogenic fungi.[15] The presence of a phenylsulfonyl group has been identified as crucial for the antifungal activity of some compounds.[14] The specific structural features of this compound may confer some degree of antifungal activity, though this requires experimental verification.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard assay for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Workflow Prep_Compound Prepare stock solution of This compound in a suitable solvent (e.g., DMSO). Serial_Dilution Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing sterile growth medium. Prep_Compound->Serial_Dilution Inoculation Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli). Serial_Dilution->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours. Inoculation->Incubation Read_Results Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible bacterial growth. Incubation->Read_Results

Sources

A Researcher's Guide to Evaluating the Cytotoxicity of Novel Sulfonamides: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the evaluation of a novel compound's cytotoxic potential is a foundational step in the discovery pipeline. This guide provides a comprehensive framework for assessing the cytotoxicity of sulfonamide derivatives, using 4-Methoxy-3-methylbenzenesulfonamide as a representative scaffold. While direct cytotoxic data for this specific molecule is not extensively published, we will establish a robust comparative methodology based on the known activities of structurally related sulfonamides. This guide will walk you through the experimental design, provide comparative data from existing literature, and explain the scientific rationale behind each step, ensuring a rigorous and insightful evaluation of your compound's potential.

The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug discovery, renowned for its presence in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] Their mechanism of action is often tied to the inhibition of specific enzymes, such as carbonic anhydrases or kinases, or the disruption of microtubule dynamics.[2][3][4] The diverse biological activities of sulfonamides make them a fertile ground for the development of new therapeutic agents. Understanding the cytotoxic profile of a novel sulfonamide is therefore a critical step in elucidating its therapeutic potential and potential liabilities.

Designing a Comprehensive Cytotoxicity Study: A Step-by-Step Approach

A thorough assessment of a compound's cytotoxicity requires a multi-faceted approach. It's not merely about determining if a compound can kill cells, but understanding its potency, selectivity, and, ideally, its mechanism of action. Here, we outline a logical workflow for such an investigation.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanistic Insights A Compound Solubilization & Stock Preparation B Selection of a Diverse Cancer Cell Line Panel A->B C Broad-Spectrum Cytotoxicity Assay (e.g., MTT, MTS) B->C D IC50 Determination in Sensitive Cell Lines C->D Identify hit cell lines E Testing in Non-Cancerous Cell Lines (e.g., VERO, HEK-293) D->E G Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) D->G Investigate mode of cell death F Calculation of Selectivity Index (SI) E->F H Cell Cycle Analysis G->H I Target-Based Assays (e.g., Enzyme Inhibition, Tubulin Polymerization) H->I

Caption: A logical workflow for assessing the cytotoxicity of a novel compound.

Comparative Cytotoxicity of Sulfonamide Derivatives

To contextualize the potential activity of this compound, it is instructive to compare the cytotoxic profiles of other sulfonamide-containing molecules. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various sulfonamides against a range of cancer cell lines.

Compound ClassSpecific CompoundCell LineIC50 (µM)Reference
Benzenesulfonamides Derivative of ImidazoleMDA-MB-231 (Triple-Negative Breast Cancer)20.5 ± 3.6[5]
Derivative of ImidazoleIGR39 (Malignant Melanoma)27.8 ± 2.8[5]
trans-Stilbene Derivative 9BT-549 (Breast Cancer)0.205[6]
trans-Stilbene Derivative 12HT-29 (Colon Cancer)0.554[6]
Hydrazone-containing Sulfonamides 4-methoxy hydrazone derivative 12K-562 (Chronic Myeloid Leukemia)0.04[7]
4-methoxy hydrazone derivative 14BV-173 (Chronic Myeloid Leukemia)0.06[7]
Other Sulfonamides Compound 36HCT-116 (Colon Cancer)9.66 ± 0.8[2]
Compound 37HepG2 (Liver Cancer)8.65 ± 0.7[2]
Compound IVaLS-174T (Colon Cancer)0.37[8]
Compound IVbLS-174T (Colon Cancer)0.44[8]

Note: This table is a compilation of data from different studies and direct comparison should be approached with caution due to variations in experimental conditions.

Experimental Protocols: A Guide to Best Practices

The reproducibility and reliability of cytotoxicity data are paramount. The following is a detailed, self-validating protocol for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468) in a suitable medium like RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics.[1][9]

  • Seed the cells into 96-well plates at a density of 1 x 10^5 cells/mL.[1][9]

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent like DMSO. It is crucial to determine the maximum tolerated concentration of the solvent, which is typically below 0.5% for DMSO.[10][11]

  • Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plates for a defined period, typically 72 hours.[1][9]

3. Cell Viability Assessment:

  • After the incubation period, add MTT solution to each well.

  • Incubate for an additional 4 hours, allowing viable cells to metabolize the MTT.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540 nm.[1]

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with Compound Dilutions B->C D Incubate 72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance (540 nm) G->H I Calculate IC50 H->I

Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.

Delving Deeper: Mechanistic Insights

Should this compound or a related compound show significant cytotoxicity, the next logical step is to investigate its mechanism of action. Many sulfonamides exert their anticancer effects by disrupting microtubule polymerization, a mechanism shared with established chemotherapeutics like taxanes.[3][4]

Potential Mechanism of Action: Microtubule Destabilization

A proposed mechanism for some cytotoxic sulfonamides involves their binding to the colchicine site on tubulin, which prevents its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis.

Microtubule_Destabilization_Pathway Compound Sulfonamide Compound Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Polymerizes into MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Sources

A Senior Application Scientist's Guide to Synthetic Routes for Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry and materials science. Its prevalence is a testament to its unique physicochemical properties: the tetrahedral geometry, the presence of potent hydrogen bond donors and acceptors, and a pKa that can be modulated by N-substitution, often allowing it to serve as a bioisostere for carboxylic acids.[1][2] This versatility has led to its incorporation into a vast array of life-changing pharmaceuticals, from the pioneering sulfa antibiotics to diuretics, anti-inflammatory agents (COX-2 inhibitors), and antivirals.[1][3]

For the practicing chemist, the challenge lies not in recognizing the value of this scaffold, but in selecting the most appropriate synthetic strategy to access it. The choice of route can dramatically impact yield, purity, scalability, and the tolerance of other functional groups within a complex target molecule. This guide provides an in-depth comparison of the primary synthetic avenues to substituted benzenesulfonamides, blending classical workhorse reactions with modern, milder catalytic methods. We will delve into the causality behind experimental choices, provide validated protocols, and offer a clear comparative framework to guide your synthetic planning.

Method 1: The Classical Approach - Electrophilic Chlorosulfonation

For decades, the dominant industrial and laboratory-scale synthesis of benzenesulfonamides has been a two-step sequence: the electrophilic aromatic substitution (EAS) of an arene with chlorosulfonic acid (or oleum followed by a chlorinating agent) to form an intermediate benzenesulfonyl chloride, followed by nucleophilic substitution with a primary or secondary amine.[1][3]

Mechanism & Rationale: This route leverages the high reactivity of electron-rich aromatic rings. Chlorosulfonic acid (ClSO₃H) is a potent electrophile. The aromatic π-system attacks the sulfur atom, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to generate the aryl sulfonic acid. In the presence of excess chlorosulfonic acid, this is readily converted to the sulfonyl chloride. The subsequent amination is a straightforward nucleophilic acyl substitution at the highly electrophilic sulfonyl chloride center.

Field-Proven Insights:

  • Strengths: The primary advantage of this method is its cost-effectiveness and scalability. The starting materials—arenes and chlorosulfonic acid—are inexpensive bulk chemicals, making this the go-to route for large-scale production of simple benzenesulfonamides.[4]

  • Limitations & Causality: The harsh, strongly acidic conditions are the major drawback.[5] This method is fundamentally incompatible with acid-sensitive functional groups (e.g., Boc-protecting groups, certain heterocycles, acetals). Furthermore, the regioselectivity is dictated entirely by the innate directing effects of the substituents on the starting arene, often leading to mixtures of ortho and para isomers that require challenging purification.[1] For electron-deficient aromatic rings, the reaction is often sluggish or fails completely. Safety is also a significant concern, as chlorosulfonic acid reacts violently with water and is highly corrosive.

Workflow Diagram: Classical vs. Modern Synthetic Paradigms

G cluster_0 Synthetic Strategies cluster_1 Classical Route cluster_2 Modern Cross-Coupling Routes Start Starting Materials Arene Arene (Electron-Rich) Start->Arene ArylHalide Aryl Halide / Triflate (Ar-X) Start->ArylHalide Sulfonamide Sulfonamide (HNR¹SO₂R³) Start->Sulfonamide Reagent1 + ClSO₃H Arene->Reagent1 SulfonylChloride Benzenesulfonyl Chloride Reagent1->SulfonylChloride Reagent2 + R¹R²NH SulfonylChloride->Reagent2 Product Substituted Benzenesulfonamide Reagent2->Product Reagent3 + Pd or Cu Catalyst ArylHalide->Reagent3 Sulfonamide->Reagent3 Reagent3->Product

Caption: High-level comparison of classical and modern synthetic workflows.

Method 2: Modern Catalytic Approaches - Transition-Metal Cross-Coupling

The limitations of the chlorosulfonation route spurred the development of milder, more versatile methods. Transition-metal catalysis, particularly reactions pioneered by Buchwald, Hartwig, and Ullmann, has revolutionized the synthesis of benzenesulfonamides by allowing for the direct coupling of pre-functionalized partners.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide or triflate with an amine—in this case, a sulfonamide.[6]

Mechanism & Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Ligand Exchange/Deprotonation: The sulfonamide coordinates to the palladium center. A base then deprotonates the sulfonamide N-H, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the nitrogen atom reductively eliminate from the palladium center, forming the desired C-N bond of the product and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, BrettPhos) are essential as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[7]

Field-Proven Insights:

  • Strengths: This method's key advantage is its exceptional functional group tolerance and broad substrate scope.[1] It operates under mildly basic conditions, preserving sensitive functionalities that would be destroyed by chlorosulfonation. Regioselectivity is precisely controlled by the position of the halide on the aromatic ring.

  • Limitations & Causality: The primary drawbacks are the cost of the palladium catalyst and specialized ligands, which can be prohibitive for large-scale synthesis.[6] For pharmaceutical applications, removal of residual palladium to parts-per-million (ppm) levels is a critical and often costly purification challenge. The nucleophilicity of sulfonamides is lower than that of many alkylamines, sometimes requiring more forcing conditions or specialized catalyst systems.[8]

Catalytic Cycle: Buchwald-Hartwig Sulfonamidation

G center Pd(0)L (Active Catalyst) OA Oxidative Addition center->OA Pd_complex1 L-Pd(II)(Ar)(X) OA->Pd_complex1 RE Reductive Elimination RE->center Product Ar-NR¹R²SO₂R³ RE->Product LE Ligand Exchange & Deprotonation HX_Base Base-H⁺X⁻ LE->HX_Base Pd_complex2 L-Pd(II)(Ar)(NR¹R²SO₂R³) LE->Pd_complex2 ArX Ar-X ArX->OA R2NSO2R_H R¹R²NSO₂R³ R2NSO2R_H->LE Base Base Base->LE Pd_complex1->LE Pd_complex2->RE

Caption: The catalytic cycle for Buchwald-Hartwig C-N coupling.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical cross-coupling reaction that predates palladium catalysis. It typically involves the coupling of an aryl halide with a nucleophile (here, a sulfonamide) using a stoichiometric or catalytic amount of copper.[9]

Mechanism & Rationale: While debated, the modern catalytic cycle is believed to involve a Cu(I)/Cu(III) pathway.[10] A Cu(I) species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. The deprotonated sulfonamide then coordinates, followed by reductive elimination to forge the Ar-N bond and regenerate the active Cu(I) catalyst.

Field-Proven Insights:

  • Strengths: The primary advantage over palladium catalysis is the significantly lower cost of copper. This makes it an attractive alternative for process chemistry.

  • Limitations & Causality: Traditional Ullmann couplings are notorious for requiring high reaction temperatures (often >150 °C) and stoichiometric amounts of copper.[9] While modern ligand development has enabled milder, catalytic versions, the reactions are often less general and have a narrower substrate scope than their palladium counterparts. Functional group tolerance can be an issue at the elevated temperatures often required.

Comparative Analysis of Synthetic Routes

The optimal synthetic route is dictated by the specific requirements of the target molecule, the scale of the synthesis, and available resources. The following table summarizes the key performance characteristics of each method.

FeatureChlorosulfonationBuchwald-Hartwig AminationUllmann Condensation
Starting Materials Arene + AmineAryl Halide/Triflate + SulfonamideAryl Halide + Sulfonamide
Reaction Conditions Harsh (Strong Acid, often heat)Mild (Base, 40-120 °C)[11]Moderate to Harsh (Base, 80-200 °C)[9][12]
Functional Group Tolerance Very Poor (intolerant of acid-labile groups)[5]ExcellentModerate to Good
Regioselectivity Poor (dictated by EAS directing groups)Excellent (defined by halide position)Excellent (defined by halide position)
Scalability ExcellentModerate (cost can be limiting)Good to Excellent
Key Reagents Chlorosulfonic AcidPd Catalyst + Phosphine LigandCu Catalyst (+/- Ligand)
Cost LowHighLow to Moderate
Safety/Waste Hazardous reagent (ClSO₃H), acidic wastePrecious metal waste, solvent wasteMetal waste, often high-boiling solvents
Representative Yields 60-90% (for simple arenes)75-99%[4][11]60-95%[13]

Experimental Protocols

Protocol 1: Synthesis of p-Toluenesulfonamide via Chlorosulfonation

This protocol is representative of the classical two-step approach.

Step A: Preparation of p-Toluenesulfonyl Chloride [14][15]

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution).

  • Charging: Charge the flask with chlorosulfonic acid (2.1 eq). Cool the flask to 0-5 °C in an ice-water bath.

  • Addition: Add toluene (1.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by GC or TLC.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. The p-toluenesulfonyl chloride will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether. Dry the solid under vacuum.

Step B: Amination to form p-Toluenesulfonamide [16]

  • Setup: In a round-bottom flask, dissolve the crude p-toluenesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane or THF.

  • Reaction: Cool the solution in an ice bath and add aqueous ammonia (2.5-3.0 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours until the sulfonyl chloride is consumed (monitor by TLC).

  • Work-up: If using an organic solvent, separate the organic layer. Wash with water, then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. The resulting solid can be recrystallized (e.g., from ethanol/water) to yield pure p-toluenesulfonamide.

Protocol 2: Synthesis of N-(4-methoxyphenyl)benzenesulfonamide via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the N-arylation of sulfonamides and amines.[6][17]

  • Setup: To an oven-dried Schlenk tube or vial, add benzenesulfonamide (1.2 eq), 4-bromoanisole (1.0 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos).

  • Inerting: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-arylated sulfonamide.

Protocol 3: Synthesis of N-Phenylbenzenesulfonamide via Ullmann Condensation

This protocol is a representative example of a modern, ligand-assisted Ullmann coupling.[12]

  • Setup: To a sealable reaction tube, add benzenesulfonamide (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (10 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and potassium carbonate (2.0 eq).

  • Inerting: Evacuate and backfill the tube with argon or nitrogen.

  • Solvent Addition: Add anhydrous DMF or DMSO as the solvent.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir for 24-48 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization to yield the desired product.

Conclusion and Future Outlook

The synthesis of substituted benzenesulfonamides has evolved significantly. While the classical chlorosulfonation route remains a viable and economical option for simple, robust substrates on a large scale, its harsh conditions and lack of selectivity render it unsuitable for complex molecule synthesis in a research and development setting.

For discovery and medicinal chemistry, palladium-catalyzed Buchwald-Hartwig amination is the preeminent method. Its mild conditions, predictable regioselectivity, and outstanding functional group tolerance provide a reliable and versatile platform for accessing diverse analogs. The higher cost and need for metal remediation are its primary constraints. The copper-catalyzed Ullmann condensation offers a cost-effective alternative, and while historically plagued by harsh conditions, modern advancements are making it an increasingly attractive option for process development.

Looking ahead, the field continues to advance toward greater efficiency and sustainability. Direct C-H functionalization strategies, which aim to convert an aromatic C-H bond directly into a C-SO₂NR₂ group, represent the next frontier.[5] These methods promise unparalleled atom economy by eliminating the need for pre-functionalization of the aromatic ring, though challenges in scope and selectivity remain. The continued development of these and other novel catalytic systems will ensure that chemists have an ever-improving toolkit to construct this vital chemical scaffold.

References

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . RSC Advances. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . Princeton University. [Link]

  • Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides | Organic Letters - ACS Publications. (2020). American Chemical Society. [Link]

  • Organic Chemistry Portal. Ullmann Reaction . Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Macmillan Group - Princeton University. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis . Princeton University. [Link]

  • Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline a. (n.d.). ResearchGate. [Link]

  • Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]

  • A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. (n.d.). ResearchGate. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC - NIH. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.). Semantic Scholar. [Link]

  • Direct amination of toluene to toluidine with hydroxylamine over CuO–V 2 O 5 /Al 2 O 3 catalysts. (2024). ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]

  • Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing). (2020). Royal Society of Chemistry. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2024). ResearchGate. [Link]

  • osmium-catalyzed vicinal oxyamination of olefins by chloramine-t. (n.d.). Organic Syntheses. [Link]

  • Buchwald-Hartwig Amination. (2024). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). UniTo. [Link]

  • Industrial production method for toluene sulfonamide. (n.d.).
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. [Link]

  • Special Issue: Sulfonamides. (n.d.). PMC - NIH. [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (n.d.). NIH. [Link]

  • Process for the preparation of p-toluenesulfochloride. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use. The proper disposal of research compounds like 4-Methoxy-3-methylbenzenesulfonamide is not merely a regulatory formality but a critical component of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment and Core Principles

Inferred Hazard Profile:

Based on data for analogous compounds such as 4-Methoxybenzenesulfonamide, this chemical should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] The core principle of its disposal, therefore, is containment and proper transfer to a licensed waste management facility. Under no circumstances should this compound or its rinsate be disposed of down the drain.[3][4][5] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which unused research chemicals fall.[5][6]

Key Data Summary

PropertyData/InformationSource
Chemical Name This compound-
Common Analogs 4-Methoxybenzenesulfonamide; 2-Methoxy-4-methylbenzenesulfonamide[1][7]
Inferred GHS Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Storage Recommendations Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[7][8][9]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[8][10]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of declaring the material as waste to its final collection by trained professionals. The causality behind each step is explained to ensure a deep understanding of the safety rationale.

Step 1: Don Personal Protective Equipment (PPE)

Why: The first step in any chemical handling procedure is self-protection. Given the inferred hazards of skin and eye irritation, direct contact must be avoided.

Procedure:

  • Wear standard laboratory attire, including a flame-resistant lab coat.

  • Use nitrile gloves to protect against skin contact. If contamination occurs, remove and replace gloves immediately.

  • Wear safety goggles with side shields or a face shield to protect against accidental splashes or dust generation.[11]

Step 2: Waste Segregation and Characterization

Why: Chemical wastes must be segregated based on compatibility to prevent dangerous reactions in the waste container.[12][13] Mixing incompatible chemicals, such as organic compounds with strong oxidizers, can lead to fires or explosions. Furthermore, proper segregation prevents the cross-contamination of waste streams, which simplifies the final disposal process and reduces costs.

Procedure:

  • Characterize the waste as a Solid, Non-Halogenated Organic Compound .

  • Do not mix this waste with other waste streams such as halogenated solvents, strong acids/bases, or heavy metal waste.[12]

Step 3: Select a Proper Waste Container

Why: The integrity of the waste container is paramount to preventing leaks and environmental contamination. The container must be chemically compatible with the waste to avoid degradation.

Procedure:

  • The ideal primary container is the original manufacturer's bottle, provided it is in good condition.[3]

  • If the original container is unavailable, use a clearly labeled, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap).

  • Ensure the container is free of leaks, cracks, or external residue.[3] Do not use food or beverage containers for waste accumulation.[13]

Step 4: Labeling the Waste Container

Why: Accurate labeling is a critical communication tool that ensures safe handling from the laboratory to the final disposal facility. It informs personnel of the container's contents, hazards, and accumulation timeline, as required by regulations.

Procedure:

  • Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[13]

  • Fill out the tag completely and legibly, including:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Irritant").

    • The date you first added waste to the container (the "accumulation start date").

  • Affix the tag securely to the container.

Step 5: Accumulation and Storage

Why: Safe storage within the laboratory prevents spills and accidental exposure while the waste awaits pickup. This designated area, often called a Satellite Accumulation Area (SAA), must be managed to minimize risk.

Procedure:

  • Store the labeled waste container in a designated, secure area within your laboratory.

  • The container must be kept closed at all times except when actively adding waste.[3][13]

  • Store the container below eye level and in a location where it is not prone to being knocked over.[14]

  • Utilize secondary containment, such as a plastic tub, especially for liquid waste containers or glass containers stored on the floor.[13]

Step 6: Final Disposal via EHS

Why: The final transport and disposal of hazardous waste must be performed by trained professionals in accordance with strict federal and state regulations. Laboratory personnel should never transport their own chemical waste or attempt to dispose of it through non-approved channels.

Procedure:

  • Once the container is full (approximately 90% capacity to allow for expansion) or is approaching your institution's accumulation time limit, arrange for a pickup.

  • Contact your institution's EHS or Research Safety office to schedule a waste collection.[3][14] Follow their specific online or paper-based request procedures.

Part 3: Spill Management and Container Decontamination

Small Spills: In the event of a small spill of solid this compound:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep up the solid material and place it into a labeled hazardous waste container.[8] Avoid generating dust.

  • Decontaminate the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

Empty Container Disposal: A container that held this compound can be disposed of as regular trash only after it has been thoroughly emptied so that no solid material remains.[3]

  • Scrape out any remaining solid into the hazardous waste container.

  • Deface or remove the original chemical label to prevent confusion.[3]

  • Dispose of the empty, unlabeled container in the appropriate laboratory glassware or solid waste bin.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G Workflow for this compound Disposal start Material Identified as Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Non-Halogenated Organic) ppe->segregate container Step 3: Select & Prepare Compatible Waste Container segregate->container label Step 4: Attach Completed Hazardous Waste Label container->label store Step 5: Store in Designated Satellite Accumulation Area label->store full Container Full or Time Limit Reached? store->full full->store No pickup Step 6: Contact EHS for Waste Pickup full->pickup Yes end Waste Properly Disposed pickup->end

Caption: Decision workflow for compliant chemical waste disposal.

References

  • 4-Methoxy-3-nitrobenzamide Safety Data Sheet.
  • Sigma-Aldrich Safety Data Sheet.
  • 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet. ChemicalBook.
  • 4-Methoxybenzenesulfonamide Compound Summary. PubChem, National Institutes of Health.
  • N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. ResearchGate.
  • Benzenesulfonic acid, methyl ester Safety Data Sheet.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 2-Methoxy-4-methylbenzenesulfonamide Safety Data Sheet. Thermo Fisher Scientific Chemicals, Inc.
  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • N-[(1S,2S)-2-Amino-1,2-bis(4- methoxyphenyl)ethyl]-4- methylbenzenesulfonamide Safety Data Sheet. CymitQuimica.
  • 4-methylbenzenesulfonamide (Ref: ADF16/024). AERU.
  • 4-Methoxybenzenesulfonamide 97%. Sigma-Aldrich.
  • Vanillin Safety Data Sheet. Sigma-Aldrich.
  • Benzenesulfonamide, 3-amino-4-methoxy- Substance Details. U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Chemical Waste Procedures. University of Illinois Division of Research Safety.
  • 4-Methoxybenzenesulfonamide, 98%. Thermo Scientific Chemicals.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP.
  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).
  • EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste.
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.
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A Researcher's Guide to the Safe Handling of 4-Methoxy-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 4-Methoxy-3-methylbenzenesulfonamide. The following procedures are designed to ensure your safety and the integrity of your research by fostering a proactive safety culture.

Hazard Identification and Risk Assessment: A Cautious Approach

Conflicting data exists for the specific hazards of this compound. While some sources for similar compounds suggest minimal hazards under OSHA criteria, others indicate that related sulfonamides can cause skin, eye, and respiratory irritation, and may be harmful if swallowed[1][2]. Therefore, it is prudent to handle this compound with a degree of caution, assuming it may possess these irritant qualities. Always review the specific Safety Data Sheet (SDS) that accompanies your product.

Core Principle: Treat all new or unfamiliar compounds as potentially hazardous until proven otherwise[3].

Potential HazardGHS Classification (Based on related compounds)Recommended Action
Skin Irritation Skin Irrit. 2Avoid direct contact. Wear appropriate gloves and a lab coat[1].
Eye Irritation Eye Irrit. 2Wear safety goggles with side shields[1].
Respiratory Irritation STOT SE 3Handle in a well-ventilated area or a chemical fume hood to minimize dust inhalation[1][4].
Aquatic Toxicity Chronic 4Avoid release to the environment. Dispose of as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. PPE should be selected based on the potential for exposure and the tasks being performed.

PPE ComponentSpecificationRationale and Best Practices
Eye Protection Safety goggles with side-shields (ANSI Z87.1 or EN 166 compliant)Protects against accidental splashes and airborne powder[4][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves for damage before each use. Change gloves every 30-60 minutes or immediately if contaminated[6]. Double-gloving is recommended for extended procedures[6].
Body Protection Fully-fastened lab coatProvides a barrier against spills and contamination of personal clothing[7].
Respiratory Protection NIOSH-approved N95 respirator (if necessary)Required if handling large quantities or if engineering controls are insufficient to control dust[8]. Use of a respirator requires a formal respiratory protection program, including fit-testing[8].
Footwear Closed-toe shoesProtects feet from spills and falling objects[4].

Operational Plan: From Receipt to Disposal

A systematic approach to handling powdered chemicals is crucial for minimizing exposure and ensuring a safe working environment.

Pre-Operational Preparations
  • Designate a Work Area: Cordon off and label a specific area for handling the compound[9].

  • Prepare the Surface: Cover the work surface with absorbent bench paper to contain any potential spills[9].

  • Verify Engineering Controls: Ensure you are working in a well-ventilated space. For weighing and handling powders, a chemical fume hood or an enclosed balance is highly recommended[4][9].

  • Assemble Materials: Have all necessary equipment (spatulas, weigh boats, labeled containers) and PPE readily available before starting.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station[5][7].

Step-by-Step Handling Procedure
  • Don PPE: Put on your lab coat, safety goggles, and gloves before handling the chemical container.

  • Weighing the Compound:

    • Perform this task within a chemical fume hood or an enclosed balance to minimize dust inhalation[9].

    • Use a weigh boat to prevent spills on the balance pan[9].

    • When transferring the powder, use a spatula and scoop small amounts at a time to avoid generating dust[9]. Avoid pouring directly from the bottle[9].

  • Keep Containers Closed: When not in use, ensure the primary container is tightly sealed to prevent accidental spills and contamination[9][10].

  • Post-Handling Decontamination:

    • Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Remove PPE carefully to avoid self-contamination. Remove gloves last, turning them inside out as you do.

    • Wash hands thoroughly with soap and water after the procedure.

Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal prep1 Designate & Prepare Work Area prep2 Verify Engineering Controls (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Enter Handling Phase handle2 Keep Containers Sealed When Not in Use handle1->handle2 handle3 Perform Experimental Work handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 Complete Experiment post2 Segregate & Label Waste post1->post2 post3 Dispose of Waste via EH&S post2->post3 post4 Doff PPE & Wash Hands post3->post4

Caption: Workflow for handling this compound.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound, including gloves, bench paper, and weigh boats, must be collected in a designated, sealed, and clearly labeled hazardous waste container[11]. Do not mix hazardous waste with non-hazardous trash[12].

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste[13]. Once clean, deface the original label and dispose of the container according to your institution's guidelines[13].

  • Unused Compound: Dispose of any unused or expired this compound as hazardous chemical waste. It should be placed in a sealed, properly labeled container for collection by your institution's Environmental Health and Safety (EH&S) department[14].

First Aid Measures
  • Inhalation: Move to fresh air. If breathing becomes difficult, seek immediate medical attention[15].

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water. If irritation persists, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[15].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.

By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues.

References

  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • National Institutes of Health. 4-Methoxybenzenesulfonamide. PubChem.
  • University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • Thermo Fisher Scientific Chemicals, Inc. (2024, April 1). SAFETY DATA SHEET: 2-Methoxy-4-methylbenzenesulfonamide.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Carl ROTH. Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde.
  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 4-Methoxybenzylamine.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
  • Emory University. Hazardous Waste - EHSO Manual 2025-2026.
  • BenchChem. (2025, November). Personal protective equipment for handling Sulfogaiacol.
  • ChemicalBook. (2025, July 26). 4-Fluoro-N-methoxy-N-methylbenzamide - Safety Data Sheet.
  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First!.
  • U.S. Environmental Protection Agency. (1993, September). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual).
  • Thermo Fisher Scientific. (2025, December 23). SAFETY DATA SHEET: 4-Methoxy-3-nitrobenzamide.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Bromo-3-methylbenzenesulfonamide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.